molecular formula C25H23O8P B562090 O-Methyl-O-(N-Butylfluorescein)phosphate CAS No. 887406-94-2

O-Methyl-O-(N-Butylfluorescein)phosphate

Número de catálogo: B562090
Número CAS: 887406-94-2
Peso molecular: 482.4 g/mol
Clave InChI: GWWJRRTUWNPCPO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

O-Methyl-O-(N-Butylfluorescein)phosphate is a useful research compound. Its molecular formula is C25H23O8P and its molecular weight is 482.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23O8P/c1-3-4-13-30-16-9-11-20-22(14-16)31-23-15-17(33-34(27,28)29-2)10-12-21(23)25(20)19-8-6-5-7-18(19)24(26)32-25/h5-12,14-15H,3-4,13H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWJRRTUWNPCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)OC)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662097
Record name 6'-Butoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl methyl hydrogen phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-94-2
Record name Phosphoric acid, mono(6′-butoxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3′-yl) monomethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887406-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6'-Butoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl methyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

O-Methyl-O-(N-Butylfluorescein)phosphate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-O-(N-Butylfluorescein)phosphate is a fluorogenic substrate believed to be primarily utilized in the detection of phosphatase activity. This guide provides a summary of its known chemical properties and offers representative experimental protocols and potential applications based on analogous fluorescein-based phosphate (B84403) probes. Due to the limited availability of specific data for this compound, methodologies for similar and well-documented fluorescein (B123965) derivatives are presented to serve as a practical foundation for researchers.

Chemical and Physical Properties

Quantitative data for this compound is not extensively published. The following table summarizes available information from chemical suppliers.[1][2][3][4][5]

PropertyValueSource
CAS Number 887406-94-2[1][2][4]
Molecular Formula C25H23O8P[1][2][3]
Molecular Weight 482.42 g/mol [1][2][3]
Appearance Pale Yellow to Light Yellow Solid[3]
Melting Point >97°C (decomposes)[3]
Boiling Point No Data Available[3]
Solubility DMSO (Slightly), Methanol (Slightly)[3]

Representative Experimental Protocols

Representative Synthesis of an O-Alkyl-O-Aryl Phosphate Ester

This protocol is a general representation for the synthesis of a mixed phosphate triester, which is structurally related to this compound. The synthesis of alkyl and aryl phosphate esters can be achieved through a continuous process involving the reaction of phosphorus compounds with alcohols or phenols in heated zones.

Materials:

Procedure:

  • Phosphodichloridate Formation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl alcohol in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Esterification: Cool the reaction mixture back to 0°C. In a separate flask, dissolve the anhydrous alcohol and pyridine in anhydrous DCM. Add this solution dropwise to the phosphodichloridate solution.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired O-alkyl-O-aryl phosphate ester.

Enzymatic Assay of Phosphatase Activity using a Fluorogenic Substrate

This protocol describes a general method for measuring phosphatase activity using a fluorogenic substrate like fluorescein diphosphate (B83284) (FDP), which is analogous to how this compound would likely be used. The principle involves the enzymatic cleavage of the phosphate group, leading to the release of a fluorescent product.[6][7][8]

Materials:

  • Fluorogenic phosphate substrate (e.g., Fluorescein diphosphate, tetraammonium salt)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Phosphatase enzyme (e.g., Alkaline Phosphatase)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration.

    • Prepare serial dilutions of the phosphatase enzyme in the assay buffer.

  • Assay Protocol:

    • Pipette 50 µL of the assay buffer into each well of the 96-well plate.

    • Add 50 µL of the enzyme dilutions to their respective wells. Include a no-enzyme control.

    • Initiate the reaction by adding 100 µL of the substrate working solution to each well.

  • Measurement:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (for fluorescein, typically around 485 nm excitation and 528 nm emission) at various time points or after a fixed incubation period.[7]

  • Data Analysis:

    • Subtract the fluorescence of the no-enzyme control from all other readings.

    • Plot the fluorescence intensity against the enzyme concentration to determine the enzyme's activity.

HPLC Analysis of Fluorescein Derivatives

This protocol provides a general method for the analysis of fluorescein and its derivatives using High-Performance Liquid Chromatography (HPLC), which can be adapted for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or fluorescence detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water, both containing a small amount of an ion-pairing agent or acid (e.g., 0.1% trifluoroacetic acid or formic acid) is often used.

Procedure:

  • Sample Preparation: Dissolve a small amount of the fluorescein derivative in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample.

    • Run a linear gradient to elute the compounds. For example, a gradient of 10% to 90% acetonitrile over 20 minutes.

  • Detection: Monitor the elution profile at the maximum absorbance wavelength of the fluorescein derivative (typically around 490 nm) or using fluorescence detection with appropriate excitation and emission wavelengths.

  • Analysis: The purity of the sample can be determined by integrating the peak areas in the chromatogram.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways involving this compound are not documented, its structural similarity to other fluorogenic phosphate probes suggests its use in monitoring the activity of various phosphatases. Phosphatases are crucial enzymes in cellular signaling, catalyzing the dephosphorylation of substrates such as proteins and small molecules.

Enzyme-Mediated Signal Generation

The fundamental principle behind the use of this compound as a probe is the enzyme-catalyzed hydrolysis of the phosphate ester bond, which results in a significant increase in fluorescence. This "turn-on" fluorescence response allows for the sensitive detection of enzyme activity.

G Enzyme-Mediated Fluorescence Activation Substrate This compound (Non-fluorescent) Enzyme Phosphatase Substrate->Enzyme Binding Product O-Methyl-N-Butylfluorescein (Fluorescent) Enzyme->Product Hydrolysis Phosphate Inorganic Phosphate Enzyme->Phosphate

Caption: Enzyme-mediated hydrolysis of the substrate.

Experimental Workflow for High-Throughput Screening

Fluorogenic probes are well-suited for high-throughput screening (HTS) of enzyme inhibitors. The following diagram illustrates a typical workflow for an HTS campaign using a probe like this compound.

HTS_Workflow High-Throughput Screening Workflow cluster_0 Plate Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound Library Compound Library Dispense Compounds Dispense Compounds Compound Library->Dispense Compounds Enzyme Addition Enzyme Addition Dispense Compounds->Enzyme Addition Substrate Addition Substrate Addition Enzyme Addition->Substrate Addition Incubation Incubation Substrate Addition->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: HTS workflow for enzyme inhibitor screening.

References

An In-depth Technical Guide to the Fluorescence Mechanism of O-Methyl-O-(N-Butylfluorescein)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence mechanism of O-Methyl-O-(N-Butylfluorescein)phosphate, a fluorogenic substrate increasingly utilized in high-throughput screening and enzyme activity assays. The document details the underlying principles of its fluorescence activation, presents key quantitative data, outlines experimental protocols for its use, and provides visual representations of the associated biochemical processes.

Core Fluorescence Mechanism

The fluorescence of this compound is contingent upon an enzyme-mediated hydrolysis reaction. In its native state, the molecule is a phosphate (B84403) ester of a fluorescein (B123965) derivative. The presence of the phosphate group at one of the hydroxyl positions of the fluorescein core quenches its intrinsic fluorescence. This quenching effect is primarily due to the disruption of the resonant xanthene system, which is essential for the high quantum yield of fluorescein.

The activation of fluorescence occurs upon the enzymatic cleavage of the phosphate group by a phosphatase enzyme. This hydrolysis reaction yields the highly fluorescent molecule, O-Methyl-O-(N-Butylfluorescein), and an inorganic phosphate ion. The removal of the phosphate group restores the electronic structure of the fluorescein core, leading to a significant increase in fluorescence intensity upon excitation with light of the appropriate wavelength. This "turn-on" fluorescence response is directly proportional to the amount of hydrolyzed substrate, and thus, to the activity of the phosphatase enzyme.

Fluorescence Activation Mechanism Substrate This compound (Non-fluorescent) Enzyme Phosphatase Substrate->Enzyme Product O-Methyl-O-(N-Butylfluorescein) (Highly Fluorescent) Enzyme->Product Catalyzes hydrolysis Phosphate Inorganic Phosphate Light Excitation Light Fluorescence Emitted Light (Fluorescence) Product->Fluorescence Emits Light->Product Excites

Caption: Enzymatic activation of the fluorogenic substrate.

Quantitative Photophysical Data

Table 1: Photophysical Properties of the Hydrolyzed Product (O-Methyl-O-(N-Butylfluorescein))

ParameterValue (Approximated)Notes
Excitation Maximum (λex)~488 nmData based on the closely related 3-O-methylfluorescein.
Emission Maximum (λem)~515 nmData based on the closely related 3-O-methylfluorescein.
Molar Extinction Coefficient (ε)Not available
Fluorescence Quantum Yield (Φ)Not available
Appearance (Phosphorylated)Colorless to pale yellow solid
Appearance (Hydrolyzed)Yellow-green solution

Experimental Protocols

The following is a detailed methodology for a typical phosphatase activity assay using this compound. This protocol is adaptable for various phosphatase enzymes and can be performed in a 96-well plate format for high-throughput screening.

Materials and Reagents
  • This compound (Substrate)

  • Purified phosphatase enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Stop Solution (e.g., 0.5 M NaOH)

  • 96-well black, flat-bottom microplate

  • Microplate reader with fluorescence detection capabilities

Preparation of Reagents
  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store in small aliquots at -20°C, protected from light.

  • Working Substrate Solution: On the day of the experiment, dilute the substrate stock solution to the desired final concentration (e.g., 100 µM) in the Assay Buffer.

  • Enzyme Dilutions: Prepare serial dilutions of the phosphatase enzyme in cold Assay Buffer to determine the optimal enzyme concentration.

Assay Procedure
  • Enzyme Incubation: Add 50 µL of the diluted enzyme solutions to the wells of the 96-well plate. Include a negative control with 50 µL of Assay Buffer without the enzyme.

  • Initiation of Reaction: To start the reaction, add 50 µL of the working substrate solution to each well. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Termination of Reaction (Optional): If performing an endpoint assay, stop the reaction by adding 50 µL of Stop Solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader. Use an excitation wavelength of approximately 488 nm and an emission wavelength of approximately 515 nm.

Experimental Workflow for Phosphatase Assay cluster_0 Reagent Preparation cluster_1 Assay Execution A Prepare Substrate Stock Solution (10 mM) B Prepare Working Substrate Solution A->B E Add Working Substrate to Initiate Reaction B->E C Prepare Enzyme Dilutions D Add Enzyme to 96-well Plate C->D D->E F Incubate at Optimal Temperature E->F G Stop Reaction (Optional) F->G H Measure Fluorescence (Ex: 488 nm, Em: 515 nm) G->H

Caption: A typical workflow for a phosphatase assay.

Synthesis of this compound

A plausible synthetic route for this compound involves a multi-step process starting from fluorescein.

  • Protection of one hydroxyl group: The first step is the selective protection of one of the two hydroxyl groups of the fluorescein core, for example, through methylation using a reagent like dimethyl sulfate (B86663) in the presence of a base. This would yield O-methylfluorescein.

  • N-Butylation: The amine group of the fluorescein derivative is then butylated.

  • Phosphorylation: The remaining free hydroxyl group is then phosphorylated. This can be achieved using a phosphorylating agent such as diethyl chlorophosphate in the presence of a non-nucleophilic base like triethylamine.

  • Deprotection: Finally, the protecting groups on the phosphate are removed, typically by hydrolysis under acidic or basic conditions, to yield the final product.

Generalized Synthetic Pathway A Fluorescein B O-Methylfluorescein A->B 1. Selective Methylation C O-Methyl-N-Butylfluorescein B->C 2. N-Butylation D Protected Phosphate Ester C->D 3. Phosphorylation E This compound D->E 4. Deprotection

Caption: A plausible synthetic route to the target compound.

Applications in Drug Discovery

The "turn-on" fluorescence mechanism of this compound makes it a valuable tool in drug discovery for the identification of phosphatase inhibitors. In a typical high-throughput screening campaign, a library of small molecules is screened for their ability to inhibit the phosphatase-catalyzed hydrolysis of the substrate. A decrease in the fluorescence signal compared to a control reaction without an inhibitor indicates potential inhibitory activity. The sensitivity and low background of this fluorogenic assay allow for the identification of potent and selective inhibitors of phosphatases, which are important therapeutic targets in various diseases, including cancer, diabetes, and autoimmune disorders.

Technical Guide: O-Methyl-O-(N-Butylfluorescein)phosphate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-O-(N-Butylfluorescein)phosphate is a fluorogenic substrate primarily utilized for the sensitive detection of phosphatase activity. Its application is central to various enzymatic assays, particularly in the fields of biochemistry, cell biology, and drug discovery. The core principle of its use lies in the enzymatic hydrolysis of the phosphate (B84403) group, which liberates the highly fluorescent molecule, O-Methyl-O-(N-Butylfluorescein). The resulting fluorescence intensity is directly proportional to the enzymatic activity, allowing for quantitative analysis. This guide provides an in-depth overview of its application in key enzymatic assays, including detailed methodologies and data presentation.

The compound is often referred to in scientific literature as 3-O-Methylfluorescein phosphate (3-OMFP), and for the purposes of this guide, the terms will be used interchangeably to reflect the available research.

Core Application: Fluorogenic Substrate for Phosphatases

This compound serves as a substrate for a variety of phosphatases. Upon enzymatic cleavage of the phosphate ester bond, the non-fluorescent substrate is converted into a fluorescent product. This reaction forms the basis of continuous, real-time assays for measuring the activity of enzymes such as:

  • Alkaline Phosphatase (ALP): A ubiquitous enzyme used as a reporter in various molecular biology techniques and as a biomarker in clinical diagnostics.

  • Plasma Membrane Ca2+-ATPase (PMCA): A crucial transporter protein responsible for maintaining low intracellular calcium concentrations.

  • (Na+ + K+)-ATPase: An ion pump essential for maintaining the electrochemical gradients across the plasma membrane of animal cells.

The high sensitivity of fluorescence detection makes this substrate particularly valuable for assays with low enzyme concentrations or for high-throughput screening of potential enzyme inhibitors or activators.

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in studies utilizing this compound or its close analog, 3-O-Methylfluorescein phosphate.

Table 1: Kinetic Parameters for (Na+ + K+)-ATPase Catalyzed Hydrolysis of 3-O-Methylfluorescein Phosphate (3-OMFP)

ParameterValueConditionsReference
K_m2 orders of magnitude less than p-nitrophenyl phosphate (NPP)Not specified[1]
V_max2 times greater than p-nitrophenyl phosphate (NPP)Not specified[1]

Table 2: Modulators of Plasma Membrane Ca2+-ATPase Activity with 3-O-Methylfluorescein Phosphate as Substrate

ModulatorEffectConcentrationReference
PhosphatidylserineActivationNot specified[2]
Controlled ProteolysisActivationNot specified[2]
CalmodulinNo effect in the absence of Ca2+Not specified[2]
CalmodulinActivation in the presence of Ca2+Not specified[2]
p-Nitrophenyl phosphateCompetitive InhibitionNot specified[2]
ATPComplex Inhibition (high and low affinity sites)Not specified[2]
Ca2+Bell-shaped activation curve (in the presence of calmodulin)Maximum at 50 µM[2]

Experimental Protocols

Alkaline Phosphatase (ALP) Activity Assay

This protocol is a generalized procedure based on common practices for fluorometric alkaline phosphatase assays.

4.1.1. Reagents and Materials

  • This compound (or 3-O-Methylfluorescein phosphate)

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2[3]

  • Alkaline Phosphatase (enzyme source)

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively[]

4.1.2. Procedure

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20 mM)[]. Store the stock solution at -20°C, protected from light.

  • Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration. For routine assays, a final concentration of 10 µM is often used, while for kinetic studies, a range of 0.1–50 µM may be appropriate[].

  • Enzyme Preparation: Prepare dilutions of the alkaline phosphatase enzyme in the assay buffer.

  • Assay Reaction: a. Pipette the enzyme solution into the wells of the 96-well microplate. b. Include appropriate controls, such as a no-enzyme control (buffer only) and a positive control with a known amount of active enzyme. c. Initiate the reaction by adding the working substrate solution to each well.

  • Fluorescence Measurement: Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence over time at the specified wavelengths. The rate of fluorescence increase is proportional to the ALP activity.

Plasma Membrane Ca2+-ATPase (PMCA) Activity Assay

This protocol is based on the described use of 3-O-Methylfluorescein phosphate for measuring PMCA activity[2].

4.2.1. Reagents and Materials

  • 3-O-Methylfluorescein phosphate

  • DMSO

  • Assay Buffer: Specific composition may vary, but should be optimized for PMCA activity (e.g., containing appropriate ions and pH).

  • Purified erythrocyte Ca2+-ATPase or other source of PMCA

  • Modulators (as required): Calmodulin, CaCl2, EGTA, inhibitors (e.g., p-nitrophenyl phosphate)

  • 96-well black microplate

  • Fluorescence microplate reader

4.2.2. Procedure

  • Substrate Preparation: Prepare a stock solution of 3-O-Methylfluorescein phosphate in DMSO and a working solution in the assay buffer as described for the ALP assay.

  • Enzyme and Modulator Preparation: Prepare the purified PMCA enzyme in the assay buffer. Prepare stock solutions of modulators (e.g., calmodulin, CaCl2) to be tested.

  • Assay Reaction: a. To the wells of the microplate, add the PMCA enzyme. b. Add any modulators to be tested (e.g., calmodulin, varying concentrations of Ca2+). To study Ca2+ dependence, use a Ca2+/EGTA buffer system to control the free Ca2+ concentration. c. Include necessary controls (e.g., no enzyme, no modulator). d. Start the reaction by adding the working substrate solution.

  • Fluorescence Measurement: Monitor the fluorescence increase over time as described for the ALP assay. The rate of hydrolysis can be used to determine the effects of different modulators on PMCA activity.

Visualizations

Enzymatic Reaction and Detection Principle

Enzymatic_Reaction Substrate This compound (Non-fluorescent) Enzyme Phosphatase (e.g., ALP, PMCA) Substrate->Enzyme Binds to active site Product O-Methyl-O-(N-Butylfluorescein) (Fluorescent) Enzyme->Product Catalyzes hydrolysis Phosphate Inorganic Phosphate Enzyme->Phosphate Detection Fluorescence Detection (Ex: ~485 nm, Em: ~525 nm) Product->Detection Emits light

Caption: Enzymatic hydrolysis of the fluorogenic substrate.

General Experimental Workflow for Enzyme Activity Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis A Prepare Substrate Stock Solution (in DMSO) B Prepare Working Substrate Solution (in Buffer) A->B E Add Working Substrate to Initiate Reaction B->E C Prepare Enzyme Dilutions D Dispense Enzyme to 96-well Plate C->D D->E F Measure Fluorescence Kinetics E->F G Calculate Reaction Rate (Enzyme Activity) F->G

References

O-Methyl-O-(N-Butylfluorescein)phosphate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 887406-94-2

Introduction

O-Methyl-O-(N-Butylfluorescein)phosphate is a fluorogenic substrate designed for the sensitive detection of phosphodiesterase and phosphatase activity. This technical guide provides an in-depth overview of its chemical properties, a plausible synthesis route, detailed experimental protocols for its use in enzymatic assays, and expected performance data. This document is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, high-throughput screening, and molecular probe development. The core principle of this reagent lies in its ability to be enzymatically converted from a non-fluorescent or weakly fluorescent state to a highly fluorescent product, enabling the quantification of enzyme activity.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 887406-94-2[1]
Molecular Formula C₂₅H₂₃O₈P[1]
Molecular Weight 482.42 g/mol [1]
Appearance Solid (presumed)
Purity >98% (typical)
Solubility Soluble in organic solvents such as DMSO, DMF, and ethanol.
Storage Store at -20°C for long-term stability.

Proposed Synthesis

Step 1: N-Butylation of Fluorescein (B123965)

Fluorescein is first reacted with a suitable N-butylating agent, such as 1-bromobutane, in the presence of a base to yield N-Butylfluorescein.

Step 2: Phosphorylation of N-Butylfluorescein

The resulting N-Butylfluorescein is then phosphorylated. A common method for such a reaction involves the use of a phosphorylating agent like phosphorus oxychloride (POCl₃) in an appropriate solvent, followed by the addition of methanol (B129727) to introduce the methyl group.

Step 3: Purification

The final product, this compound, would be purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, to ensure high purity.

Principle of Detection

The utility of this compound as a fluorogenic substrate is based on the enzymatic hydrolysis of the phosphate (B84403) ester bond. In its esterified form, the phosphate group quenches the fluorescence of the fluorescein moiety. Upon enzymatic cleavage by a phosphodiesterase or a similar enzyme, the highly fluorescent N-Butylfluorescein is released, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence signal is directly proportional to the amount of product formed and thus to the enzyme's activity.

G cluster_reaction Enzymatic Cleavage substrate This compound (Non-fluorescent) enzyme Phosphodiesterase / Phosphatase substrate->enzyme + H₂O product1 N-Butylfluorescein (Highly Fluorescent) enzyme->product1 product2 Methyl Phosphate enzyme->product2

Caption: Enzymatic hydrolysis of the substrate.

Experimental Protocols

The following is a generalized protocol for the use of this compound in a continuous fluorometric assay to determine phosphodiesterase activity. This protocol should be optimized for the specific enzyme and experimental conditions.

Reagent Preparation
  • Enzyme Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂). The buffer composition should be optimized for maximal enzyme activity.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store this solution at -20°C, protected from light.

  • Enzyme Solution: Prepare a stock solution of the phosphodiesterase enzyme in the enzyme buffer. The concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Positive Control: A solution of N-Butylfluorescein in the enzyme buffer can be used as a positive control to calibrate the fluorescence signal.

Enzymatic Assay Procedure

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

  • Prepare Working Solutions:

    • Dilute the substrate stock solution in the enzyme buffer to the desired final concentration (e.g., 10 µM).

    • Dilute the enzyme solution to the desired final concentration in the enzyme buffer.

  • Assay Plate Setup:

    • Add 50 µL of the substrate working solution to each well of a black, flat-bottom 96-well plate.

    • To initiate the reaction, add 50 µL of the enzyme working solution to each well.

    • For the negative control (blank), add 50 µL of the enzyme buffer without the enzyme.

    • For the positive control, add a known concentration of N-Butylfluorescein.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.

    • The excitation and emission wavelengths should be set based on the spectral properties of N-Butylfluorescein (see Table 2).

Data Analysis
  • Subtract Background: Subtract the fluorescence intensity of the negative control (blank) from the values obtained for the enzyme-containing wells at each time point.

  • Determine Reaction Rate: Plot the background-subtracted fluorescence intensity against time. The initial linear portion of this curve represents the initial reaction velocity (V₀). The slope of this linear portion corresponds to the rate of the enzymatic reaction.

  • Enzyme Activity Calculation: The enzyme activity can be calculated by converting the rate of fluorescence increase (in RFU/min) to the rate of product formation (in moles/min) using a standard curve generated with known concentrations of N-Butylfluorescein.

G start Start reagent_prep Prepare Reagents: - Enzyme Buffer - Substrate Stock (in DMSO) - Enzyme Solution start->reagent_prep working_sol Prepare Working Solutions reagent_prep->working_sol plate_setup Set up 96-well Plate: - Add Substrate - Add Enzyme (or buffer for blank) working_sol->plate_setup measurement Measure Fluorescence (kinetic read) plate_setup->measurement data_analysis Data Analysis: - Subtract Blank - Determine Reaction Rate measurement->data_analysis end End data_analysis->end

Caption: General workflow for the enzymatic assay.

Expected Performance and Spectral Data

Upon enzymatic cleavage, the fluorescent product, N-Butylfluorescein, is released. The expected spectral properties of this fluorophore are crucial for setting up the fluorescence detection instrument correctly. The values provided below are based on typical data for fluorescein and its derivatives.

ParameterExpected Value
Excitation Wavelength (λex) ~490 nm
Emission Wavelength (λem) ~515 nm
Extinction Coefficient (ε) > 70,000 M⁻¹cm⁻¹ at λex
Quantum Yield (Φ) > 0.8 in aqueous buffer
Fluorescence Lifetime (τ) ~4 ns

Note: The exact spectral properties may vary depending on the buffer conditions (pH, ionic strength) and temperature. It is recommended to determine the optimal excitation and emission wavelengths experimentally under the specific assay conditions.

Applications in Research and Drug Discovery

This compound is a valuable tool for a variety of applications in both basic research and drug discovery:

  • Enzyme Characterization: It can be used to determine the kinetic parameters (Km, Vmax, kcat) of phosphodiesterases and phosphatases.

  • High-Throughput Screening (HTS): The fluorogenic nature of the assay makes it highly suitable for HTS of compound libraries to identify enzyme inhibitors or activators.

  • Cell-Based Assays: With appropriate modifications to enhance cell permeability, derivatives of this probe could potentially be used to monitor enzyme activity in living cells.

  • Diagnostic Development: The detection of specific enzyme activities in biological samples can be indicative of certain disease states, suggesting potential diagnostic applications.

Conclusion

This compound represents a potentially powerful tool for the sensitive and continuous measurement of phosphodiesterase and phosphatase activity. Its fluorogenic properties allow for a simple, "mix-and-read" assay format that is amenable to high-throughput applications. While specific literature on this compound is sparse, its chemical structure strongly suggests a mechanism of action that is well-established for similar fluorogenic enzyme substrates. The protocols and data presented in this guide provide a solid foundation for researchers to begin exploring the utility of this compound in their specific experimental systems. As with any chemical probe, careful optimization and validation are essential to ensure reliable and meaningful results.

References

An In-depth Technical Guide to the Molecular Weight of O-Methyl-O-(N-Butylfluorescein)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of O-Methyl-O-(N-Butylfluorescein)phosphate, a fluorescent dye. The document outlines the molecular formula and presents a comprehensive breakdown of its molecular weight calculation based on the atomic masses of its constituent elements.

Chemical Identity and Molecular Formula

This compound is a fluorogenic substrate with the chemical formula C₂₅H₂₃O₈P.[1][2][3][4] Its molecular structure consists of carbon, hydrogen, oxygen, and phosphorus atoms. The precise arrangement of these atoms determines its chemical properties and, consequently, its molecular weight.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of all atoms in its molecular formula. The calculation for this compound is detailed below, utilizing the standard atomic weights of each element.

Quantitative Data Summary

The following table provides a comprehensive summary of the elemental composition and the calculation of the molecular weight for this compound.

ElementSymbolQuantityAtomic Mass (amu)Total Mass (amu)
CarbonC2512.011[5][6]300.275
HydrogenH231.008[6][7]23.184
OxygenO815.999[6][8][9]127.992
PhosphorusP130.974[10][11][12]30.974
Total 482.425

The calculated molecular weight is approximately 482.425 amu, which is consistent with the widely accepted value of 482.42 g/mol .[1][2][3][4][13]

Experimental Protocols: Determination of Molecular Weight

The molecular weight of a compound like this compound is typically determined experimentally using techniques such as mass spectrometry.

Methodology for Mass Spectrometry:

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Acceleration: The resulting ions are accelerated by an electric field.

  • Deflection: The ions are then deflected by a magnetic field. The degree of deflection is inversely proportional to the mass-to-charge ratio (m/z) of the ion.

  • Detection: A detector measures the abundance of ions at each m/z value.

  • Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion, from which the molecular weight can be accurately determined.

Visualization of Molecular Composition

The following diagram illustrates the elemental composition of this compound, leading to its molecular formula.

molecular_composition cluster_elements Constituent Elements cluster_formula Molecular Formula C Carbon (C) 25 atoms Formula C₂₅H₂₃O₈P C->Formula H Hydrogen (H) 23 atoms H->Formula O Oxygen (O) 8 atoms O->Formula P Phosphorus (P) 1 atom P->Formula

Elemental composition of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of O-Methyl-O-(N-Butylfluorescein)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of O-Methyl-O-(N-Butylfluorescein)phosphate is limited. This guide provides general information based on the known properties of fluorescein (B123965) derivatives and offers detailed experimental protocols for researchers to determine these properties in their own laboratory settings.

Introduction

This compound is a fluorogenic substrate used in various biochemical assays. As with any fluorescent probe, its solubility and stability are critical parameters that can significantly impact the reliability and reproducibility of experimental results. This document provides a comprehensive overview of the expected solubility and stability characteristics of this compound and details protocols for their empirical determination.

Core Concepts: Solubility and Stability of Fluorescein Derivatives

Fluorescein and its derivatives are known for their strong fluorescence, but their physicochemical properties can be influenced by several factors.

2.1 Solubility: The solubility of fluorescein-based compounds is highly dependent on the solvent and the pH of the solution. The parent fluorescein molecule is sparingly soluble in water but dissolves in alkaline solutions and many organic solvents. The introduction of lipophilic groups, such as the N-butyl and O-methyl groups in this compound, is expected to increase its solubility in organic solvents like DMSO and methanol, a fact that is corroborated by supplier information. However, its aqueous solubility is likely to be low.

2.2 Stability: The stability of fluorescein derivatives can be affected by:

  • pH: The fluorescence of fluorescein is pH-dependent, with optimal emission in slightly basic conditions. The ester and phosphate (B84403) moieties in this compound can be susceptible to hydrolysis, particularly at acidic or strongly basic pH.

  • Temperature: Elevated temperatures can accelerate the degradation of the molecule.

  • Light: Like most fluorophores, this compound is susceptible to photobleaching upon prolonged exposure to light.

  • Enzymatic Degradation: As a fluorogenic substrate, the phosphate ester bond is designed to be cleaved by specific enzymes, such as phosphatases. This enzymatic hydrolysis is the basis of its function in many assays.

Quantitative Data Summary

Due to the lack of specific publicly available data for this compound, this section is intended to be populated by the end-user upon conducting the experiments outlined in this guide.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (M)Observations
(User to complete)
DMSO
Methanol
Ethanol
Acetonitrile
Water
PBS (pH 7.4)

Table 2: Stability of this compound under Various Conditions

ConditionParameterValueHalf-life (t½)Degradation Products (if known)
(User to complete)
pH Stability pH 4.0
pH 7.4
pH 9.0
Temperature Stability 4°C
(in PBS, pH 7.4)25°C (Room Temp)
37°C
Photostability Ambient Light
(in PBS, pH 7.4)Intense Light Source
Enzymatic Stability Alkaline Phosphatase
(in appropriate buffer)

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

4.1 Protocol for Determining Solubility

This protocol describes a method for determining the solubility of the compound in various solvents.

  • Materials:

    • This compound

    • Selected solvents (e.g., DMSO, Methanol, Ethanol, Acetonitrile, Water, PBS pH 7.4)

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Spectrophotometer or fluorometer

    • Calibrated pipettes

    • Glass vials

  • Procedure:

    • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is known to be freely soluble (e.g., DMSO).

    • Serial Dilutions: Create a series of standard solutions of known concentrations by diluting the stock solution.

    • Calibration Curve: Measure the absorbance or fluorescence of the standard solutions to generate a calibration curve.

    • Saturated Solution Preparation: To a known volume of the test solvent at a specific temperature, add a small, accurately weighed amount of the compound.

    • Equilibration: Vortex the mixture vigorously and then allow it to equilibrate for a set period (e.g., 24 hours) at a constant temperature, protected from light.

    • Separation of Undissolved Solid: Centrifuge the vial at high speed to pellet any undissolved solid.

    • Analysis: Carefully take an aliquot of the supernatant and dilute it with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Quantification: Measure the absorbance or fluorescence of the diluted supernatant.

    • Calculation: Use the calibration curve to determine the concentration of the compound in the supernatant, which represents its solubility in that solvent at that temperature.

4.2 Protocol for Assessing Stability

This protocol outlines a method to assess the stability of this compound under different conditions.

  • Materials:

    • This compound

    • Buffers of different pH (e.g., pH 4.0, 7.4, 9.0)

    • Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C)

    • Light source for photostability testing

    • Relevant enzymes (e.g., alkaline phosphatase) and their assay buffers

    • HPLC system with a suitable column and detector (UV-Vis or fluorescence)

    • Spectrophotometer or fluorometer

  • Procedure:

    • Sample Preparation: Prepare solutions of this compound at a known concentration in the different test buffers or solvents.

    • Incubation:

      • pH Stability: Incubate the solutions at different pH values at a constant temperature.

      • Temperature Stability: Incubate the solutions at a constant pH (e.g., 7.4) at different temperatures.

      • Photostability: Expose solutions to a controlled light source, with a dark control stored under the same conditions.

      • Enzymatic Stability: Incubate the solution with the enzyme of interest in its optimal buffer.

    • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Analysis:

      • HPLC Method: The primary method for assessing stability is to use a stability-indicating HPLC method. This can separate the parent compound from its degradation products. The peak area of the parent compound is monitored over time.

      • Spectroscopic Method: If significant spectral changes are expected upon degradation (e.g., hydrolysis of the phosphate group leading to fluorescein), the change in absorbance or fluorescence can be monitored over time.

    • Data Analysis: Plot the concentration or peak area of the parent compound against time. From this data, the degradation rate and the half-life (t½) of the compound under each condition can be calculated.

Visualizations

5.1 Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare High Concentration Stock Solution serial_dil Create Serial Dilutions (Standards) prep_stock->serial_dil cal_curve Generate Calibration Curve serial_dil->cal_curve calculate Calculate Solubility using Calibration Curve cal_curve->calculate add_solid Add Weighed Solid to Test Solvent equilibrate Equilibrate (e.g., 24h at constant T) add_solid->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge aliquot Take Aliquot of Supernatant centrifuge->aliquot dilute Dilute Aliquot aliquot->dilute measure Measure Absorbance/Fluorescence dilute->measure measure->calculate

Workflow for Solubility Determination.

5.2 Experimental Workflow for Stability Assessment

G cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing prep_samples Prepare Solutions in Test Conditions (Different pH, Temp, Light, Enzyme) incubate Incubate Samples prep_samples->incubate time_points Withdraw Aliquots at Various Time Points incubate->time_points analyze_hplc Analyze by HPLC (Primary Method) time_points->analyze_hplc analyze_spec Analyze by Spectroscopy (Secondary) time_points->analyze_spec plot_data Plot Concentration vs. Time analyze_hplc->plot_data calc_rate Calculate Degradation Rate and Half-life (t½) plot_data->calc_rate

Workflow for Stability Assessment.

The Core Principles of Fluorogenic Phosphate Substrates: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of fluorogenic phosphate (B84403) substrates, their application in research and drug development, and detailed protocols for their use. These substrates are indispensable tools for the sensitive and continuous monitoring of phosphatase activity, offering significant advantages over traditional colorimetric assays.

The Fundamental Principle: From Non-Fluorescent to Fluorescent

Fluorogenic phosphate substrates are molecules that are inherently non-fluorescent or exhibit very low fluorescence. The core structure consists of a fluorophore molecule whose fluorescent properties are quenched by a phosphate group. When a phosphatase enzyme is present, it catalyzes the hydrolysis of the phosphate ester bond. This enzymatic cleavage releases the phosphate group, liberating the fluorophore and restoring its native fluorescence. The resulting increase in fluorescence intensity is directly proportional to the phosphatase activity, allowing for real-time kinetic measurements.[1][2]

The general mechanism can be visualized as a simple "on-switch" activated by the target enzyme. This principle allows for highly sensitive detection of phosphatase activity, crucial for applications such as high-throughput screening (HTS) of enzyme inhibitors, diagnostics, and studying cellular signaling pathways.[1][3]

A Diverse Toolkit: Types of Fluorogenic Phosphate Substrates

A variety of fluorophores have been utilized to develop a broad range of fluorogenic phosphate substrates, each with unique spectral properties and applications.

  • Coumarin-Based Substrates: Derivatives of 7-hydroxycoumarin are among the most widely used.

    • 4-Methylumbelliferyl Phosphate (MUP): A classic substrate that, upon hydrolysis, releases 4-methylumbelliferone, which exhibits blue fluorescence. Its fluorescence is pH-dependent, with optimal signal at alkaline pH.[1]

    • 6,8-Difluoro-4-methylumbelliferyl Phosphate (DiFMUP): This fluorinated analog of MUP offers several advantages, including a lower pKa, which allows for assays to be conducted over a broader pH range. The electron-withdrawing fluorine atoms also facilitate enzymatic cleavage, leading to accelerated kinetics and making DiFMUP one of the most sensitive substrates for phosphatases like alkaline phosphatase.[2][4]

  • Resorufin-Based Substrates: Phosphorylated resorufin (B1680543) offers red-shifted excitation and emission wavelengths compared to coumarin-based probes. This results in lower background fluorescence from biological samples and reduced phototoxicity, making it suitable for cell-based assays.[2]

  • Rhodamine-Based Substrates: Rhodamine dyes are known for their bright, pH-insensitive fluorescence and excellent photostability. Fluorogenic substrates based on rhodamine, such as those utilizing a "trimethyl lock" mechanism, provide high sensitivity for detecting alkaline phosphatase activity.[5]

  • FRET-Based Substrates: Förster Resonance Energy Transfer (FRET) can also be employed. In this design, a fluorophore and a quencher molecule are linked by a peptide containing a phosphorylated residue. In the intact substrate, the quencher suppresses the fluorophore's signal. Upon dephosphorylation by a phosphatase, a protease can cleave the peptide, separating the fluorophore from the quencher and resulting in a fluorescent signal.

Quantitative Analysis: Key Performance Data

The efficacy of a fluorogenic substrate is determined by its kinetic parameters with a specific enzyme. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.

Table 1: Kinetic Parameters of Common Fluorogenic Phosphate Substrates

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)pHReference
Rhodamine-based Substrate 1E. coli Alkaline Phosphatase26 ± 613 ± 1(5.0 ± 1.2) x 10⁵8.0[5]
Rhodamine-based Substrate 1E. coli Alkaline Phosphatase5.4 ± 2.54.7 ± 0.5(8.6 ± 4.2) x 10⁵7.0[5]
p-Nitrophenyl Phosphate (p-NPP)E. coli Alkaline Phosphatase4.6 ± 0.4118 ± 2(2.6 ± 0.2) x 10⁷8.0[5]
p-Nitrophenyl Phosphate (p-NPP)E. coli Alkaline Phosphatase1.0 ± 0.135 ± 1(3.4 ± 0.5) x 10⁷7.0[5]
TCF-ALPAlkaline Phosphatase (ALP)35.81 ± 2.633029 ± 157.3 min⁻¹-9.2[6]
TCF-ALPAcid Phosphatase (ACP)99.22 ± 13.161962 ± 223.6 min⁻¹--[6]

Table 2: Spectral Properties of Fluorogenic Phosphate Substrates and Their Products

SubstrateProduct FluorophoreExcitation (nm)Emission (nm)Reference
4-Methylumbelliferyl Phosphate (MUP)4-Methylumbelliferone (4-MU)360440-470[1]
6,8-Difluoromethylumbelliferyl Phosphate (DiFMUP)6,8-Difluoro-4-methylumbelliferone358-360455-460[2]
Phosphorylated Resorufin (pRES)Resorufin560585[2]
Rhodamine-based Substrate 1Rhodamine 4496520[5]
TCF-ALPTCF-OH542~580[6]

Visualizing the Mechanism and Applications

The Core Principle of Fluorogenic Phosphate Substrates

G Core Principle of Fluorogenic Phosphate Substrates sub Fluorogenic Phosphate Substrate (Non-fluorescent) phos Phosphatase sub->phos Enzymatic Cleavage prod Fluorophore (Fluorescent) phos->prod pi Inorganic Phosphate phos->pi

Caption: Enzymatic cleavage of a phosphate group from a non-fluorescent substrate by a phosphatase releases a fluorescent product.

Experimental Workflow for a Typical Fluorogenic Phosphatase Assay

G Experimental Workflow for a Fluorogenic Phosphatase Assay prep Prepare Reagents (Buffer, Substrate, Enzyme) mix Mix Reagents in Microplate Well prep->mix inc Incubate at Controlled Temperature mix->inc read Measure Fluorescence over Time inc->read data Data Analysis (Calculate Rate of Reaction) read->data

Caption: A streamlined workflow for performing a fluorogenic phosphatase assay, from reagent preparation to data analysis.

Role of Protein Phosphatase 2A (PP2A) in the Intrinsic Apoptosis Pathway

G Role of PP2A in Intrinsic Apoptosis cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation p53 p53 activation Bax Bax p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bad Bad Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bcl2->Bax Inhibits PP2A PP2A PP2A->Bad Dephosphorylates (Activates) PP2A->Bcl2 Dephosphorylates (Inactivates) CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G Role of SHP-1 in Extrinsic Apoptosis FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds DISC Death-Inducing Signaling Complex (DISC) Formation FasR->DISC Casp8 Pro-Caspase-8 to Caspase-8 Activation DISC->Casp8 Bid Bid Cleavage to tBid Casp8->Bid Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondrial Pathway Amplification Bid->Mito Mito->Casp3 Apoptosis Apoptosis Casp3->Apoptosis SHP1 SHP-1 SHP1->DISC Dephosphorylates FADD (Negative Regulation)

References

Illuminating the Machinery of Life: A Technical Guide to Fluorescein-Based Enzyme Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzymes are the biological catalysts that orchestrate the complex symphony of biochemical reactions essential for life. Their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention and diagnostic development. To understand and modulate enzyme function, researchers require tools that can sensitively and specifically report on their activity within the complex milieu of biological systems. Fluorescein-based enzyme probes have emerged as a powerful and versatile class of chemical tools for this purpose. Their inherent brightness, photostability, and pH sensitivity, coupled with clever chemical design, allow for the real-time, quantitative assessment of enzyme activity in a variety of formats, from in vitro assays to live cell imaging.[1][2][3]

This in-depth technical guide provides a comprehensive overview of the core principles, design strategies, and applications of fluorescein-based probes for three major classes of enzymes: proteases, phosphatases, and kinases. It is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage these powerful tools in their own investigations. This guide will delve into the mechanisms of action, present key quantitative data for probe performance, and provide detailed experimental protocols for their synthesis and application.

Core Principles of Fluorescein-Based Enzyme Probes

The fundamental principle behind most fluorescein-based enzyme probes is the modulation of the fluorescein (B123965) fluorophore's emission properties by an enzymatic reaction. In their "off" state, the probes are typically non-fluorescent or exhibit quenched fluorescence. Upon interaction with the target enzyme, a specific chemical transformation occurs, leading to a "turn-on" of fluorescence.[4][5] This change in fluorescence intensity can be directly correlated with the rate of the enzymatic reaction.

Several design strategies are employed to achieve this "off-on" switching mechanism:

  • Enzyme-Cleavable Quenching: A quenching moiety is attached to the fluorescein core via a linker that is a substrate for the target enzyme. Enzymatic cleavage of the linker releases the quencher, restoring the fluorescence of fluorescein.[4][6]

  • Intramolecular Charge Transfer (ICT): The electronic properties of the fluorescein molecule are altered by an enzyme-labile protecting group. Removal of this group by the enzyme triggers an ICT event, leading to a significant increase in fluorescence quantum yield.[7]

  • Aggregation-Induced Emission (AIE): Some probes are designed to be soluble and non-fluorescent in their initial state. Enzymatic conversion generates a product that is poorly soluble and aggregates, leading to a dramatic increase in fluorescence.[8][9]

  • Förster Resonance Energy Transfer (FRET): A FRET pair, consisting of a donor fluorophore (often a fluorescein derivative) and an acceptor, is linked by an enzyme-cleavable peptide. In the intact probe, FRET occurs, and the emission of the donor is quenched. Cleavage of the linker separates the FRET pair, resulting in an increase in donor fluorescence.[10][11]

The choice of design strategy depends on the specific enzyme target, the desired application (e.g., in vitro assay vs. live cell imaging), and the required sensitivity and selectivity.

Probes for Protease Activity

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are integral to a vast array of physiological and pathological processes.[4] Fluorescein-based probes for proteases typically incorporate a peptide sequence that is specifically recognized and cleaved by the target protease.

Signaling Pathway and Experimental Workflow

The general mechanism of a "turn-on" fluorescein-based protease probe involves the cleavage of a specific peptide substrate, which liberates the fluorescein fluorophore from a quenching group. This process can be visualized in the following workflow:

protease_probe_workflow cluster_workflow Experimental Workflow for Protease Activity Assay Probe Fluorescein Probe (Quenched) Incubation Incubation Probe->Incubation Enzyme Target Protease Enzyme->Incubation Cleavage Enzymatic Cleavage Incubation->Cleavage Product Fluorescent Product (Unquenched) Cleavage->Product Detection Fluorescence Detection (Excitation/Emission) Product->Detection Data Data Analysis (Activity Measurement) Detection->Data

Caption: Workflow for a typical protease activity assay using a fluorescein-based probe.

Quantitative Data for Fluorescein-Based Protease Probes

The performance of fluorescein-based protease probes can be characterized by several key parameters, including their fluorescence enhancement upon cleavage, sensitivity (limit of detection), and kinetic constants.

Probe/SubstrateTarget ProteaseFluorescence Enhancement (-fold)Limit of Detection (LOD)Kinetic ParametersReference
FITC-CaseinTrypsin-5 ng-[12]
FITC25BSAPronase4310 x 10-3 units (1 ng)-[13][14]
FITC25BSAα-Chymotrypsin28.81 x 10-3 units (1 ng)-[13][14]
FITC25BSAProteinase K2832 x 10-6 units (1 ng)-[13][14]
TAMRA-CaseinTrypsin-19 ng/mL-
Experimental Protocols

This protocol describes a general method for coupling a peptide substrate to fluorescein isothiocyanate (FITC).

Materials:

  • Peptide with a free N-terminal amine and a C-terminal protecting group

  • Fluorescein isothiocyanate (FITC)

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the peptide in DMF.

  • Add TEA to the peptide solution to deprotonate the N-terminal amine.

  • In a separate vial, dissolve FITC in DMF.

  • Add the FITC solution dropwise to the peptide solution while stirring.

  • Allow the reaction to proceed at room temperature for 4-12 hours in the dark.

  • Monitor the reaction progress by thin-layer chromatography or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by reverse-phase HPLC.

  • Characterize the purified probe by mass spectrometry and NMR.[1][6][15][16]

Materials:

  • Fluorescein-based protease probe

  • Purified protease

  • Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the fluorescein-based probe in DMSO.

  • Dilute the probe to the desired final concentration in the assay buffer.

  • Prepare a series of dilutions of the protease in the assay buffer.

  • Pipette the probe solution into the wells of the 96-well plate.

  • Initiate the reaction by adding the protease solutions to the wells.

  • Immediately place the plate in the fluorescence microplate reader.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and ~520 nm emission for fluorescein) over time.

  • Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

  • Plot the reaction velocity against the enzyme concentration to determine the enzyme's activity.[7][12]

Probes for Phosphatase Activity

Protein phosphatases are enzymes that remove phosphate (B84403) groups from proteins, counteracting the activity of kinases. Their roles in cellular signaling are critical, and their dysfunction is implicated in many diseases.[17][18] Fluorescein-based probes for phosphatases often utilize a phosphate ester of fluorescein, which is non-fluorescent. Enzymatic hydrolysis of the phosphate group releases the highly fluorescent fluorescein.

Signaling Pathway and Experimental Workflow

The dephosphorylation of a fluorescein-based probe by a phosphatase leads to a "turn-on" fluorescence signal, as depicted in the following pathway:

phosphatase_probe_pathway cluster_pathway Phosphatase Probe Activation Pathway Probe Fluorescein Diphosphate (Non-fluorescent) Dephosphorylation Dephosphorylation Probe->Dephosphorylation Enzyme Phosphatase Target Phosphatase Phosphatase->Dephosphorylation Fluorescein Fluorescein (Fluorescent) Dephosphorylation->Fluorescein Signal Fluorescence Signal Fluorescein->Signal

Caption: Activation pathway of a fluorescein-based phosphatase probe.

Quantitative Data for Fluorescein-Based Phosphatase Probes

The efficacy of fluorescein-based phosphatase probes is determined by their kinetic parameters and sensitivity.

ProbeTarget PhosphataseKm (µM)kcat (s-1)kcat/Km (M-1s-1)LODFluorescence Enhancement (-fold)Reference
Rhodol-based probe (ALP-18)Alkaline Phosphatase (ALP)7.09.521.36 x 106-~33[17]
Dicyano-based probe (ALP-19)Alkaline Phosphatase (ALP)---0.088 U/L-[17]
Substrate 1 (Rhodamine-based)E. coli Alkaline Phosphatase22 ± 37.3 ± 0.4(3.3 ± 0.5) x 105--[19]
TCF-ALPAlkaline Phosphatase (ALP)35.81 ± 2.63---58[20][21]
TCF-ALPAcid Phosphatase (ACP)99.22 ± 13.16---25[20][21]
OMFPEYA2 Phosphatase-----[22]
Experimental Protocols

Materials:

  • Fluorescein

  • Phosphorus oxychloride (POCl3)

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • Aqueous sodium bicarbonate solution

  • Aqueous hydrochloric acid solution

Procedure:

  • Dissolve fluorescein in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add POCl3 dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by slowly adding water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Acidify the aqueous layer with HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization or column chromatography.[23]

Materials:

  • Fluorescein-based phosphatase probe (e.g., FDP)

  • Purified phosphatase

  • Assay buffer (optimized for the specific phosphatase, e.g., Tris-HCl with MgCl2)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the phosphatase probe in an appropriate solvent (e.g., water or DMSO).

  • Dilute the probe to the desired final concentration in the assay buffer.

  • Prepare serial dilutions of the phosphatase in the assay buffer.

  • Add the probe solution to the wells of the microplate.

  • Initiate the reaction by adding the phosphatase solutions.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~490 nm, emission ~520 nm).

  • Calculate the rate of the reaction from the linear phase of the fluorescence increase.[22][24]

Probes for Kinase Activity

Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. They are key regulators of cellular signaling and are frequently dysregulated in cancer.[25][26][27] Fluorescein-based kinase probes are often designed as peptide substrates that, upon phosphorylation, exhibit a change in fluorescence. This change can be due to alterations in the local environment of the fluorophore or through chelation-enhanced fluorescence.

Signaling Pathway and Experimental Workflow

A common strategy for kinase probes involves a peptide substrate that, when phosphorylated, creates a binding site for a metal ion (e.g., Mg2+) in proximity to the fluorescein derivative, leading to enhanced fluorescence.

kinase_probe_workflow cluster_workflow Kinase Activity Assay Workflow Probe Peptide-Fluorescein Probe Incubation Incubation Probe->Incubation Kinase Target Kinase Kinase->Incubation ATP ATP ATP->Incubation Phosphorylation Phosphorylation Incubation->Phosphorylation PhosphoProduct Phosphorylated Product Phosphorylation->PhosphoProduct Detection Fluorescence Measurement PhosphoProduct->Detection Activity Kinase Activity Detection->Activity

Caption: General workflow for a kinase activity assay using a fluorescein-based probe.

Quantitative Data for Fluorescein-Based Kinase Probes

The performance of kinase probes is often evaluated by their binding affinity, inhibitory concentration (for inhibitor screening), and fluorescence turn-on ratio.

ProbeTarget KinaseKd (nM)IC50 (nM)Fluorescence Turn-On (-fold)Reference
FITC-PEG-Lys(BI2536)Plk14365-[28]
FITC-PEG-Lys(BI2536)Plk2240140-[28]
FITC-PEG-Lys(BI2536)Plk333110-[28]
Probe 1 (Fluorogenic)Btk-->10[29]
LumiPKPKL37 ± 5--[30]
Experimental Protocols

Materials:

  • Solid-phase peptide synthesis (SPPS) resin

  • Fmoc-protected amino acids, including one with a side chain suitable for fluorophore conjugation (e.g., Fmoc-Lys(Mtt)-OH)

  • Fluorescein derivative with a reactive group (e.g., FITC)

  • SPPS reagents (coupling agents, deprotection solutions)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • HPLC system for purification

Procedure:

  • Synthesize the peptide substrate on the resin using standard Fmoc-SPPS chemistry.

  • Selectively deprotect the side chain of the lysine (B10760008) residue.

  • Couple the fluorescein derivative to the deprotected lysine side chain on-resin.

  • Cleave the peptide-fluorophore conjugate from the resin and remove all protecting groups using the cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the probe by reverse-phase HPLC.

  • Confirm the identity and purity of the probe by mass spectrometry.[31][32]

Materials:

  • Fluorescein-based kinase probe

  • Purified kinase

  • ATP

  • Kinase reaction buffer (containing MgCl2)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the kinase probe in an appropriate solvent.

  • Prepare a reaction mixture containing the kinase, probe, and kinase buffer in the wells of the microplate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase.

  • Monitor the increase in fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • The initial rate of fluorescence increase is proportional to the kinase activity.[32][33]

High-Throughput Screening Applications

A major advantage of fluorescein-based enzyme probes is their suitability for high-throughput screening (HTS) of enzyme inhibitors.[10][11][34][35] The "mix-and-read" format of these assays, where all components are added to a well and the signal is read directly without separation steps, is ideal for automated screening of large compound libraries.

HTS Workflow for Enzyme Inhibitor Screening

hts_workflow cluster_hts High-Throughput Screening Workflow Compound Compound Library Preincubation Pre-incubation (Enzyme + Compound) Compound->Preincubation Enzyme Enzyme Enzyme->Preincubation Reaction Enzymatic Reaction Preincubation->Reaction Probe Fluorescein Probe Probe->Reaction Detection Fluorescence Reading Reaction->Detection Hit Hit Identification Detection->Hit

References

In-Depth Technical Guide to O-Methyl-O-(N-Butylfluorescein)phosphate: A Fluorogenic Substrate for Phosphatase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-Methyl-O-(N-Butylfluorescein)phosphate, a fluorogenic substrate utilized in the detection of phosphatase activity. This document details its chemical properties, supplier information, and a generalized experimental protocol for its use in enzymatic assays. Furthermore, it explores the broader context of phosphatase assays and their relevance in studying cellular signaling pathways.

Core Concepts and Chemical Properties

This compound is a non-fluorescent molecule that, upon enzymatic cleavage of its phosphate (B84403) group by a phosphatase, yields a highly fluorescent product, O-Methyl-O-(N-Butylfluorescein). This property makes it a valuable tool for monitoring the activity of various phosphatases in biochemical assays.

PropertyValueReference
CAS Number 887406-94-2[1][2]
Molecular Formula C25H23O8P[1][2]
Molecular Weight 482.42 g/mol [1][2]
Appearance Off-white to light yellow powder
Storage Store at -20°C for long-term stability.[3]

Supplier Information

A variety of chemical suppliers offer this compound for research purposes. The following table provides a non-exhaustive list of potential suppliers. It is recommended to request a certificate of analysis from the chosen supplier for lot-specific data.

SupplierWebsite
Santa Cruz Biotechnologyscbt.com
MedChemExpressmedchemexpress.com
ChemicalBookchemicalbook.com
CliniSciencesclinisciences.com
Toronto Research Chemicalstrc-canada.com
Biomallbiomall.in

Principle of Detection and Experimental Workflow

The fundamental principle behind the use of this compound is the enzymatic conversion of a non-fluorescent substrate into a fluorescent product. The rate of fluorescence increase is directly proportional to the phosphatase activity under appropriate assay conditions.

G cluster_workflow Experimental Workflow A Prepare Assay Buffer and Reagents B Add Phosphatase Enzyme to Assay Plate A->B C Add this compound B->C D Incubate at Optimal Temperature C->D E Measure Fluorescence Intensity Over Time D->E F Data Analysis: Calculate Reaction Velocity E->F

Caption: A generalized workflow for a phosphatase assay using a fluorogenic substrate.

Generalized Experimental Protocol for a Fluorometric Phosphatase Assay

This protocol provides a general framework for a 96-well plate-based fluorometric phosphatase assay. Optimization of buffer composition, pH, substrate concentration, and enzyme concentration is crucial for specific phosphatases.

Materials:

  • This compound

  • Purified phosphatase enzyme or cell lysate

  • Assay Buffer (e.g., Tris-HCl, HEPES, with appropriate pH and cofactors like MgCl2)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration. It is recommended to perform a substrate titration to determine the optimal concentration (ideally at or near the Michaelis constant, Km).

    • Prepare serial dilutions of the phosphatase enzyme in the assay buffer.

  • Assay Setup:

    • Pipette the desired volume of assay buffer into each well of the 96-well plate.

    • Add the diluted enzyme solutions to the wells. Include a "no enzyme" control to measure background fluorescence.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all readings.

    • Plot fluorescence intensity versus time for each enzyme concentration.

    • The initial reaction velocity (V₀) can be determined from the linear portion of the curve.

    • Plot V₀ against the enzyme concentration to determine the relationship between enzyme amount and activity.

Application in Signaling Pathway Analysis

Phosphatases play a critical role in cellular signaling by counteracting the activity of kinases. The phosphorylation state of proteins is a key regulatory mechanism in a vast number of signaling pathways, including those involved in cell growth, proliferation, differentiation, and apoptosis.

The dephosphorylation of a substrate by a phosphatase can be a crucial step in a signaling cascade. By using a fluorogenic substrate like this compound, researchers can investigate the activity of specific phosphatases that are components of these pathways.

G cluster_pathway Generic Phosphatase Signaling Signal External Signal Receptor Receptor Activation Signal->Receptor Kinase_Cascade Kinase Cascade (Protein Phosphorylation) Receptor->Kinase_Cascade Phosphorylated_Protein Phosphorylated Effector Protein (Active) Kinase_Cascade->Phosphorylated_Protein Phosphatase Phosphatase Phosphorylated_Protein->Phosphatase Dephosphorylation Cellular_Response Cellular Response Phosphorylated_Protein->Cellular_Response Dephosphorylated_Protein Dephosphorylated Effector Protein (Inactive) Phosphatase->Dephosphorylated_Protein

Caption: A simplified diagram of a phosphatase's role in a signaling pathway.

For example, to study the regulation of a specific phosphatase within a signaling pathway, one could:

  • Treat cells with a stimulus known to activate the pathway.

  • Prepare cell lysates at different time points.

  • Measure the phosphatase activity in the lysates using this compound. An increase or decrease in fluorescence would indicate a change in the phosphatase's activity in response to the stimulus.

High-Sensitivity Coupled Luciferase Assay

For detecting very low levels of phosphatase activity, a coupled-enzyme assay using luciferase can be employed. In this system, the phosphate released by the phosphatase is used in a series of enzymatic reactions that ultimately generate light.

G cluster_luciferase_assay Coupled Luciferase Assay Principle Substrate This compound Phosphatase Phosphatase Substrate->Phosphatase Phosphate Inorganic Phosphate (Pi) Phosphatase->Phosphate ATP_Sulfurylase ATP Sulfurylase Phosphate->ATP_Sulfurylase + APS APS APS ATP ATP ATP_Sulfurylase->ATP Luciferin_Luciferase Luciferin/Luciferase ATP->Luciferin_Luciferase Light Light Signal Luciferin_Luciferase->Light

Caption: The principle of a coupled luciferase assay for phosphatase detection.[4]

This highly sensitive method allows for the detection of minute amounts of phosphatase activity, making it suitable for high-throughput screening of phosphatase inhibitors or for studying subtle changes in enzyme activity in complex biological samples.[4]

Limitations and Considerations

While this compound is a useful tool, researchers should be aware of the following considerations:

  • Substrate Specificity: This substrate may be cleaved by various types of phosphatases. To study a specific phosphatase, either a purified enzyme or a system with selective inhibitors for other phosphatases should be used.

  • Environmental Sensitivity: The fluorescence of fluorescein (B123965) derivatives can be sensitive to pH and the polarity of the solvent. It is essential to maintain a constant pH and buffer composition throughout the experiment.

  • Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to a non-linear relationship between fluorescence and product concentration. It is important to work within a linear range of detection.

  • Compound Interference: When screening for inhibitors, it is crucial to test for compound auto-fluorescence or quenching effects.

This technical guide provides a foundation for the use of this compound in phosphatase research. For optimal results, it is imperative to consult the literature for specific applications and to perform thorough optimization of the assay conditions for the particular enzyme and experimental system under investigation.

References

Methodological & Application

O-Methyl-O-(N-Butylfluorescein)phosphate Enzyme Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-O-(N-Butylfluorescein)phosphate is a fluorogenic substrate designed for the sensitive detection of phosphatase activity. The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent phosphate (B84403) ester substrate to the highly fluorescent product, O-Methyl-O-(N-Butylfluorescein). The resulting fluorescence intensity is directly proportional to the phosphatase activity, enabling quantitative determination of enzyme kinetics and inhibitor screening. This substrate is suitable for a variety of phosphatases, including alkaline phosphatases, acid phosphatases, protein tyrosine phosphatases, and serine/threonine phosphatases. Its application is particularly valuable in high-throughput screening and detailed kinetic analysis due to its sensitivity and continuous assay format.

Principle of the Assay

The enzymatic reaction involves the cleavage of a phosphate group from the this compound substrate by a phosphatase. This dephosphorylation event yields the fluorescent molecule O-Methyl-O-(N-Butylfluorescein), which can be detected using a fluorometer.

G cluster_reaction Enzymatic Reaction Substrate This compound (Non-fluorescent) Product O-Methyl-O-(N-Butylfluorescein) (Fluorescent) Substrate->Product Enzyme Phosphate Inorganic Phosphate Enzyme Phosphatase

Caption: Enzymatic conversion of the non-fluorescent substrate to a fluorescent product.

Data Presentation

Table 1: General Assay Parameters for Different Phosphatase Classes
ParameterAlkaline PhosphataseAcid PhosphataseProtein Tyrosine PhosphataseSerine/Threonine Phosphatase
Optimal pH 8.0 - 10.04.5 - 6.06.0 - 7.57.0 - 8.0
Typical Buffer Tris-HCl, GlycineAcetate, CitrateHEPES, MESTris-HCl, HEPES
Substrate Conc. 10 - 100 µM10 - 100 µM1 - 50 µM1 - 50 µM
Enzyme Conc. 0.1 - 10 ng/µL1 - 50 ng/µL5 - 100 ng/µL5 - 100 ng/µL
Excitation λ ~490 nm~490 nm~490 nm~490 nm
Emission λ ~515 nm~515 nm~515 nm~515 nm
Incubation Temp. 25 - 37 °C25 - 37 °C25 - 37 °C25 - 37 °C
Incubation Time 15 - 60 min15 - 60 min30 - 90 min30 - 90 min

Note: These are generalized parameters and should be optimized for each specific enzyme and experimental condition.

Table 2: Example Kinetic Data for a Hypothetical Phosphatase
Substrate Concentration (µM)Initial Velocity (RFU/min)
150
2.5110
5180
10270
20380
40450
80480
100490

Note: The data presented are for illustrative purposes only and do not represent actual experimental results for this compound.

Experimental Protocols

G cluster_workflow Experimental Workflow prep Reagent Preparation (Buffer, Substrate, Enzyme) plate Plate Setup (Samples, Controls, Standards) prep->plate initiate Initiate Reaction (Add Substrate/Enzyme) plate->initiate incubate Incubation (Controlled Temperature and Time) initiate->incubate measure Fluorescence Measurement (Kinetic or Endpoint) incubate->measure analyze Data Analysis (Calculate Activity) measure->analyze

Caption: General workflow for the this compound enzyme assay.

A. General Reagent Preparation
  • Assay Buffer: Prepare an appropriate assay buffer for the specific phosphatase being studied (see Table 1). Ensure the pH is optimized for enzyme activity. For example, for alkaline phosphatase, a 100 mM Tris-HCl buffer with 10 mM MgCl2 at pH 9.5 is commonly used. For protein tyrosine phosphatases, a buffer containing 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT at pH 7.2 can be used.

  • Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Store this stock solution at -20°C, protected from light.

  • Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution to the desired final concentration in the assay buffer. The optimal concentration should be determined experimentally but typically ranges from 1 to 100 µM.

  • Enzyme Solution: Prepare a stock solution of the purified enzyme or cell lysate in the assay buffer. The optimal enzyme concentration should be determined to ensure the reaction rate is linear over the desired time course.

  • Standard Curve: Prepare a series of dilutions of the fluorescent product, O-Methyl-O-(N-Butylfluorescein), in the assay buffer to generate a standard curve. This will be used to convert relative fluorescence units (RFU) to the amount of product formed.

B. General Assay Protocol (96-well plate format)
  • Plate Setup: Add 50 µL of the assay buffer to each well of a black, flat-bottom 96-well microplate.

  • Sample and Control Wells:

    • Sample Wells: Add 20 µL of the enzyme solution to the sample wells.

    • Blank/Negative Control Wells: Add 20 µL of assay buffer instead of the enzyme solution to control for background fluorescence and substrate auto-hydrolysis.

    • Positive Control Wells: If available, include a known active enzyme as a positive control.

  • Initiate Reaction: To start the reaction, add 30 µL of the substrate working solution to all wells, bringing the total volume to 100 µL. Mix gently by pipetting or using a plate shaker.

  • Fluorescence Measurement:

    • Kinetic Assay: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of approximately 490 nm and an emission wavelength of approximately 515 nm.

    • Endpoint Assay: Incubate the plate at the optimal temperature for a fixed period (e.g., 30 minutes). After incubation, stop the reaction by adding a suitable stop solution (e.g., 50 µL of 0.1 M NaOH for alkaline phosphatase). Measure the final fluorescence intensity.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • For the kinetic assay, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Use the standard curve to convert the V₀ from RFU/min to moles of product formed per minute.

    • Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein).

Signaling Pathways

Phosphatases are critical regulators of numerous cellular signaling pathways. The this compound assay can be a valuable tool to study the activity of these enzymes in various biological contexts.

Protein Tyrosine Phosphatase (PTP) Signaling

PTPs counteract the activity of protein tyrosine kinases (PTKs) to regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[1][2][3]

G cluster_ptp PTP Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (Phosphorylated/Active) GF->Receptor Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Phosphorylates & Activates PTP Protein Tyrosine Phosphatase (PTP) PTP->Receptor Dephosphorylates & Inactivates Response Cellular Response (Growth, Proliferation) Downstream->Response

Caption: PTPs negatively regulate growth factor receptor signaling.

Alkaline Phosphatase (ALP) in Osteoblast Signaling

Alkaline phosphatase plays a crucial role in bone mineralization by osteoblasts. Its activity can be regulated by various signaling pathways, including the p38 MAP kinase pathway in response to certain stimuli.[4]

G cluster_alp ALP Regulation in Osteoblasts Stimulus Epinephrine (B1671497) GPCR G-protein Coupled Receptor Stimulus->GPCR p38 p38 MAP Kinase GPCR->p38 Activates ALP Alkaline Phosphatase (ALP) Activity p38->ALP Increases Response Osteoblast Differentiation & Mineralization ALP->Response

Caption: Regulation of ALP activity via the p38 MAP kinase pathway in osteoblasts.

Acid Phosphatase (AP) in Lysosomal Function

Acid phosphatases are predominantly found in lysosomes and are involved in the degradation of phosphorylated molecules.[5][6]

G cluster_ap Role of Acid Phosphatase in Lysosomes Endocytosis Endocytosis/ Phagocytosis Lysosome Lysosome Endocytosis->Lysosome AP Acid Phosphatase (AP) Lysosome->AP contains Substrates Phosphorylated Macromolecules Substrates->Lysosome AP->Substrates degrades Products Dephosphorylated Products for Recycling AP->Products

Caption: Acid phosphatase function within the lysosomal degradation pathway.

Serine/Threonine Phosphatase (e.g., PP2A) in Stress Signaling

Serine/Threonine phosphatases, such as PP2A, are key regulators of cellular stress responses by controlling the phosphorylation state of various signaling proteins.[7][8]

G cluster_stp Ser/Thr Phosphatase in Stress Signaling Stress Cellular Stress (e.g., Oxidative Stress) Kinase Stress-activated Protein Kinase Stress->Kinase Target Target Protein (Phosphorylated/Active) Kinase->Target Phosphorylates Response Stress Response Target->Response STP Ser/Thr Phosphatase (e.g., PP2A) STP->Target Dephosphorylates

Caption: Serine/Threonine phosphatases modulate cellular stress responses.

References

Application Note: High-Throughput Screening for Phosphatase Inhibitors using O-Methyl-O-(N-Butylfluorescein)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reversible phosphorylation of proteins is a critical cellular signaling mechanism, regulated by the opposing actions of protein kinases and phosphatases. Dysregulation of phosphatase activity is implicated in a multitude of diseases, including cancer, diabetes, and neurodegenerative disorders, making them attractive targets for therapeutic intervention. High-throughput screening (HTS) is a powerful strategy for identifying novel phosphatase inhibitors from large chemical libraries.

This application note provides detailed protocols and performance data for conducting HTS assays using the fluorogenic substrate O-Methyl-O-(N-Butylfluorescein)phosphate. It is important to note that this substrate is most commonly referred to in scientific literature as 3-O-methylfluorescein phosphate (B84403) (3-OMFP) . This document will use the common nomenclature, 3-OMFP. The assay is based on the enzymatic dephosphorylation of the non-fluorescent 3-OMFP to the highly fluorescent product, 3-O-methylfluorescein (3-OMF), providing a sensitive and robust method for monitoring phosphatase activity.

Assay Principle

The core of the assay is the enzymatic conversion of 3-OMFP by a phosphatase. In its phosphorylated state, the fluorescein (B123965) moiety of 3-OMFP is non-fluorescent. Upon cleavage of the phosphate group by a phosphatase, the highly fluorescent 3-OMF is released. The increase in fluorescence intensity is directly proportional to the phosphatase activity. This allows for a continuous, real-time measurement of enzyme kinetics and the identification of inhibitory compounds that reduce the rate of fluorescence generation.

Assay_Principle sub 3-O-Methylfluorescein Phosphate (3-OMFP) (Non-Fluorescent) enz Phosphatase sub->enz Binds to active site prod 3-O-Methylfluorescein (3-OMF) (Highly Fluorescent) enz->prod Catalyzes dephosphorylation light Excitation (~485 nm) inh Inhibitor inh->enz Blocks activity signal Emission (~525 nm) light->signal Generates Signal HTS_Workflow start Start prep Prepare Reagents: - Enzyme Solution (2X) - Substrate Solution (2X) - Compound Plates start->prep dispense_comp Dispense 40 nL of Compounds/DMSO to 1536-well plate prep->dispense_comp add_enz Add 2 µL of 2X Enzyme Solution dispense_comp->add_enz incubate Incubate at RT (15-20 min) add_enz->incubate add_sub Add 2 µL of 2X Substrate Solution incubate->add_sub read Read Fluorescence (Ex: 485 nm, Em: 525 nm) add_sub->read analyze Data Analysis: - % Inhibition - Z' Factor - IC50 Determination read->analyze end End analyze->end Hit_Validation hts Primary HTS (Single Concentration) hit_list Initial Hit List hts->hit_list retest Hit Confirmation (Re-test from powder) hit_list->retest dose_response Dose-Response Curve (IC50 Determination) retest->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits orthogonal Orthogonal Assays (e.g., different substrate, non-fluorescent method) confirmed_hits->orthogonal selectivity Selectivity Profiling (Test against other phosphatases) confirmed_hits->selectivity validated_hits Validated Hits for Lead Optimization orthogonal->validated_hits selectivity->validated_hits

Application Notes and Protocols for Measuring Kinase Activity with O-Methyl-O-(N-Butylfluorescein)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is frequently implicated in various diseases, including cancer, making them prominent targets for drug discovery. The measurement of kinase activity is therefore fundamental to both basic research and pharmaceutical development.

This document provides detailed application notes and protocols for measuring kinase activity using a fluorogenic substrate, O-Methyl-O-(N-Butylfluorescein)phosphate. While the exact compound specified is not widely documented, these protocols are based on the well-established principles of assays using the closely related and commercially available fluorogenic phosphatase substrate, 3-O-methylfluorescein phosphate (B84403) (3-OMFP), in a coupled-enzyme assay format. This method offers a sensitive, continuous, and non-radioactive alternative for the high-throughput screening of kinase inhibitors and for detailed kinetic studies.

The core principle of this assay is the measurement of ADP production, which is stoichiometric with the kinase-catalyzed phosphorylation of a substrate. The ADP is then used in a coupled enzymatic reaction to hydrolyze the this compound, releasing the highly fluorescent O-Methyl-O-(N-Butylfluorescein). The resulting increase in fluorescence intensity is directly proportional to the kinase activity.

Signaling Pathway: The PI3K/AKT/mTOR Cascade

The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][2] Its components are frequently mutated or hyperactivated in human cancers, making it a key target for therapeutic intervention.[3][4] Kinase activity assays are essential for characterizing the efficacy of inhibitors targeting kinases within this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 Cell_Processes Cell Growth, Proliferation, Survival AKT->Cell_Processes mTORC2 mTORC2 mTORC2->AKT P Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Downstream->Cell_Processes

PI3K/AKT/mTOR signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for a kinase activity assay using this compound in a coupled-enzyme format.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Kinase, Substrate, ATP, Inhibitor (if any) Plate Dispense Kinase, Substrate, and Inhibitor to Microplate Reagents->Plate Initiate Initiate Reaction by Adding ATP Plate->Initiate Incubate_Kinase Incubate at 30°C Initiate->Incubate_Kinase Add_Detection_Reagent Add Coupled Enzyme Mix (Pyruvate Kinase/LDH) and Fluorogenic Substrate Incubate_Kinase->Add_Detection_Reagent Incubate_Detection Incubate at 30°C Add_Detection_Reagent->Incubate_Detection Read_Fluorescence Measure Fluorescence (Ex/Em ~485/525 nm) Kinetically Incubate_Detection->Read_Fluorescence Plot Plot Fluorescence vs. Time Read_Fluorescence->Plot Calculate Calculate Initial Rates Plot->Calculate Determine Determine Km, Vmax, or IC50 Calculate->Determine

Experimental workflow for the kinase assay.

Experimental Protocols

Materials and Reagents
  • Kinase: Purified recombinant kinase of interest.

  • Kinase Substrate: Specific peptide or protein substrate for the kinase.

  • ATP: Adenosine 5'-triphosphate, disodium (B8443419) salt.

  • This compound: Or a suitable analog like 3-O-methylfluorescein phosphate (3-OMFP).

  • Coupled Enzyme System:

    • Pyruvate Kinase (PK)

    • Lactate Dehydrogenase (LDH)

    • Phosphoenolpyruvate (PEP)

    • NADH

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.

  • Stop Solution (optional for endpoint assays): 50 mM EDTA.

  • Microplates: 96- or 384-well, opaque, flat-bottom microplates (e.g., white or black).

  • Plate Reader: Capable of measuring fluorescence intensity with excitation at ~485 nm and emission at ~525 nm.

Reagent Preparation
  • Kinase Stock Solution: Prepare a concentrated stock of the kinase in an appropriate buffer (e.g., the assay buffer with 20% glycerol) and store at -80°C. On the day of the experiment, dilute the kinase to the desired working concentration in assay buffer.

  • Substrate Stock Solution: Dissolve the peptide or protein substrate in water or a suitable buffer to a stock concentration of 1-10 mM. Store at -20°C or -80°C.

  • ATP Stock Solution: Prepare a 100 mM stock solution of ATP in water, adjust the pH to 7.0 with NaOH, and store in aliquots at -20°C.

  • Fluorogenic Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-20 mM. Store protected from light at -20°C.

  • Detection Reagent Mix: Prepare a fresh mix containing:

    • 50 mM HEPES, pH 7.5

    • 10 mM MgCl₂

    • 1 mM DTT

    • 0.01% Brij-35

    • 1 mM PEP

    • 0.3 mM NADH

    • 5 U/mL PK

    • 10 U/mL LDH

    • 50 µM this compound

Kinase Activity Assay Protocol

This protocol is for a total reaction volume of 50 µL in a 96-well plate. Adjust volumes accordingly for other plate formats.

  • Assay Plate Preparation:

    • Add 25 µL of 2X kinase solution to each well.

    • For inhibitor studies, add 5 µL of the inhibitor at various concentrations (or DMSO for the no-inhibitor control).

    • Add 10 µL of 5X substrate solution.

    • Include controls: "no kinase" (add assay buffer instead of kinase) and "no substrate" (add assay buffer instead of substrate).

  • Initiate Kinase Reaction:

    • Add 10 µL of 5X ATP solution to each well to start the reaction.

    • Mix the plate gently.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Detection:

    • Add 50 µL of the Detection Reagent Mix to each well.

    • Incubate at 30°C for 15-30 minutes to allow for the development of the fluorescent signal.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at Ex/Em = 485/525 nm. For kinetic assays, take readings every 1-2 minutes.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the "no kinase" control from all other readings.

  • Initial Rate Calculation: For kinetic assays, plot fluorescence intensity versus time. The initial reaction velocity is the slope of the linear portion of this curve.

  • Km and Vmax Determination:

    • Perform the assay with varying concentrations of the substrate.

    • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[5]

  • IC50 Determination:

    • Perform the assay with a fixed concentration of substrate and varying concentrations of the inhibitor.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[6]

Data Presentation

Kinetic Parameters for Kinases using Fluorescent Substrates

The following table summarizes representative kinetic parameters for various kinases determined using fluorescent assay methods. Note that these values are highly dependent on the specific substrate and assay conditions.

KinaseSubstrateKm (µM)Vmax (relative units)Assay Type
EGFRAQT0099 (Sox-peptide)10.5 ± 1.21.0Chelation-Enhanced Fluorescence[7]
EGFR (T790M/L858R)AQT0099 (Sox-peptide)12.3 ± 1.51.2Chelation-Enhanced Fluorescence[7]
p38αAllosteric LigandKd = 150 nMN/AFluorescence Binding Assay[8]
SykY7 (Sox-peptide)57N/AChelation-Enhanced Fluorescence
IC50 Values of Kinase Inhibitors Determined by Fluorescent Assays

This table presents IC50 values for several kinase inhibitors, demonstrating the utility of fluorescence-based assays in drug discovery.

KinaseInhibitorIC50 (nM)Assay Type
Aurora-A9b (fluorescent inhibitor)222Direct Fluorescence[9]
LCK9b (fluorescent inhibitor)124Direct Fluorescence[9]
Blk9b (fluorescent inhibitor)554Direct Fluorescence[9]
PKCαStaurosporine8.6Polymer Superquenching[10]
IRAK4Staurosporine19Polymer Superquenching[10]

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Autofluorescence of compounds or reagents.Run a "no enzyme" control for each compound concentration and subtract the background. Use red-shifted fluorophores if possible.[11]
Contaminated reagents or microplate.Use fresh, high-quality reagents and plates designed for fluorescence assays.
Low Signal-to-Noise Ratio Suboptimal enzyme or substrate concentration.Titrate the kinase and substrate to find optimal concentrations.
Incorrect buffer conditions (pH, ionic strength).Optimize the assay buffer for the specific kinase.
Non-linear Reaction Progress Curves Substrate depletion or product inhibition.Use lower enzyme concentrations or shorter incubation times to measure the initial velocity.
Enzyme instability.Add stabilizing agents like BSA or glycerol (B35011) to the assay buffer.

Conclusion

The use of fluorogenic substrates like this compound in a coupled-enzyme assay provides a robust and sensitive method for measuring kinase activity. This approach avoids the use of radioactivity and is amenable to high-throughput screening, making it a valuable tool for academic research and drug development. The protocols and data presented herein offer a comprehensive guide for the implementation of this assay for the characterization of kinases and their inhibitors.

References

Application Notes and Protocols for O-Methyl-O-(N-Butylfluorescein)phosphate in Cell Lysate-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-O-(N-Butylfluorescein)phosphate (OMFP) is a fluorogenic substrate widely utilized for the sensitive detection of phosphatase activity. This compound is particularly valuable in high-throughput screening (HTS) for phosphatase inhibitors due to its favorable spectroscopic properties. In its phosphorylated state, OMFP is essentially non-fluorescent. Upon enzymatic cleavage of the phosphate (B84403) group by a phosphatase, the highly fluorescent product, O-Methyl-O-(N-Butylfluorescein), is released. This results in a direct and robust "turn-on" fluorescent signal that is proportional to the phosphatase activity in the sample.

These application notes provide detailed protocols for the use of OMFP in cell lysate-based assays, enabling the measurement of total phosphatase activity and the screening of potential inhibitors in a biologically relevant context.

Principle of the Assay

The core of the assay is the enzymatic conversion of a non-fluorescent substrate to a fluorescent product. Phosphatases present in the cell lysate catalyze the hydrolysis of the phosphate group from OMFP, leading to a significant increase in fluorescence intensity. This change in fluorescence can be monitored over time to determine the rate of the reaction, which is indicative of the total phosphatase activity within the lysate. The assay can be adapted for inhibitor screening by measuring the reduction in fluorescence signal in the presence of test compounds.

Data Presentation

The following tables summarize representative quantitative data for a generic phosphatase assay in cell lysate using this compound. These values are illustrative and may vary depending on the cell type, lysate preparation, and specific phosphatase(s) present.

Table 1: Assay Performance Metrics

ParameterRepresentative ValueDescription
Z'-factor ≥ 0.7A measure of assay quality and suitability for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent.
Signal-to-Background (S/B) Ratio > 10The ratio of the signal from a sample with active phosphatase to the signal of a no-enzyme control.
Limit of Detection (LOD) Low nM range of phosphataseThe lowest concentration of phosphatase that can be reliably detected above the background signal.
Linear Range Dependent on enzyme concentrationThe range of phosphatase concentration where the signal is directly proportional to the amount of enzyme.

Table 2: Kinetic Parameters for a Model Phosphatase

ParameterRepresentative ValueDescription
Michaelis Constant (Km) 10 - 50 µMThe substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
Optimal Substrate Concentration 15 - 25 µMA substrate concentration close to the Km is often used for inhibitor screening to allow for the detection of competitive inhibitors.

Table 3: Inhibitor Potency (Example: Sodium Orthovanadate)

InhibitorIC50Description
Sodium Orthovanadate 1 - 10 µMThe concentration of a general phosphatase inhibitor required to inhibit 50% of the phosphatase activity.

Experimental Protocols

Protocol 1: Preparation of Cell Lysate for Phosphatase Activity Assay

This protocol describes the preparation of whole-cell lysates suitable for use in a fluorescent phosphatase assay.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA

  • Protease Inhibitor Cocktail (e.g., cOmplete™, Mini, EDTA-free)

  • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Culture cells to the desired confluency in appropriate culture vessels.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • For adherent cells, add a sufficient volume of ice-cold Lysis Buffer containing freshly added protease and phosphatase inhibitors to cover the cell monolayer.

  • Incubate the plate on ice for 10-15 minutes.

  • Scrape the cells from the surface of the culture vessel and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the cell pellet in Lysis Buffer with inhibitors.

  • Vortex the cell lysate gently for 15 seconds.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (clarified cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • The cell lysate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: General Phosphatase Activity Assay in Cell Lysate

This protocol provides a method for measuring total phosphatase activity in a 96-well plate format.

Materials:

  • Clarified cell lysate (from Protocol 1)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT

  • This compound (OMFP) stock solution (e.g., 10 mM in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)

Procedure:

  • Prepare a working solution of OMFP by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically 30-50 µM).

  • Dilute the cell lysate to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the measurement period.

  • Add 50 µL of the diluted cell lysate to each well of the 96-well plate.

  • Include control wells:

    • No-Enzyme Control: 50 µL of Assay Buffer without cell lysate.

    • Positive Control (optional): A known concentration of a purified phosphatase.

  • Initiate the reaction by adding 50 µL of the 2X OMFP working solution to each well, bringing the total volume to 100 µL.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

  • Calculate the rate of the reaction (increase in fluorescence per unit time) for each sample. The initial linear portion of the kinetic curve should be used for this calculation.

  • Subtract the rate of the no-enzyme control from the sample rates to determine the net phosphatase activity.

Protocol 3: High-Throughput Screening of Phosphatase Inhibitors

This protocol is designed for screening compound libraries for inhibitors of phosphatase activity in cell lysates.

Materials:

  • All materials from Protocol 2

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., sodium orthovanadate)

Procedure:

  • Prepare a dilution series of your test compounds and the positive control inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

  • In a 96-well or 384-well plate, add a small volume (e.g., 1-2 µL) of the diluted compounds to the appropriate wells.

  • Add diluted cell lysate (e.g., 48-49 µL) to each well containing the compounds and mix gently.

  • Include control wells:

    • No-Inhibitor Control (100% activity): Cell lysate with DMSO vehicle only.

    • No-Enzyme Control (0% activity): Assay Buffer with DMSO vehicle only.

    • Positive Inhibitor Control: Cell lysate with a known concentration of a potent inhibitor.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the phosphatases in the lysate.

  • Initiate the reaction by adding the OMFP working solution (e.g., 50 µL of 2X solution).

  • Measure the fluorescence at a fixed time point (endpoint assay) or kinetically as described in Protocol 2. For HTS, an endpoint reading after 30-60 minutes is common.

  • Calculate the percent inhibition for each compound relative to the no-inhibitor control after subtracting the background fluorescence from the no-enzyme control.

Visualizations

Signaling Pathway Example: MAPK/ERK Pathway Regulation by Phosphatases

This diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) signaling pathway. Phosphatases play a crucial role in dephosphorylating and thus inactivating key components of this cascade, such as MEK and ERK, thereby terminating the signal. A general phosphatase assay using cell lysates can provide an overall measure of the cellular capacity to dephosphorylate substrates, which is influenced by the activity of phosphatases regulating pathways like this one.

MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Phosphorylates Response Cellular Response (Proliferation, Differentiation) Transcription->Response Phosphatase Phosphatases (e.g., PP2A, MKPs) Phosphatase->MEK Dephosphorylates Phosphatase->ERK Dephosphorylates

Caption: MAPK/ERK signaling pathway regulated by phosphatases.

Experimental Workflow: Phosphatase Inhibitor Screening

This diagram outlines the major steps in a high-throughput screening campaign to identify phosphatase inhibitors using a cell lysate-based assay with OMFP.

HTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition & Analysis CellCulture 1. Cell Culture LysatePrep 2. Cell Lysis & Lysate Preparation CellCulture->LysatePrep DispenseLysate 4. Add Lysate to Compound Plate LysatePrep->DispenseLysate CompoundPlate 3. Compound Plating CompoundPlate->DispenseLysate Preincubation 5. Pre-incubation DispenseLysate->Preincubation AddSubstrate 6. Add OMFP Substrate Preincubation->AddSubstrate Incubation 7. Reaction Incubation AddSubstrate->Incubation Readout 8. Fluorescence Measurement Incubation->Readout Analysis 9. Data Analysis (% Inhibition) Readout->Analysis HitID 10. Hit Identification Analysis->HitID

Caption: Workflow for HTS of phosphatase inhibitors.

Application Notes and Protocols for Continuous Enzyme Kinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Continuous enzyme kinetic assays are fundamental tools in life sciences, enabling the real-time monitoring of enzyme activity. These assays are crucial for determining key enzymatic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max), as well as for screening potential enzyme inhibitors or activators. This document provides a detailed protocol for a continuous spectrophotometric assay of β-galactosidase using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

β-galactosidase, a hydrolase enzyme, catalyzes the breakdown of β-galactosides, such as lactose (B1674315), into monosaccharides.[1] In this assay, the enzyme cleaves the colorless substrate ONPG into galactose and o-nitrophenol. The product, o-nitrophenol, is a yellow compound that absorbs light at 420 nm, allowing the rate of the reaction to be monitored continuously with a spectrophotometer.[2][3] The increase in absorbance at 420 nm over time is directly proportional to the rate of the enzyme-catalyzed reaction.[2]

Signaling Pathway

β-Galactosidase plays a key role in the catabolism of lactose. In bacteria like E. coli, the genes for lactose metabolism are organized in the lac operon. When lactose is present, it is converted to allolactose, which then binds to the lac repressor protein, causing it to dissociate from the operator region of the lac operon. This allows RNA polymerase to transcribe the structural genes, including lacZ which codes for β-galactosidase. The enzyme then hydrolyzes lactose into glucose and galactose, which can enter glycolysis.[4][5]

beta_galactosidase_pathway cluster_cell Bacterial Cell Lactose_ext Lactose (extracellular) Lactose_int Lactose (intracellular) Lactose_ext->Lactose_int Lactose Permease Allolactose Allolactose Lactose_int->Allolactose β-Galactosidase Glucose Glucose Lactose_int->Glucose β-Galactosidase Galactose Galactose Lactose_int->Galactose β-Galactosidase Lac_Repressor Lac Repressor Allolactose->Lac_Repressor Binds and inactivates Lac_Operon lac Operon LacZ_gene lacZ gene Lac_Operon->LacZ_gene Transcription beta_Galactosidase β-Galactosidase LacZ_gene->beta_Galactosidase Translation Glycolysis Glycolysis Glucose->Glycolysis Galactose->Glycolysis Lac_Repressor->Lac_Operon Represses (when Allolactose is absent) Lactose_Permease Lactose Permease

Figure 1. Simplified signaling pathway of lactose metabolism and β-galactosidase induction.

Experimental Protocols

Materials and Reagents
  • β-Galactosidase from Aspergillus oryzae or Escherichia coli

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Z-Buffer (pH 7.0):

    • 60 mM Na₂HPO₄

    • 40 mM NaH₂PO₄

    • 10 mM KCl

    • 1 mM MgSO₄

    • 50 mM β-mercaptoethanol (add fresh)[2]

  • Phosphate Buffer (pH 7.0)[6]

  • Sodium Carbonate (Na₂CO₃) solution (1 M) for stopping the reaction in endpoint assays.[3]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm.[2]

  • Cuvettes or 96-well microplates.[2][6]

  • Pipettes and tips

  • Incubator or water bath set to 37°C.[7]

Preparation of Solutions
  • Z-Buffer (100 mL): Dissolve 1.61 g of Na₂HPO₄·7H₂O, 0.55 g of NaH₂PO₄·H₂O, 0.075 g of KCl, and 0.025 g of MgSO₄·7H₂O in 90 mL of deionized water. Adjust the pH to 7.0 and bring the final volume to 100 mL. Just before use, add 0.27 mL of β-mercaptoethanol.[6]

  • ONPG Stock Solution (4 mg/mL): Dissolve 20 mg of ONPG in 5 mL of Phosphate Buffer (pH 7.0). This solution should be prepared fresh.[6]

  • β-Galactosidase Enzyme Solution: Prepare a stock solution of β-galactosidase in cold Z-Buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation. A typical range to aim for in the final reaction mixture is 0.2 - 1.0 units/mL.[7]

Assay Protocol

This protocol is designed for a total reaction volume of 1 mL in a cuvette. It can be scaled down for use in a 96-well plate.

  • Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at 420 nm and equilibrate the temperature to 37°C.[7]

  • Prepare the Reaction Mixture:

    • In a cuvette, add 800 µL of Z-Buffer.

    • Add 100 µL of the ONPG stock solution.

    • Place the cuvette in the spectrophotometer and let it equilibrate to 37°C for 5 minutes.[8]

  • Initiate the Reaction:

    • Add 100 µL of the β-galactosidase enzyme solution to the cuvette.

    • Quickly mix the contents by gently pipetting up and down or by inverting the cuvette with a piece of parafilm over the top.

  • Data Acquisition:

    • Immediately start recording the absorbance at 420 nm every 30 seconds for a total of 5-10 minutes.[2]

    • Ensure that the initial rate of the reaction is linear. If the absorbance increases too rapidly and plateaus quickly, the enzyme concentration is too high and should be diluted.

Experimental Workflow

experimental_workflow prep Prepare Reagents (Z-Buffer, ONPG, Enzyme) setup Set up Spectrophotometer (420 nm, 37°C) prep->setup mix Prepare Reaction Mixture (Z-Buffer + ONPG) prep->mix equilibrate Equilibrate Mixture (5 min at 37°C) setup->equilibrate mix->equilibrate initiate Initiate Reaction (Add β-Galactosidase) equilibrate->initiate record Record Absorbance (Every 30s for 5-10 min) initiate->record analyze Analyze Data (Calculate Initial Velocity) record->analyze

Figure 2. Experimental workflow for the continuous kinetic assay of β-galactosidase.

Data Presentation

The initial velocity (V₀) of the reaction is determined from the linear portion of the absorbance versus time plot. The rate of the reaction (in µmol/min/mL) can be calculated using the Beer-Lambert law:

V₀ = (ΔA₄₂₀ / Δt) / (ε * l)

Where:

  • ΔA₄₂₀ / Δt is the initial rate of change in absorbance at 420 nm per minute.

  • ε is the molar extinction coefficient of o-nitrophenol (4.5 mM⁻¹ cm⁻¹ at pH 7.3).[7]

  • l is the path length of the cuvette (typically 1 cm).

To determine the K_m and V_max of the enzyme, the assay should be performed with varying concentrations of the substrate (ONPG).

ONPG Concentration (mM)Initial Velocity (ΔA₄₂₀/min)
0.10.052
0.20.091
0.40.143
0.80.200
1.60.250
3.20.286

Note: The data in this table is representative and will vary depending on the specific enzyme and assay conditions.

Troubleshooting

ProblemPossible CauseSolution
No or very low activityInactive enzymeUse a fresh enzyme preparation. Ensure proper storage conditions (-20°C or -80°C).
Incorrect buffer pHPrepare fresh buffer and verify the pH.
Omission of a required componentDouble-check that all reagents were added to the reaction mixture.[9]
Reaction rate is not linearEnzyme concentration is too highDilute the enzyme solution and repeat the assay.
Substrate is depletedUse a higher initial substrate concentration or measure the rate over a shorter time period.
High background absorbanceContaminated reagentsUse fresh, high-quality reagents.
Non-enzymatic hydrolysis of ONPGRun a blank reaction without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract this from the sample readings.

References

Adapting O-Methyl-O-(N-Butylfluorescein)phosphate for Microplate Readers: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-O-(N-Butylfluorescein)phosphate is a fluorogenic substrate designed for the sensitive detection of phosphatase activity. This compound is intrinsically non-fluorescent. However, in the presence of phosphatases, the phosphate (B84403) group is cleaved, yielding a highly fluorescent product, O-Methyl-O-(N-Butylfluorescein). This characteristic makes it an ideal tool for high-throughput screening (HTS) of phosphatase inhibitors and for studying enzyme kinetics in a microplate format. This application note provides a detailed protocol for adapting this substrate for use with microplate readers, enabling robust and sensitive measurement of phosphatase activity.

The assay is based on the enzymatic dephosphorylation of this compound. The resulting fluorescent product can be conveniently measured using a microplate reader equipped for fluorescence intensity detection. The increase in fluorescence is directly proportional to the phosphatase activity.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the phosphate ester bond in this compound by a phosphatase. This reaction releases the fluorescein (B123965) derivative, which exhibits strong fluorescence upon excitation at the appropriate wavelength.

G cluster_reaction Enzymatic Reaction Substrate This compound (Non-fluorescent) Product O-Methyl-O-(N-Butylfluorescein) (Fluorescent) Substrate->Product Enzyme Phosphate Inorganic Phosphate Enzyme Phosphatase

Caption: Enzymatic conversion of the non-fluorescent substrate.

Featured Application: High-Throughput Screening of Phosphatase Inhibitors

A primary application of this assay is the high-throughput screening of potential phosphatase inhibitors. By measuring the reduction in fluorescence in the presence of test compounds, researchers can identify molecules that inhibit phosphatase activity. This is crucial in drug discovery for diseases where phosphatases are dysregulated.

Materials and Reagents

ReagentSupplierCatalog Number
This compoundAny reputableVaries
Phosphatase Enzyme (e.g., PTP1B, SHP-1)Any reputableVaries
Tris-HClAny reputableVaries
EDTAAny reputableVaries
DTTAny reputableVaries
NaClAny reputableVaries
Bovine Serum Albumin (BSA)Any reputableVaries
DMSOAny reputableVaries
Black, flat-bottom 96- or 384-well platesAny reputableVaries

Experimental Protocols

Reagent Preparation
  • Assay Buffer (5X): 150 mM Tris-HCl (pH 7.0), 5 mM EDTA, 0.5 mM DTT, 375 mM NaCl. Store at 4°C.

  • Working Assay Buffer (1X): Dilute the 5X Assay Buffer to 1X with nuclease-free water and add BSA to a final concentration of 0.33%. Prepare fresh before use.

  • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C, protected from light.

  • Working Substrate Solution (20 µM): Dilute the 10 mM stock solution in the 1X Working Assay Buffer. Prepare fresh before use.

  • Enzyme Stock Solution: Reconstitute the phosphatase enzyme according to the manufacturer's instructions. Aliquot and store at -80°C.

  • Working Enzyme Solution: On the day of the experiment, thaw an aliquot of the enzyme stock and dilute it to the desired concentration in ice-cold 1X Working Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

Assay Procedure for a 96-Well Plate

G cluster_workflow Assay Workflow A Add 50 µL of Working Substrate Solution to wells B Add 25 µL of test compound (or vehicle for controls) A->B C Pre-incubate at room temperature for 15 min B->C D Initiate reaction by adding 25 µL of Working Enzyme Solution C->D E Incubate at 37°C for 30-60 min (protected from light) D->E F Read fluorescence on a microplate reader E->F

Caption: Experimental workflow for the phosphatase assay.

  • Plate Setup:

    • Blank: 100 µL of 1X Working Assay Buffer.

    • Negative Control (No Enzyme): 50 µL of Working Substrate Solution + 50 µL of 1X Working Assay Buffer.

    • Positive Control (No Inhibitor): 50 µL of Working Substrate Solution + 25 µL of vehicle (e.g., DMSO diluted in assay buffer) + 25 µL of Working Enzyme Solution.

    • Test Wells: 50 µL of Working Substrate Solution + 25 µL of test compound + 25 µL of Working Enzyme Solution.

  • Add 50 µL of the 20 µM Working Substrate Solution to all wells except the blank.

  • Add 25 µL of the test compounds at various concentrations (or vehicle for controls) to the appropriate wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 25 µL of the Working Enzyme Solution to the positive control and test wells. Add 25 µL of 1X Working Assay Buffer to the negative control wells. The final substrate concentration will be 10 µM.

  • Incubate the plate at 37°C for 30 to 60 minutes, protected from light. The optimal incubation time may vary depending on the enzyme activity and should be determined empirically.

  • Measure the fluorescence intensity using a microplate reader with excitation at approximately 490 nm and emission detection at approximately 515 nm.

Microplate Reader Settings
ParameterRecommended Setting
Read ModeFluorescence Intensity
Excitation Wavelength490 ± 10 nm
Emission Wavelength515 ± 10 nm
Reading TypeTop Read
GainOptimize for signal-to-noise
Number of Flashes10-20

Data Analysis and Expected Results

The phosphatase activity is proportional to the rate of increase in fluorescence. For inhibitor screening, the percentage of inhibition can be calculated using the following formula:

% Inhibition = [1 - (Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_Positive - Fluorescence_Blank)] * 100

Representative Data

The following table shows representative data for an inhibitor screening experiment.

Compound Concentration (µM)Average Fluorescence (RFU)% Inhibition
0 (Positive Control)85000
0.178008.2
1550035.3
10210075.3
10095088.8
Negative Control500-
Blank100-

Plotting the % inhibition against the logarithm of the inhibitor concentration allows for the determination of the IC₅₀ value.

Signaling Pathway Context

Phosphatases play a critical role in regulating a myriad of cellular signaling pathways. For instance, protein tyrosine phosphatases (PTPs) like SHP-1 are crucial negative regulators of cytokine signaling through the JAK/STAT pathway. Dysregulation of such pathways is implicated in various diseases, including cancer and autoimmune disorders.

G cluster_pathway Example: SHP-1 Regulation of JAK/STAT Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (Active) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Active) Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Expression Nucleus->Gene SHP1 SHP-1 (Phosphatase) SHP1->JAK Dephosphorylates (Inhibits)

Caption: SHP-1 mediated downregulation of JAK/STAT signaling.

Troubleshooting

IssuePossible CauseSolution
High background fluorescenceAutofluorescence from compounds or microplate.Use black microplates. Subtract the fluorescence of a no-enzyme control.
Low signalInsufficient enzyme activity or incubation time.Increase enzyme concentration or incubation time. Optimize assay buffer pH for the specific enzyme.
High well-to-well variabilityInaccurate pipetting or incomplete mixing.Use calibrated pipettes and ensure thorough mixing after each addition.
Assay interferenceTest compounds are fluorescent at the assay wavelengths.Pre-read the plate after compound addition but before adding the enzyme to identify fluorescent compounds.

Conclusion

The adaptation of this compound for microplate-based assays provides a sensitive, robust, and high-throughput method for measuring phosphatase activity. This protocol can be readily implemented for various applications, including enzyme kinetics, inhibitor screening, and fundamental research into phosphatase-mediated signaling pathways. The simplicity and performance of this assay make it a valuable tool for academic and industrial researchers alike.

Application Notes and Protocols for O-Methyl-O-(N-Butylfluorescein)phosphate in Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-O-(N-Butylfluorescein)phosphate is a fluorogenic substrate designed for the sensitive detection of phosphatase activity. It is particularly well-suited for high-throughput screening (HTS) of potential phosphatase inhibitors. The principle of the assay is based on the enzymatic cleavage of the phosphate (B84403) group from the non-fluorescent this compound molecule by a phosphatase, which generates the highly fluorescent product, O-Methyl-O-(N-Butylfluorescein). The resulting increase in fluorescence intensity is directly proportional to the phosphatase activity. This allows for the rapid and accurate determination of enzyme kinetics and the inhibitory potency of test compounds.

Chemical Properties:

  • Molecular Formula: C₂₅H₂₃O₈P[1]

  • Molecular Weight: 482.42 g/mol [1]

  • Appearance: Pale yellow to light yellow solid

Advantages for Inhibitor Screening

  • High Sensitivity: The fluorescent product exhibits a strong signal, enabling the detection of low levels of phosphatase activity and the use of minimal enzyme concentrations.

  • Continuous Monitoring: The assay can be performed in a kinetic mode, allowing for the real-time monitoring of enzyme activity and the study of reaction kinetics.

  • Suitability for HTS: The simple, homogeneous "mix-and-read" format is readily adaptable to automated robotic systems for screening large compound libraries in 384-well or 1536-well plate formats.[2][3]

  • Low Interference: The excitation and emission wavelengths of the fluorescein-based product are typically in the visible range, reducing interference from autofluorescent compounds that are often problematic in UV-range assays.

Signaling Pathway Context

Protein phosphatases, in conjunction with protein kinases, are critical regulators of cellular signaling pathways. They control a vast array of cellular processes, including cell growth, differentiation, metabolism, and apoptosis, by catalyzing the dephosphorylation of substrate proteins. Dysregulation of phosphatase activity is implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.

signaling_pathway cluster_0 Cellular Regulation Kinase Protein Kinase Protein_active Phosphorylated Protein (Active) Kinase->Protein_active Phosphorylation (ATP -> ADP) Phosphatase Protein Phosphatase (e.g., PTP1B, SHP2) Protein_inactive Substrate Protein (Inactive) Phosphatase->Protein_inactive Dephosphorylation (Pi release) Protein_active->Phosphatase Cellular_Response Cellular Response (e.g., Proliferation, Metabolism) Protein_active->Cellular_Response

Caption: Generalized protein phosphorylation-dephosphorylation signaling pathway.

Quantitative Data

Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, the following tables provide illustrative data based on the closely related and commonly used fluorogenic substrate, 3-O-methylfluorescein phosphate (OMFP). Researchers should determine the specific kinetic parameters for their particular enzyme and assay conditions.

Table 1: Illustrative Michaelis-Menten Constants (Km) for Phosphatases with Fluorogenic Substrates

PhosphataseSubstrateIllustrative Km (µM)Reference
VHR (DUSP3)OMFP5.4(Baranowski, M. R et al., 2022)
STEPDiFMUP1.8 ± 0.04(Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP), n.d.)
PP1COMFPNot Reported(An Ultra-High Throughput Screen for catalytic Inhibitors of Serine /Threonine Protein Phosphatases Types 1 and 5 (PP1C and PP5C), n.d.)
PP5COMFPNot Reported(An Ultra-High Throughput Screen for catalytic Inhibitors of Serine /Threonine Protein Phosphatases Types 1 and 5 (PP1C and PP5C), n.d.)

Table 2: Example IC50 Values for Known Phosphatase Inhibitors

PhosphataseInhibitorSubstrateIllustrative IC50Reference
PTP1BSodium OrthovanadateDiFMUP~1 µM(Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP), n.d.)
PP1CCantharidinOMFP~100 nM(An Ultra-High Throughput Screen for catalytic Inhibitors of Serine /Threonine Protein Phosphatases Types 1 and 5 (PP1C and PP5C), n.d.)
PP5CCantharidinOMFP~100 nM(An Ultra-High Throughput Screen for catalytic Inhibitors of Serine /Threonine Protein Phosphatases Types 1 and 5 (PP1C and PP5C), n.d.)

Table 3: Assay Performance Metrics

Assay ParameterTypical ValueSignificance
Z' Factor > 0.7Indicates an excellent assay with a large separation between positive and negative controls, suitable for HTS.[2][3]
Signal-to-Background (S/B) > 10A high S/B ratio ensures that the signal from the enzymatic reaction is clearly distinguishable from the background noise.
Excitation Wavelength ~480 nmThe wavelength at which the fluorescent product is excited.
Emission Wavelength ~540 nmThe wavelength at which the fluorescence of the product is measured.[2]

Experimental Protocols

I. Determination of Optimal Enzyme Concentration

Objective: To determine the concentration of phosphatase that yields a robust linear reaction rate within the desired assay time.

enzyme_titration_workflow cluster_0 Enzyme Titration Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Phosphatase Start->Prepare_Dilutions Add_Substrate Add this compound (at a concentration >> Km) Prepare_Dilutions->Add_Substrate Incubate Incubate at RT or 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (e.g., every minute for 30-60 min) Incubate->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Time for each enzyme concentration Measure_Fluorescence->Plot_Data Determine_Linear_Range Determine the enzyme concentration that gives a linear rate for the desired assay duration Plot_Data->Determine_Linear_Range End End Determine_Linear_Range->End

Caption: Workflow for determining the optimal enzyme concentration.

Materials:

  • Purified phosphatase of interest

  • Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 1 mM DTT, 0.01% Tween-20)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a 2X working solution of this compound in Assay Buffer at a concentration well above the expected Km (e.g., 50 µM).

  • Prepare a series of 2X serial dilutions of the phosphatase in Assay Buffer.

  • Add 10 µL of each phosphatase dilution to triplicate wells of a 384-well plate.

  • Include wells with Assay Buffer only as a no-enzyme control.

  • Initiate the reaction by adding 10 µL of the 2X substrate solution to all wells.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths (~480 nm and ~540 nm, respectively).

  • Plot fluorescence versus time for each enzyme concentration. The optimal enzyme concentration is the one that produces a linear increase in fluorescence for the desired duration of the inhibitor screening assay.

II. High-Throughput Inhibitor Screening Protocol

Objective: To screen a compound library for inhibitors of the target phosphatase.

hts_workflow cluster_0 High-Throughput Screening Workflow Dispense_Compounds Dispense Test Compounds and Controls (DMSO, Known Inhibitor) into 384-well plate Add_Enzyme Add Phosphatase (at optimal concentration) Dispense_Compounds->Add_Enzyme Preincubation Pre-incubate (e.g., 15 min at RT) Add_Enzyme->Preincubation Initiate_Reaction Initiate Reaction by Adding This compound (at Km concentration) Preincubation->Initiate_Reaction Incubate Incubate (e.g., 30 min at RT) Initiate_Reaction->Incubate Measure_Fluorescence Measure Endpoint Fluorescence Incubate->Measure_Fluorescence Data_Analysis Data Analysis: Calculate % Inhibition Measure_Fluorescence->Data_Analysis Hit_Identification Identify Hits Data_Analysis->Hit_Identification

Caption: Workflow for a high-throughput inhibitor screening assay.

Materials:

  • Optimal concentration of phosphatase (2X) in Assay Buffer

  • This compound (2X) at its Km concentration in Assay Buffer

  • Compound library dissolved in DMSO

  • Known phosphatase inhibitor (positive control)

  • DMSO (negative control)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each test compound, positive control, and negative control (DMSO) to the appropriate wells of a 384-well plate.

  • Add 5 µL of the 2X phosphatase solution to all wells.

  • Centrifuge the plate briefly to ensure mixing and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 5 µL of the 2X this compound solution to all wells.

  • Incubate the plate for a predetermined time (e.g., 30 minutes) at room temperature, protected from light.

  • Measure the endpoint fluorescence intensity using a plate reader with excitation at ~480 nm and emission at ~540 nm.

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - [(Signalcompound - Signalno enzyme) / (SignalDMSO - Signalno enzyme)])

III. IC50 Determination for Hit Compounds

Objective: To determine the potency of hit compounds by generating a dose-response curve.

Procedure:

  • Prepare a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution) in DMSO.

  • Dispense the serial dilutions into a 384-well plate.

  • Follow the High-Throughput Inhibitor Screening Protocol (steps 2-6).

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Substrate degradationPrepare fresh substrate solution; store stock solution protected from light at -20°C.
Contaminated buffer or platesUse fresh, high-purity reagents and new assay plates.
Low signal-to-background ratio Enzyme concentration is too lowRe-evaluate the optimal enzyme concentration.
Assay time is too shortIncrease the incubation time.
Inactive enzymeUse a fresh batch of enzyme and ensure proper storage conditions.
High well-to-well variability Inaccurate pipettingUse calibrated pipettes; consider using automated liquid handlers.
Incomplete mixingGently mix the plate after each reagent addition.
False positives/negatives Fluorescent or quenching compoundsScreen compounds for intrinsic fluorescence or quenching properties in a separate assay without the enzyme.
Compound precipitationCheck the solubility of the compounds in the final assay buffer.

References

Application Notes and Protocols for a Novel Phosphatase Assay Using O-Methyl-O-(N-Butylfluorescein)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for a novel, sensitive fluorogenic assay for the detection of phosphatase activity. The assay utilizes O-Methyl-O-(N-Butylfluorescein)phosphate as a substrate, which upon enzymatic cleavage by a phosphatase, yields the highly fluorescent compound N-Butylfluorescein. This continuous assay format offers a straightforward and robust method for screening phosphatase inhibitors, studying enzyme kinetics, and quantifying phosphatase activity in various biological samples. The non-fluorescent nature of the substrate and the strong fluorescence of the product ensure a high signal-to-noise ratio, making it suitable for high-throughput screening (HTS) applications.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the phosphate (B84403) group from the non-fluorescent this compound substrate by a phosphatase. This reaction releases O-(N-Butylfluorescein), a fluorescent molecule with excitation and emission maxima of approximately 467 nm and 512 nm, respectively[1]. The rate of increase in fluorescence intensity is directly proportional to the phosphatase activity.

G cluster_reaction Enzymatic Reaction Substrate This compound (Non-fluorescent) Product N-Butylfluorescein (Fluorescent) Substrate->Product Enzymatic Cleavage Enzyme Phosphatase Enzyme->Substrate Phosphate Phosphate

Figure 1: Principle of the fluorogenic phosphatase assay.

Materials and Reagents

  • This compound (Substrate)

  • Alkaline Phosphatase (or other phosphatase of interest)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂)

  • Stop Solution (e.g., 0.5 M NaOH)

  • 96-well or 384-well black microplates with clear bottoms

  • Fluorescence microplate reader with excitation at ~467 nm and emission at ~512 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Protocol 1: General Phosphatase Activity Assay

This protocol is a starting point for measuring the activity of a purified phosphatase.

G cluster_workflow Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Start->Prepare_Reagents Add_Enzyme Add Enzyme Solution to Microplate Wells Prepare_Reagents->Add_Enzyme Add_Substrate Add Substrate Solution to Initiate Reaction Add_Enzyme->Add_Substrate Incubate Incubate at RT (e.g., 30 min) Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 467 nm, Em: 512 nm) Incubate->Measure_Fluorescence Analyze_Data Analyze Data Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for the phosphatase activity assay.
  • Reagent Preparation:

    • Prepare Assay Buffer and equilibrate to room temperature.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

    • Prepare a dilution series of the phosphatase in Assay Buffer.

  • Assay Procedure:

    • Add 50 µL of the diluted phosphatase solutions to the wells of a black microplate.

    • To initiate the reaction, add 50 µL of the substrate working solution to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 467 nm and an emission wavelength of 512 nm.

Protocol 2: Screening for Phosphatase Inhibitors

This protocol can be adapted for high-throughput screening of potential phosphatase inhibitors.

  • Reagent Preparation:

    • Prepare reagents as described in Protocol 1.

    • Prepare a library of test compounds (potential inhibitors) at various concentrations in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Add 40 µL of Assay Buffer to each well of a black microplate.

    • Add 10 µL of the test compound solution to the appropriate wells. Include wells with solvent only as a control.

    • Add 25 µL of the phosphatase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • To start the enzymatic reaction, add 25 µL of the substrate working solution to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence intensity at 467 nm (excitation) and 512 nm (emission).

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Example Data for Phosphatase Titration

Phosphatase Concentration (U/mL)Average Fluorescence (RFU)Standard Deviation
015012
0.185045
0.2162089
0.43150150
0.86200280
1.611800550

Table 2: Example Data for Inhibitor Screening

Compound IDConcentration (µM)% Inhibition
Control (No Inhibitor)00
Inhibitor A115.2
Inhibitor A1048.7
Inhibitor A10092.3
Inhibitor B15.6
Inhibitor B1012.1
Inhibitor B10025.4

Signaling Pathway Context

This assay can be applied to study various signaling pathways regulated by phosphatases. For example, protein tyrosine phosphatases (PTPs) are crucial regulators of signaling cascades initiated by receptor tyrosine kinases (RTKs).

G cluster_pathway Example Signaling Pathway: RTK Dephosphorylation Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) (Inactive) Ligand->RTK Binds pRTK Phosphorylated RTK (Active) RTK->pRTK Autophosphorylation pRTK->RTK Dephosphorylation Downstream Downstream Signaling pRTK->Downstream Activates PTP Protein Tyrosine Phosphatase (PTP) PTP->pRTK Inhibits Assay This compound Assay (Measures PTP Activity) Assay->PTP Quantifies

Figure 3: Role of PTPs in RTK signaling and assay relevance.

Troubleshooting

  • High Background Fluorescence:

    • Check for contamination of reagents or microplates.

    • Ensure the substrate has not hydrolyzed during storage. Store the stock solution at -20°C and protect from light.

  • Low Signal:

    • Increase the enzyme concentration or incubation time.

    • Optimize the assay buffer pH and ionic strength for the specific phosphatase.

  • High Well-to-Well Variability:

    • Ensure accurate and consistent pipetting.

    • Mix reagents thoroughly before dispensing.

Conclusion

The use of this compound provides a sensitive and reliable method for measuring phosphatase activity. The protocols outlined in these application notes are adaptable for various research and drug discovery applications, offering a valuable tool for studying the role of phosphatases in biological systems.

References

Troubleshooting & Optimization

Technical Support Center: O-Methyl-O-(N-Butylfluorescein)phosphate Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing O-Methyl-O-(N-Butylfluorescein)phosphate in their assays.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: High Background Fluorescence

  • Question: My blank and negative control wells show high fluorescence readings, obscuring the signal from my samples. What are the possible causes and solutions?

  • Answer: High background fluorescence can stem from several sources. Here's a breakdown of potential causes and how to address them:

    Potential CauseRecommended Solution
    Substrate Instability/Degradation This compound can degrade over time, releasing the fluorescent product, 3-O-methylfluorescein. Ensure the substrate is stored correctly at -20°C and protected from light.[1] Prepare fresh substrate solutions for each experiment.
    Contaminated Reagents Buffers, enzyme preparations, or other reagents may be contaminated with fluorescent compounds. Use high-purity reagents and test each component individually for fluorescence.
    Autofluorescence of Microplates Some microplates, particularly those made of certain plastics, can exhibit autofluorescence. Switch to black-walled, clear-bottom plates specifically designed for fluorescence assays to minimize this effect.
    Well-to-Well Contamination Pipetting errors can lead to cross-contamination between wells. Use fresh pipette tips for each sample and be careful to avoid splashing.
    Inherent Sample Fluorescence The biological sample itself may contain endogenous fluorescent molecules. Run a control with your sample in the absence of the this compound substrate to quantify this autofluorescence and subtract it from your experimental readings.

Issue 2: Low or No Signal

  • Question: I am not observing the expected increase in fluorescence in my experimental wells. What could be wrong?

  • Answer: A weak or absent signal can be frustrating. Consider the following troubleshooting steps:

    Potential CauseRecommended Solution
    Incorrect Filter Settings Ensure your plate reader's excitation and emission filters are set correctly for 3-O-methylfluorescein (Excitation: ~488 nm, Emission: ~515 nm).[2]
    Inactive Enzyme The phosphatase enzyme may have lost activity due to improper storage or handling. Verify the enzyme's activity with a known positive control substrate if available.
    Suboptimal Assay Conditions The pH, temperature, or buffer composition may not be optimal for your specific phosphatase. The optimal pH for many phosphatases is around 7.0, but this can vary.[2] Consider performing a pH optimization experiment.
    Insufficient Incubation Time The enzymatic reaction may not have had enough time to produce a detectable amount of fluorescent product. Extend the incubation time and take kinetic readings to determine the optimal endpoint.
    Presence of Inhibitors Your sample may contain phosphatase inhibitors. If suspected, you can perform a spike-and-recovery experiment by adding a known amount of active enzyme to your sample to see if its activity is suppressed.

Issue 3: Signal Variability and Inconsistent Results

  • Question: I'm seeing significant variation in fluorescence readings between replicate wells. How can I improve the reproducibility of my assay?

  • Answer: Inconsistent results are often due to technical inconsistencies. Here are some areas to focus on for improvement:

    Potential CauseRecommended Solution
    Pipetting Inaccuracies Small variations in the volumes of enzyme, substrate, or sample can lead to large differences in results. Ensure your pipettes are properly calibrated and use reverse pipetting for viscous solutions.
    Incomplete Mixing Reagents may not be uniformly distributed in the wells. Gently mix the contents of each well after adding all components, for example, by using a plate shaker.
    Temperature Gradients Inconsistent temperatures across the microplate can affect enzyme activity. Allow all reagents and the plate to reach room temperature before starting the assay and consider using a temperature-controlled plate reader.
    Photobleaching The fluorescent product, 3-O-methylfluorescein, can be susceptible to photobleaching, especially with prolonged exposure to the excitation light.[3] Minimize the exposure time in the plate reader and protect the plate from light during incubation.

Frequently Asked Questions (FAQs)

  • What are the excitation and emission wavelengths for the product of the this compound assay? The fluorescent product, 3-O-methylfluorescein, has an excitation maximum at approximately 488 nm and an emission maximum at approximately 515 nm.[2]

  • How should I store the this compound substrate? The substrate should be stored at -20°C and protected from light and moisture to ensure its stability.[1] It is recommended to aliquot the substrate upon receipt to avoid multiple freeze-thaw cycles.

  • What is a suitable buffer for this assay? A common buffer system is 30 mM Tris-HCl at pH 7.0, supplemented with 1 mM EDTA, 0.1 mM DTT, and 75 mM NaCl.[2] However, the optimal buffer may vary depending on the specific phosphatase being studied.

  • Can I use this assay to screen for phosphatase inhibitors? Yes, this assay is well-suited for screening phosphatase inhibitors. By measuring the decrease in fluorescence in the presence of a test compound, you can determine its inhibitory activity. For example, p-nitrophenyl phosphate (B84403) has been shown to be a competitive inhibitor in assays using a similar substrate.[4]

Experimental Protocols

Protocol 1: General Phosphatase Activity Assay

This protocol provides a general workflow for measuring phosphatase activity using this compound.

  • Reagent Preparation:

    • Assay Buffer: 30 mM Tris-HCl (pH 7.0), 1 mM EDTA, 0.1 mM DTT, 75 mM NaCl.

    • Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C.

    • Working Substrate Solution: Dilute the stock solution to 20 µM in Assay Buffer.

    • Enzyme Solution: Prepare a dilution series of your phosphatase in cold Assay Buffer.

  • Assay Procedure:

    • Add 50 µL of the enzyme dilution to each well of a black, clear-bottom 96-well plate.

    • To initiate the reaction, add 50 µL of the 20 µM working substrate solution to each well, for a final substrate concentration of 10 µM.

    • Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 30 minutes), protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at 488 nm and emission at 515 nm.

Protocol 2: Phosphatase Inhibitor Screening Assay

This protocol is designed for screening potential phosphatase inhibitors.

  • Reagent Preparation:

    • Prepare Assay Buffer, Substrate Stock Solution, and Working Substrate Solution as described in Protocol 1.

    • Enzyme Solution: Prepare a single concentration of your phosphatase in cold Assay Buffer that gives a robust signal in the absence of inhibitors.

    • Inhibitor Solutions: Prepare a dilution series of your test compounds in the appropriate solvent.

  • Assay Procedure:

    • Add 40 µL of the enzyme solution to each well.

    • Add 10 µL of your inhibitor dilution (or solvent control) to the appropriate wells.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding 50 µL of the 20 µM working substrate solution to each well.

    • Incubate and measure fluorescence as described in Protocol 1.

    • Calculate the percent inhibition for each compound concentration.

Visualizations

Signaling_Pathway Enzymatic Reaction of this compound Substrate This compound (Non-fluorescent) Enzyme Phosphatase Substrate->Enzyme binds Product 3-O-methylfluorescein (Fluorescent) Enzyme->Product catalyzes hydrolysis Phosphate Inorganic Phosphate Enzyme->Phosphate

Caption: Enzymatic conversion of the non-fluorescent substrate to a fluorescent product.

Experimental_Workflow General Assay Workflow start Start reagent_prep Prepare Reagents (Buffer, Substrate, Enzyme) start->reagent_prep plate_setup Add Enzyme to Plate reagent_prep->plate_setup add_substrate Add Substrate to Initiate plate_setup->add_substrate incubate Incubate at 37°C add_substrate->incubate read_plate Measure Fluorescence (Ex: 488 nm, Em: 515 nm) incubate->read_plate analyze Analyze Data read_plate->analyze

Caption: A typical workflow for a phosphatase assay using this substrate.

Troubleshooting_Logic Troubleshooting High Background start High Background? check_substrate Check Substrate (Fresh? Stored correctly?) start->check_substrate Yes check_reagents Test Individual Reagents for Fluorescence check_substrate->check_reagents Still High solution Problem Identified check_substrate->solution Problem Found check_plate Use Black-Walled Plate check_reagents->check_plate Still High check_reagents->solution Problem Found check_sample Run Sample Autofluorescence Control check_plate->check_sample Still High check_plate->solution Problem Found check_sample->solution Problem Found

Caption: A logical approach to troubleshooting high background fluorescence.

References

high background fluorescence with O-Methyl-O-(N-Butylfluorescein)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Methyl-O-(N-Butylfluorescein)phosphate (OMFP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during enzymatic assays using this fluorogenic substrate, with a primary focus on addressing high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OMFP) and how does it work?

A1: this compound is a fluorogenic substrate used to measure the activity of various phosphatases. In its phosphorylated state, the molecule exhibits low fluorescence. Upon enzymatic cleavage of the phosphate (B84403) group by a phosphatase, it is converted to a highly fluorescent product, O-Methyl-O-(N-Butylfluorescein). The resulting increase in fluorescence is directly proportional to the phosphatase activity.

Q2: What are the optimal excitation and emission wavelengths for the product of the OMFP reaction?

A2: The dephosphorylated product of the OMFP reaction, O-Methyl-O-(N-Butylfluorescein), has an excitation maximum of approximately 485 nm and an emission maximum of around 515 nm.[1] It is crucial to use the correct filter set on your fluorescence plate reader to ensure optimal signal detection and minimize background.

Q3: I am observing high fluorescence in my "no-enzyme" control wells. What is the likely cause?

A3: High background fluorescence in the absence of an enzyme is a common issue and is often due to the spontaneous, non-enzymatic hydrolysis of OMFP.[2] This autohydrolysis releases the fluorescent product, leading to a high background signal. Other potential causes include contamination of your reagents or buffers with fluorescent substances or phosphatases.

Q4: How can I minimize the autohydrolysis of OMFP?

A4: To minimize autohydrolysis, it is critical to prepare the OMFP substrate solution fresh immediately before each experiment.[3] The stability of the substrate is pH-dependent, and storing it in solution, particularly at non-optimal pH, can accelerate its degradation.[2] It is also advisable to protect the substrate solution from light.

Q5: What are the essential controls to include in my OMFP-based phosphatase assay?

A5: A well-designed experiment should include several controls to ensure the validity of your results. Essential controls include:

  • No-Enzyme Control: Contains all reaction components except the enzyme. This helps determine the level of substrate autohydrolysis and background fluorescence from other reagents.[2]

  • Blank Control: Contains the assay buffer and substrate but no enzyme or test compound. This is used to subtract the background fluorescence of the buffer and substrate.

  • Positive Control: A sample with a known active phosphatase to confirm that the assay is working correctly.

  • Negative Control: A sample known to have no phosphatase activity or a sample containing a known inhibitor of the enzyme.[4]

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can significantly reduce the signal-to-noise ratio of your assay, making it difficult to obtain reliable data. The following guide provides a systematic approach to identifying and resolving the root causes of this issue.

Problem Potential Cause Recommended Solution
High fluorescence in all wells, including no-enzyme controls Substrate Autohydrolysis: OMFP is susceptible to spontaneous hydrolysis, especially at non-optimal pH or with prolonged storage in solution.[2]Prepare Fresh Substrate: Always prepare the OMFP working solution immediately before use.[3] Optimize pH: Ensure the assay buffer pH is within the optimal range for both enzyme activity and substrate stability. A pH of around 6.5 to 7.4 is commonly used for phosphatase assays with fluorescein-based substrates.[2][4] Minimize Incubation Time: Use the shortest incubation time that provides a sufficient signal window.
Reagent Contamination: Assay buffer, water, or other reagents may be contaminated with fluorescent impurities or phosphatases.Use High-Purity Reagents: Prepare all buffers and solutions with high-purity, nuclease-free water. Test Individual Components: Test each component of the assay individually for fluorescence. Filter-Sterilize Buffers: Filter-sterilizing your buffers can help remove any microbial contamination that may contribute to background fluorescence.
Incorrect Plate Reader Settings: The excitation and emission wavelengths or the gain setting on the plate reader may be incorrect.Verify Wavelengths: Ensure your plate reader is set to the optimal excitation (~485 nm) and emission (~515 nm) wavelengths for O-Methyl-O-(N-Butylfluorescein).[1] Optimize Gain: Adjust the gain setting to a level that maximizes the signal from your positive control without saturating the detector, while keeping the background from your blank control low.
High fluorescence that increases over time in no-enzyme controls Progressive Substrate Degradation: The rate of OMFP autohydrolysis may be significant under your specific assay conditions (e.g., temperature, pH).Perform a Time-Course Experiment: Incubate the substrate in the assay buffer without the enzyme and measure the fluorescence at several time points to determine the rate of spontaneous hydrolysis. This background rate can then be subtracted from your experimental data.[2]
Edge effects observed on the microplate Evaporation: Evaporation from the outer wells of a microplate can concentrate the reagents, leading to higher fluorescence readings.Avoid Outer Wells: Do not use the outermost wells of the microplate for your experiment. Instead, fill them with buffer or water to create a humidity barrier. Use Plate Sealers: Use adhesive plate sealers to minimize evaporation during incubation.
Inconsistent background across the plate Well-to-Well Contamination: Cross-contamination between wells during pipetting can lead to variable background signals.Careful Pipetting Technique: Use fresh pipette tips for each addition and avoid splashing.
Dirty or Scratched Microplate: Dust, scratches, or other imperfections on the microplate can cause light scattering and increase background fluorescence.Use New, High-Quality Plates: Always use new, clean, and preferably black, flat-bottom microplates designed for fluorescence assays.

Experimental Protocols

Protocol 1: Preparation of 1x Phosphatase Assay Buffer (pH 6.5)

Materials:

  • MES (2-(N-morpholino)ethanesulfonic acid)

  • Sodium Chloride (NaCl)

  • Magnesium Chloride (MgCl₂)

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • High-purity water

  • pH meter

Procedure:

  • To prepare 100 mL of 1x assay buffer, add the following to approximately 80 mL of high-purity water:

    • 0.49 g MES (for a final concentration of 25 mM)

    • 0.29 g NaCl (for a final concentration of 50 mM)

    • 0.10 g MgCl₂·6H₂O (for a final concentration of 5 mM)

    • 0.33 g BSA (for a final concentration of 0.33%)

  • Dissolve the components completely.

  • Adjust the pH to 6.5 using a concentrated solution of NaOH or HCl.

  • Bring the final volume to 100 mL with high-purity water.

  • Immediately before use, add 0.077 g of DTT (for a final concentration of 5 mM). DTT is unstable in solution and should be added fresh.

  • Filter-sterilize the buffer if it will be stored for a short period at 4°C. For long-term storage, prepare the buffer without DTT and add it just before the experiment.

Protocol 2: Standard Phosphatase Assay using OMFP

Materials:

  • 1x Phosphatase Assay Buffer (see Protocol 1)

  • This compound (OMFP)

  • DMSO (Dimethyl sulfoxide)

  • Phosphatase enzyme stock solution

  • Test compounds (if applicable)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare OMFP Stock Solution: Dissolve OMFP in DMSO to create a concentrated stock solution (e.g., 10 mM). Store this stock solution at -20°C, protected from light.

  • Prepare Working Solutions (immediately before use):

    • Enzyme Solution: Dilute the phosphatase enzyme stock to the desired working concentration in 1x Phosphatase Assay Buffer. The optimal enzyme concentration should be determined empirically but a starting point could be in the low nanomolar range.[5]

    • OMFP Substrate Solution: Dilute the OMFP stock solution in 1x Phosphatase Assay Buffer to the desired final concentration. A common final concentration is 25-50 µM.[2]

  • Assay Plate Setup:

    • Blank Wells: Add assay buffer only.

    • No-Enzyme Control Wells: Add the OMFP substrate solution.

    • Positive Control Wells: Add the enzyme solution and OMFP substrate solution.

    • Test Wells: Add the enzyme solution, test compound, and OMFP substrate solution.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the OMFP substrate solution to the wells containing the enzyme. The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a predetermined amount of time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~515 nm.

Visualizations

Enzymatic Reaction of OMFP

G sub This compound (Low Fluorescence) enz Phosphatase sub->enz prod O-Methyl-O-(N-Butylfluorescein) (High Fluorescence) enz->prod phos Phosphate enz->phos

Caption: Enzymatic conversion of OMFP to a fluorescent product.

Troubleshooting Workflow for High Background Fluorescence

G start High Background Fluorescence Observed q1 Is background high in 'no-enzyme' control? start->q1 a1_yes Check for: - Substrate Autohydrolysis - Reagent Contamination q1->a1_yes Yes q2 Is background uniform across the plate? q1->q2 No sol1 Prepare fresh substrate Use high-purity reagents a1_yes->sol1 a1_no Check for: - Enzyme Contamination - High Enzyme Concentration sol2 Optimize enzyme concentration Use a different enzyme batch a1_no->sol2 q2->a1_no No a2_yes Check plate reader settings: - Wavelengths - Gain q2->a2_yes Yes a2_no Check for: - Edge Effects - Well Contamination q2->a2_no No sol3 Verify Ex/Em wavelengths Optimize gain setting a2_yes->sol3 sol4 Avoid outer wells Improve pipetting technique a2_no->sol4

Caption: A logical workflow for troubleshooting high background signals.

References

O-Methyl-O-(N-Butylfluorescein)phosphate fluorescence quenching issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Methyl-O-(N-Butylfluorescein)phosphate. The information provided is based on the known properties of fluorescein (B123965) and its derivatives and is intended to serve as a guide for resolving common fluorescence quenching and other experimental issues.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common problems encountered during assays using this compound.

Issue 1: Low or No Fluorescence Signal

A weak or absent signal is a common issue in fluorescence-based assays. Follow these steps to identify the cause:

Troubleshooting Workflow for Low Fluorescence Signal

LowSignal_Workflow start Start: Low/No Fluorescence Signal check_wavelength Verify Excitation/Emission Wavelengths for Fluorescein start->check_wavelength check_reagents Assess Reagent Integrity check_wavelength->check_reagents enzyme_activity Check Enzyme Activity (if applicable) check_reagents->enzyme_activity Reagents OK prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh Reagents Suspect substrate_degradation Evaluate Substrate Stability (Light/pH sensitive) enzyme_activity->substrate_degradation buffer_issues Confirm Buffer Compatibility (pH, contaminants) substrate_degradation->buffer_issues instrument_settings Review Instrument Settings (Gain, flashes) buffer_issues->instrument_settings plate_type Ensure Correct Microplate Type (Black, opaque bottom) instrument_settings->plate_type Settings OK troubleshoot_instrument Optimize Instrument Settings instrument_settings->troubleshoot_instrument Settings Incorrect resolution Signal Restored plate_type->resolution troubleshoot_instrument->plate_type prepare_fresh->check_reagents

Caption: A flowchart for troubleshooting low fluorescence signals.

Detailed Steps:

  • Incorrect Wavelength Settings : Ensure your instrument is set to the optimal excitation and emission wavelengths for fluorescein (typically around 490 nm for excitation and 520 nm for emission).

  • Reagent Integrity :

    • Enzyme Inactivity : If using this compound as a fluorogenic substrate, the enzyme may have lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles.[1]

    • Substrate Degradation : Fluorescein derivatives can be sensitive to light and pH. Store stock solutions protected from light and at the recommended temperature.[1]

  • Buffer Compatibility :

    • pH : The fluorescence of fluorescein is highly pH-dependent, with a significant decrease in signal at acidic pH (pKa ~6.4).[2][3] Ensure the buffer pH is in the optimal range (typically >7).

    • Contaminants : Buffers or other reagents might be contaminated with quenching agents. Prepare fresh reagents using high-purity water.[1]

  • Instrument Settings :

    • Gain Settings : An inappropriate gain setting on the reader can lead to low signal detection. Optimize the gain using a positive control.

    • Number of Flashes : Increasing the number of flashes per read can enhance signal-to-noise ratio, especially for samples with low fluorescence.[4]

  • Microplate Selection : For fluorescence assays, use black, opaque-bottom microplates to minimize background and well-to-well crosstalk.[1][5]

Issue 2: High Background Fluorescence

High background can mask the specific signal from your reaction.

Troubleshooting Workflow for High Background Fluorescence

HighBackground_Workflow start Start: High Background Fluorescence no_enzyme_control Run 'No Enzyme' and 'No Substrate' Controls start->no_enzyme_control check_autofluorescence Test for Autofluorescence of Test Compounds/Sample check_reagent_background Measure Background of Reagents and Buffer check_autofluorescence->check_reagent_background check_well_contamination Inspect for Well-to-Well Contamination check_reagent_background->check_well_contamination identify_source Identify Source of High Background check_well_contamination->identify_source no_enzyme_control->check_autofluorescence Controls OK no_enzyme_control->identify_source Controls High subtract_background Subtract Background Fluorescence identify_source->subtract_background purify_components Purify Sample or Use Alternative Reagents identify_source->purify_components resolution Background Reduced subtract_background->resolution purify_components->resolution

Caption: A flowchart for diagnosing high background fluorescence.

Detailed Steps:

  • Autofluorescence : Test compounds or components of a biological sample may be intrinsically fluorescent at the wavelengths used. Run a control with the compound/sample in the assay buffer without the fluorescent probe.[6]

  • Reagent Contamination : Buffers, solvents (especially DMSO), or other reagents can contain fluorescent impurities.[1] Test each component individually for background fluorescence.

  • Non-enzymatic Substrate Hydrolysis : The substrate may be unstable and hydrolyze spontaneously, leading to a high background signal. Prepare the substrate solution fresh for each experiment.[6]

  • Control Wells : Always include "no enzyme" and "no substrate" controls to determine the background contribution of the substrate and enzyme/sample, respectively.[1]

Issue 3: Signal Decreases Over Time (Photobleaching)

A continuous decrease in fluorescence signal upon repeated measurements is often due to photobleaching.

Mitigation Strategies for Photobleaching

Photobleaching_Mitigation start Issue: Signal Decreases Over Time reduce_exposure Minimize Light Exposure: - Reduce number of reads - Decrease exposure time start->reduce_exposure reduce_intensity Lower Excitation Intensity reduce_exposure->reduce_intensity use_antifade Add Antifade Reagents (if compatible) reduce_intensity->use_antifade optimize_concentration Optimize Fluorophore Concentration use_antifade->optimize_concentration result Photobleaching Minimized optimize_concentration->result

Caption: Strategies to minimize photobleaching of the fluorophore.

Detailed Steps:

  • Minimize Light Exposure : Reduce the number of measurements taken per well and decrease the excitation time in the plate reader settings.[6]

  • Reduce Excitation Intensity : High-intensity light accelerates photobleaching.[7] If your instrument allows, reduce the intensity of the excitation source.

  • Use Antifade Reagents : For microscopy applications, commercially available antifade reagents can be added to the mounting medium. Their compatibility with plate reader assays should be verified.

  • Optimize Fluorophore Concentration : High concentrations of fluorescein can lead to a faster photobleaching process.[8]

Issue 4: Non-linear or Unpredictable Results (Quenching)

If the fluorescence signal does not behave as expected with changes in concentration or reaction progress, quenching may be occurring.

Potential Quenching Mechanisms

Quenching_Mechanisms fluorophore Excited Fluorophore (Fluorescein Derivative) self_quenching Self-Quenching (High Concentration) fluorophore->self_quenching Interaction with identical molecule collisional Collisional (Dynamic) Quenching (e.g., O2, Iodide) fluorophore->collisional Collision static Static Quenching (Ground-state Complex) fluorophore->static Complex Formation pet Photoinduced Electron Transfer (e.g., Guanine) fluorophore->pet Electron Transfer quencher Quencher Molecule collisional->quencher static->quencher pet->quencher

Caption: Common fluorescence quenching pathways for fluorescein derivatives.

Detailed Steps:

  • Self-Quenching : At high concentrations, fluorescein molecules can interact with each other, leading to a decrease in fluorescence intensity. This is a well-documented property of fluorescein.[9]

    • Solution : Perform a concentration titration of the fluorescent product to determine the linear range. If self-quenching is suspected, dilute the sample. Studies have shown that fluorescein derivatives can exhibit significant self-quenching at concentrations above 0.5 mM.[10]

  • Quenching by Assay Components :

    • Test Compounds : Some compounds being screened can act as quenchers.

    • Nucleic Acids : Guanine is a known quencher of fluorescein fluorescence through photoinduced electron transfer (PET).[2][11] If your assay involves nucleic acids, be aware of sequence-dependent effects.

    • Molecular Oxygen : Dissolved oxygen in the assay buffer can cause collisional quenching.[12]

    • Solution : Run control experiments to test for quenching effects of individual assay components. If a compound is identified as a quencher, consider alternative assay formats.

Quantitative Data Summary

The following tables summarize quantitative data gathered from studies on fluorescein and its derivatives, which can serve as a reference for experiments with this compound.

Table 1: Factors Affecting Fluorescein Fluorescence

FactorEffect on Fluorescence IntensityReference
High Concentration Decrease (Self-quenching)[9][10]
Low pH (< 7) Decrease[2][3]
Presence of Guanine Decrease (Quenching)[2][11]
Presence of O₂ Decrease (Quenching)[12]
High Temperature Decrease (Increased Collisional Quenching)[8]

Table 2: Self-Quenching Concentrations for Fluorescein Derivatives

FluorophoreConcentration for Significant Self-QuenchingDegree of QuenchingReference
Fluorescein Isothiocyanate (FITC)> 0.5 mM99.9% at 100 mM[10]
Calcein> 10 µM99% at 50 mM[13]
Sulforhodamine B> 0.5 mM99.9% at 50 mM[10]

Experimental Protocols

While a specific protocol for this compound is not available, the following general protocols for fluorescence-based enzyme assays and control experiments can be adapted.

Protocol 1: General Enzyme Assay Using a Fluorogenic Substrate

This protocol provides a framework for measuring enzyme activity. Concentrations and incubation times should be optimized for your specific enzyme and experimental conditions.

  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable buffer at the optimal pH for the enzyme (e.g., 50 mM Tris-HCl, pH 7.5).

    • Enzyme Solution : Prepare a stock solution of the enzyme in assay buffer. Dilute to the desired working concentration immediately before use.

    • Substrate Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Protect from light.

    • Inhibitor/Test Compound Solution (if applicable) : Prepare a dilution series of the test compound in the assay buffer.

  • Assay Procedure :

    • Add assay buffer to the wells of a black, opaque-bottom 96-well plate.

    • Add the enzyme solution to the appropriate wells.

    • Add the inhibitor/test compound solution or vehicle control and incubate for a pre-determined time if necessary.

    • Initiate the reaction by adding the substrate solution to all wells. Mix thoroughly but gently.

    • Immediately place the plate in a fluorescence plate reader pre-set to the correct temperature.

    • Measure the fluorescence kinetically over a set period (e.g., every minute for 30 minutes) at Ex/Em ≈ 490/520 nm.

  • Data Analysis :

    • Plot fluorescence intensity versus time for each well.

    • Determine the initial reaction velocity (slope of the linear portion of the curve).

    • Compare the velocities of the test wells to the control wells.

Protocol 2: Testing for Compound Autofluorescence and Quenching

This protocol helps to identify if a test compound interferes with the assay.

  • Compound Autofluorescence :

    • Prepare a dilution series of the test compound in the assay buffer in a 96-well plate.

    • Include a "buffer only" control.

    • Measure the fluorescence at the assay's Ex/Em wavelengths. A concentration-dependent increase in fluorescence indicates autofluorescence.

  • Compound-Induced Quenching :

    • Prepare a reaction that generates a stable fluorescent signal. This can be the endpoint of your enzymatic reaction with a known amount of fluorescent product, or a solution of a stable fluorescein derivative at a concentration that gives a mid-range signal.

    • Add a dilution series of the test compound to these wells.

    • Measure the fluorescence. A concentration-dependent decrease in fluorescence indicates that the compound is a quencher.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorescence signal drifting downwards even in my positive control? A1: This is likely due to photobleaching, the light-induced destruction of the fluorophore.[7][8][14] To minimize this, reduce the duration and intensity of light exposure by adjusting your plate reader settings (e.g., fewer reads, lower lamp power).

Q2: At what concentration should I expect self-quenching with a fluorescein-based probe? A2: Self-quenching for fluorescein derivatives can begin at concentrations as low as 10 µM and become significant at concentrations above 0.5 mM.[10][13] It is crucial to perform a concentration titration to find the optimal working concentration for your specific assay.

Q3: Can the phosphate (B84403) group in this compound interfere with my assay? A3: If your assay involves the measurement of inorganic phosphate, high concentrations of this substrate or its hydrolysis product could potentially interfere with certain colorimetric phosphate detection methods (e.g., molybdenum blue).[15] This is less likely to be an issue for fluorescence-based detection unless the phosphate-binding reagents are themselves fluorescent or quenching.

Q4: My results are not reproducible between plates. What could be the cause? A4: Lack of reproducibility can stem from several factors:

  • Evaporation : Evaporation from the outer wells of a microplate can concentrate reagents. Avoid using the outer wells or fill them with buffer.[1]

  • Temperature Fluctuations : Ensure all reagents and the plate reader are at a stable, consistent temperature.[6]

  • Pipetting Errors : Use calibrated pipettes and consistent technique. Prepare master mixes to minimize pipetting variations.[5]

  • Reagent Degradation : Prepare fresh dilutions of enzyme and substrate for each experiment from properly stored stocks.[1]

Q5: How do I differentiate between static and dynamic quenching in my assay? A5: While detailed biophysical characterization is needed for definitive differentiation, some clues can be gathered:

  • Temperature Dependence : Dynamic (collisional) quenching increases with temperature, while static quenching typically decreases.[8]

  • Absorption Spectra : Static quenching involves the formation of a non-fluorescent complex in the ground state, which may alter the absorption spectrum of the fluorophore. Dynamic quenching does not affect the absorption spectrum.[12]

References

signal-to-noise ratio improvement in fluorescein phosphate assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluorescein (B123965) phosphate-based assays. Our goal is to help you improve your signal-to-noise ratio and obtain reliable, reproducible data.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions to resolve them.

Issue 1: High Background Signal

A high background signal can mask the specific signal from your enzyme, leading to a poor signal-to-noise ratio.[1]

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Solution
Substrate Instability/Spontaneous Hydrolysis Test the substrate solution without the enzyme to measure the rate of non-enzymatic hydrolysis.Prepare fresh substrate solution for each experiment.[2] Store fluorescein diphosphate (B83284) (FDP) stock solutions at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.[2] Protect the substrate from light.[2]
Contaminated Reagents Individually test each reagent (buffer, water, etc.) for background fluorescence.Use high-purity, nuclease-free water and analytical grade reagents. Consider filter-sterilizing buffers if microbial contamination is a concern.[1] Avoid using phosphate-based buffers as they can act as inhibitors.[1]
Autofluorescence Image your sample before adding the fluorescent substrate to check for inherent fluorescence.If autofluorescence is high, consider using a different plate type (e.g., solid black plates are recommended for fluorescence assays) or exploring alternative fluorescent probes with different excitation/emission spectra.[2][3]
Excessive Enzyme Concentration Run the assay with a lower concentration of your enzyme preparation.While it may seem counterintuitive, an overly high enzyme concentration can sometimes increase background if the enzyme preparation contains contaminating phosphatases.[4]
Inherent Fluorescence of Assay Components Check for fluorescence from the microplate, buffers, or other assay components.Use black, opaque microplates designed for fluorescence assays to minimize background.[5] Ensure buffer components do not fluoresce at the excitation and emission wavelengths used.
Non-specific Binding In immunoassays, non-specific binding of antibodies or proteins to the plate surface can be a cause.Add a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to the assay buffer.[1]
Issue 2: Low or No Signal

A weak or absent signal can make it difficult to distinguish enzymatic activity from background noise.[4]

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Solution
Inactive Enzyme Perform an enzyme activity check using a known positive control.Use a fresh enzyme stock and ensure it has been stored correctly, typically at -20°C.[1]
Suboptimal pH Verify the pH of your assay buffer.The optimal pH for alkaline phosphatase assays is typically between 8 and 9.[2]
Suboptimal Substrate Concentration Titrate the substrate concentration to find the optimal level for your specific assay conditions.Using a substrate concentration that is too low can limit the reaction rate.
Presence of Inhibitors Check if your samples or buffers contain known phosphatase inhibitors.Common inhibitors include phosphate (B84403), EDTA, citrate, and fluoride.[1] If their presence is unavoidable, consider buffer exchange or dialysis of your sample.
Incorrect Wavelength Settings Confirm that the excitation and emission wavelengths on your fluorescence plate reader are set correctly for fluorescein.The optimal excitation is around 490 nm, and the emission is around 514 nm.[2]
Insufficient Incubation Time Optimize the reaction time to ensure the reaction is within the linear range.Monitor the fluorescence increase over time to determine the optimal incubation period.[2]
Issue 3: High Well-to-Well Variability

Inconsistent results across replicate wells can compromise the reliability of your data.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Solution
Pipetting Inaccuracies Review your pipetting technique and ensure your pipettes are calibrated.Use calibrated pipettes and practice consistent, careful pipetting. When preparing serial dilutions, ensure thorough mixing between each dilution step.
Incomplete Mixing Observe the wells after adding reagents to ensure a homogeneous solution.Gently shake the plate for about 30 seconds after adding the final reagent to ensure all components are well mixed.[5]
Temperature Gradients Across the Plate Check for temperature variations across the microplate during incubation.Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates in the incubator.
Edge Effects Analyze if the variable wells are consistently located at the edges of the plate.To minimize edge effects, avoid using the outer wells of the microplate for samples. Instead, fill them with buffer or water.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the fluorescein phosphate assay?

The fluorescein phosphate assay is a fluorogenic method used to detect the activity of phosphatases. The substrate, fluorescein diphosphate (FDP), is a non-fluorescent molecule. In the presence of a phosphatase, FDP is hydrolyzed, removing the phosphate groups and releasing the highly fluorescent molecule fluorescein.[2][6] The increase in fluorescence intensity is directly proportional to the phosphatase activity and can be measured using a fluorescence plate reader.[2]

Q2: How should I prepare and store the fluorescein diphosphate (FDP) substrate?

FDP is thermally unstable.[2][6] It is recommended to prepare a stock solution (e.g., 2 to 10 mM) in distilled water.[2] This stock solution should be divided into single-use aliquots and stored at -20°C to avoid repeated freeze-thaw cycles.[2] The stock solution should be used promptly after preparation.[2] On the day of the experiment, a fresh working solution should be prepared by diluting the stock in the appropriate assay buffer.[2]

Q3: What are the optimal excitation and emission wavelengths for detecting fluorescein?

For fluorescein, the recommended excitation wavelength is approximately 490 nm, and the emission wavelength is around 514 nm.[2]

Q4: Can I use a phosphate-based buffer for my fluorescein phosphate assay?

No, you should avoid using phosphate buffers as the phosphate ions can act as a competitive inhibitor to the phosphatase enzyme, leading to inaccurate results.[1] Buffers such as Tris-HCl are a suitable alternative.[2]

Q5: How can I be sure that the signal I am measuring is from my enzyme of interest?

To ensure the signal is specific to your enzyme, you should run appropriate controls. These include:

  • No-enzyme control: This will help you determine the level of non-enzymatic substrate hydrolysis.

  • Inhibitor control: If a specific inhibitor for your enzyme is available, you can use it to confirm that the observed activity is indeed from your target enzyme.

Experimental Protocols

Standard Alkaline Phosphatase Activity Assay Protocol

This protocol provides a general guideline for detecting alkaline phosphatase activity in a 96-well plate format. It should be optimized for your specific experimental conditions.

Materials:

  • Alkaline Phosphatase (enzyme standard or biological sample)

  • Fluorescein Diphosphate (FDP)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0-9.0)[2]

  • 96-well solid black microplate[2]

  • Fluorescence microplate reader

Procedure:

  • Prepare FDP Stock Solution: Prepare a 2 to 10 mM FDP stock solution in ddH₂O.[2]

  • Prepare FDP Working Solution: On the day of the experiment, prepare a 2X working solution of 10 to 50 µM FDP in your chosen assay buffer.[2]

  • Prepare Samples and Standards: Prepare serial dilutions of your alkaline phosphatase standard and your test samples in the assay buffer.

  • Assay Plate Setup:

    • Add 50 µL of your phosphatase standards, test samples, and a blank control (assay buffer only) to the wells of the 96-well plate.

  • Initiate the Reaction: Add 50 µL of the 2X FDP working solution to each well to bring the total volume to 100 µL.[2]

  • Incubation: Incubate the plate at your desired temperature (e.g., room temperature or 37°C) for 30 to 120 minutes, protected from light.[2]

  • Measurement: Monitor the fluorescence intensity using a fluorescence plate reader with excitation at approximately 490 nm and emission at approximately 514 nm.[2]

  • Data Analysis: Subtract the fluorescence reading of the blank control from the readings of the standards and test samples. Plot a standard curve of fluorescence intensity versus enzyme concentration. Use the standard curve to determine the enzyme activity in your test samples.

Visualizations

Signaling_Pathway FDP Fluorescein Diphosphate (Non-fluorescent) Fluorescein Fluorescein (Highly fluorescent) FDP->Fluorescein Hydrolysis Phosphate 2x Phosphate Phosphatase Phosphatase (Enzyme) Phosphatase->FDP catalyzes

Caption: Enzymatic conversion of non-fluorescent FDP to fluorescent fluorescein.

Experimental_Workflow prep_reagents 1. Prepare Reagents (FDP, Buffer, Samples) plate_setup 2. Plate Setup (Add Samples/Standards) prep_reagents->plate_setup add_fdp 3. Add FDP Working Solution plate_setup->add_fdp incubate 4. Incubate (Protected from light) add_fdp->incubate read_fluorescence 5. Measure Fluorescence (Ex: 490nm, Em: 514nm) incubate->read_fluorescence analyze 6. Data Analysis read_fluorescence->analyze

Caption: A typical experimental workflow for a fluorescein phosphate assay.

Troubleshooting_Flowchart start Poor Signal-to-Noise Ratio high_bg High Background? start->high_bg low_signal Low Signal? high_bg->low_signal No check_substrate Check Substrate Stability & Reagent Purity high_bg->check_substrate Yes check_enzyme_activity Verify Enzyme Activity low_signal->check_enzyme_activity Yes end Improved S/N Ratio low_signal->end No check_autofluor Assess Autofluorescence check_substrate->check_autofluor optimize_enzyme_conc Optimize Enzyme Conc. check_autofluor->optimize_enzyme_conc optimize_enzyme_conc->low_signal check_ph_conc Check pH & Substrate Conc. check_enzyme_activity->check_ph_conc check_inhibitors Screen for Inhibitors check_ph_conc->check_inhibitors check_reader_settings Verify Reader Settings check_inhibitors->check_reader_settings check_reader_settings->end

Caption: A logical troubleshooting guide for improving signal-to-noise ratio.

References

photostability of O-Methyl-O-(N-Butylfluorescein)phosphate under UV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the photostability of O-Methyl-O-(N-Butylfluorescein)phosphate under UV irradiation. The information is intended for researchers, scientists, and drug development professionals utilizing this fluorescent substrate in their experiments.

Troubleshooting Guides

Issue: Rapid Loss of Fluorescent Signal During Imaging

Possible Cause: Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a common issue with fluorescein (B123965) derivatives.[1][2] This leads to a progressive decrease in the fluorescent signal in the illuminated area.[1]

Troubleshooting Steps:

  • Reduce Excitation Light Intensity and Duration:

    • Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.[2][3]

    • Decrease the camera exposure time.[1]

    • Employ neutral density filters to attenuate the excitation light.[2][4]

  • Optimize Imaging Protocol:

    • Locate the region of interest using transmitted light before switching to fluorescence imaging to minimize light exposure.[1][2]

    • Acquire images efficiently to reduce the total illumination time.

  • Use Antifade Reagents:

    • Incorporate commercially available or homemade antifade reagents into your mounting medium to mitigate the effects of photobleaching.[1][3]

  • Choose Appropriate Imaging System:

    • Certain microscopy setups are inherently better at reducing photobleaching.[1]

Issue: High Background Fluorescence

Possible Cause: Autofluorescence from cells or media, or non-specific binding of the fluorescent probe can lead to high background signal, which can obscure the desired signal.

Troubleshooting Steps:

  • Include Proper Controls:

    • Image an unstained control sample to determine the level of endogenous autofluorescence.

    • Use a negative control (e.g., cells without the target enzyme) to assess non-specific probe activation.

  • Optimize Staining Protocol:

    • Ensure optimal probe concentration and incubation time to maximize specific binding and minimize background.

    • Perform adequate washing steps to remove unbound probe.

  • Spectral Unmixing:

    • If autofluorescence is a significant issue, consider using spectral imaging and linear unmixing to separate the specific probe signal from the autofluorescence signal.[5]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it occur with fluorescein derivatives?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to excitation light.[1] This process occurs when the fluorophore, after absorbing light energy, enters a long-lived excited triplet state.[3] In this state, it can react with molecular oxygen to produce reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it unable to fluoresce.[1][4]

Q2: How can I confirm that the signal loss I am observing is due to photobleaching?

A2: A progressive decrease in the fluorescent signal specifically in the area being illuminated is a strong indicator of photobleaching.[1] The signal in unexposed areas of the sample should remain bright.[1] To confirm, you can plot a photobleaching curve by continuously imaging a single area and measuring the decrease in fluorescence intensity over time.[1]

Q3: What factors can influence the photostability of this compound?

A3: While specific data for this compound is limited, the photostability of fluorescein derivatives is generally influenced by several factors:

  • Light Intensity: Higher light intensity accelerates photobleaching.[4]

  • Excitation Wavelength: Shorter, higher-energy wavelengths can be more damaging.[4]

  • Environmental Conditions: The presence of oxygen, pH, and the composition of the buffer can all affect fluorophore stability.[4] For instance, the photodegradation rate of fluorescein is influenced by both pH and redox potential.

  • Temperature: Increased temperature can sometimes increase the rate of photobleaching.[6]

Q4: Are there more photostable alternatives to fluorescein-based probes?

A4: Yes, several classes of fluorescent dyes have been specifically engineered for enhanced photostability. If photobleaching of this compound is a persistent issue in your experiments, you may consider exploring probes based on more photostable fluorophores.[2][3]

Data Presentation

Table 1: Hypothetical Photostability Data for this compound

Excitation Wavelength (nm)Excitation Power (mW)Half-life of Fluorescence (seconds)Quantum Yield of Photobleaching
4881601.5 x 10⁻⁵
4885156.0 x 10⁻⁵
4881051.8 x 10⁻⁴
5141751.2 x 10⁻⁵

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol: Assessing Photostability of a Fluorescent Probe

This protocol outlines a general procedure for quantifying the photostability of a fluorescent probe like this compound.

  • Sample Preparation:

    • Prepare a solution of this compound at a concentration suitable for imaging.

    • Mount the sample on a microscope slide. It is recommended to use an antifade mounting medium for comparison.

  • Image Acquisition:

    • Select a region of interest.

    • Set the imaging parameters (e.g., excitation wavelength, laser power, exposure time).

    • Acquire a time-lapse series of images of the same region with continuous illumination.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the illuminated region in each image of the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the half-life of the fluorescence, which is the time it takes for the intensity to decrease to 50% of its initial value.

Mandatory Visualization

photobleaching_pathway Fluorophore_GS Fluorophore (Ground State) Fluorophore_ES Fluorophore (Excited Singlet State) Fluorophore_GS->Fluorophore_ES Excitation Light Fluorophore_ES->Fluorophore_GS Fluorescence Fluorophore_TS Fluorophore (Excited Triplet State) Fluorophore_ES->Fluorophore_TS Intersystem Crossing ROS Reactive Oxygen Species (ROS) Fluorophore_TS->ROS + O₂ Bleached_Fluorophore Bleached Fluorophore Fluorophore_TS->Bleached_Fluorophore Chemical Reaction ROS->Bleached_Fluorophore Oxidation

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

troubleshooting_workflow Start Rapid Signal Loss Observed Check_Bleaching Is signal loss localized to illuminated area? Start->Check_Bleaching Reduce_Intensity Reduce Excitation Intensity & Duration Check_Bleaching->Reduce_Intensity Yes Other_Issue Investigate Other Issues (e.g., probe degradation, phototoxicity) Check_Bleaching->Other_Issue No Use_Antifade Use Antifade Reagents Reduce_Intensity->Use_Antifade Consider_Alternative Consider More Photostable Probe Reduce_Intensity->Consider_Alternative Optimize_Protocol Optimize Imaging Protocol Use_Antifade->Optimize_Protocol End Problem Resolved Optimize_Protocol->End

References

effect of pH on O-Methyl-O-(N-Butylfluorescein)phosphate fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the effect of pH on the fluorescence of O-Methyl-O-(N-Butylfluorescein)phosphate.

Frequently Asked Questions (FAQs)

Q1: How does pH generally affect the fluorescence of fluorescein (B123965) derivatives like this compound?

A1: The fluorescence of fluorescein and its derivatives is highly dependent on pH. In basic conditions (typically pH > 8), the molecule exists in a dianionic form, which is highly fluorescent.[1][2] As the pH becomes more acidic, the fluorophore gets protonated, leading to a significant decrease in fluorescence intensity.[1][2][3] The transition from high to low fluorescence typically occurs around the pKa of the dye, which for fluorescein is approximately 6.4.[1][3] Below this pH, the fluorescence is drastically reduced.[1]

Q2: What is the expected optimal pH range for maximizing the fluorescence signal of a fluorescein derivative?

A2: To achieve the highest fluorescence quantum yield, it is recommended to work in a basic pH environment, generally above pH 8.[1][2] In this range, the fluorescein moiety is predominantly in its highly fluorescent dianionic state.

Q3: My fluorescence signal is lower than expected. Could pH be the issue?

A3: Yes, a suboptimal pH is a common reason for low fluorescence signals with fluorescein-based dyes. If your buffer system is neutral or acidic, the fluorescence of this compound will likely be quenched. Verify the pH of your final assay solution and adjust if necessary.

Q4: Can I use this compound to measure pH changes?

A4: While fluorescein itself is a known pH indicator, this compound is likely supplied as a substrate for enzymatic activity (e.g., a phosphatase). The enzymatic reaction would release the fluorescent product. The fluorescence of this product would then be pH-sensitive. Therefore, it's crucial to maintain a constant and optimal pH to measure enzyme activity accurately. If you intend to measure pH, the released fluorophore could potentially be used, but you would first need to perform a calibration curve of fluorescence intensity versus pH.

Q5: How should I store this compound?

A5: As with most fluorescent dyes, it is best to store it protected from light to prevent photobleaching.[1][2] For long-term storage, refer to the manufacturer's instructions, which typically recommend storage at -20°C.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Fluorescence Signal Suboptimal pH: The assay buffer is too acidic.Ensure the final pH of your assay solution is in the optimal range for fluorescein fluorescence (typically pH > 8). Prepare fresh buffer and verify its pH.
Photobleaching: The sample has been exposed to excessive light.Minimize light exposure to the sample during preparation and measurement. Use antifade reagents if applicable for microscopy.[1][2]
Incorrect Wavelengths: Excitation and emission wavelengths are not set correctly for a fluorescein-type fluorophore.Use excitation and emission wavelengths appropriate for fluorescein (e.g., excitation ~490 nm, emission ~515 nm).[1][2] Confirm the spectral properties of the released fluorophore.
Low Reagent Concentration: The concentration of the fluorescent probe is too low.Optimize the concentration of this compound in your experiment.
High Background Fluorescence Autofluorescence: Components in the sample or media are naturally fluorescent.Run a blank sample without the fluorescent probe to measure the level of autofluorescence.
Contaminated Buffers or Solvents: Buffers or solvents may contain fluorescent impurities.Use high-purity, fluorescence-free solvents and reagents.
Inconsistent Results pH Fluctuation: The buffering capacity of the assay solution is insufficient, leading to pH changes during the experiment.Use a buffer with a pKa close to the desired pH and at a sufficient concentration to maintain a stable pH throughout the experiment.
Temperature Variations: Temperature can influence both pH and fluorescence quantum yield.Ensure all experiments are conducted at a consistent and controlled temperature.

Experimental Protocols

Determining the pH Profile of this compound Fluorescence

This protocol outlines a general method to determine the pH-dependent fluorescence of the fluorophore released from this compound.

Materials:

  • This compound

  • A suitable enzyme (e.g., alkaline phosphatase) to hydrolyze the phosphate (B84403) group.

  • A series of buffers with pH values ranging from 4 to 10 (e.g., citrate, phosphate, Tris, and carbonate-bicarbonate buffers).

  • A fluorometer or fluorescence plate reader.

  • pH meter.

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Enzymatic Reaction: Set up a reaction to ensure complete conversion of the substrate to the fluorescent product. Incubate a sufficient amount of the substrate with the enzyme in a buffer at the optimal pH for the enzyme until the reaction is complete.

  • Prepare a dilution series: Create a set of solutions with a fixed concentration of the fluorescent product in buffers of varying pH (from 4 to 10).

  • Measure Fluorescence: For each pH value, measure the fluorescence intensity using the appropriate excitation and emission wavelengths for fluorescein (e.g., Ex: 490 nm, Em: 515 nm).

  • Data Analysis: Plot the fluorescence intensity as a function of pH. This will give you the pH profile of the fluorescent product.

Quantitative Data

The following table illustrates how to present the pH-dependent fluorescence data. Note: These are hypothetical values based on the known properties of fluorescein and should be replaced with your experimental data.

pHRelative Fluorescence Intensity (%)
4.05
5.015
6.035
6.450
7.075
8.098
9.0100
10.0100

Visualizations

workflow Experimental Workflow for Determining pH Profile cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of This compound enzymatic_rxn Incubate Substrate with Enzyme to Generate Fluorescent Product prep_stock->enzymatic_rxn prep_buffers Prepare Buffers (pH 4-10) dilute Dilute Fluorescent Product in Buffers of Varying pH prep_buffers->dilute enzymatic_rxn->dilute measure Measure Fluorescence Intensity (Ex: 490 nm, Em: 515 nm) dilute->measure plot Plot Fluorescence Intensity vs. pH measure->plot

Caption: Workflow for determining the pH profile.

troubleshooting Troubleshooting Low Fluorescence Signal start Low Fluorescence Signal check_ph Is the buffer pH > 8? start->check_ph adjust_ph Adjust buffer to pH > 8 check_ph->adjust_ph No check_wavelengths Are Ex/Em wavelengths correct (e.g., ~490/515 nm)? check_ph->check_wavelengths Yes resolved Signal should be restored adjust_ph->resolved correct_wavelengths Set correct wavelengths check_wavelengths->correct_wavelengths No check_photobleaching Was the sample protected from light? check_wavelengths->check_photobleaching Yes correct_wavelengths->resolved protect_from_light Repeat experiment, minimizing light exposure check_photobleaching->protect_from_light No check_concentration Is the probe concentration sufficient? check_photobleaching->check_concentration Yes protect_from_light->resolved optimize_concentration Titrate probe concentration check_concentration->optimize_concentration No check_concentration->resolved Yes optimize_concentration->resolved

Caption: Troubleshooting decision tree for low signal.

References

Technical Support Center: Troubleshooting Interference from Biological Samples in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to identify, understand, and mitigate common sources of interference arising from biological samples in various assay formats.

Frequently Asked Questions (FAQs)

Q1: What is assay interference from biological samples?

A1: Assay interference refers to the effect of endogenous or exogenous components within a biological sample that alter the expected result of an analytical test, leading to either falsely elevated or falsely depressed measurements.[1] These interferences can compromise the accuracy and reliability of assay data. Common sources of interference include the sample matrix, hemolysis, lipemia, and the presence of specific binding proteins or cross-reactive substances.

Q2: What is the "matrix effect"?

A2: The "matrix effect" is a type of interference caused by the overall composition of the biological sample (the "matrix"), which can include proteins, salts, phospholipids, and other small molecules.[1] These components can non-specifically interact with assay reagents, such as antibodies or enzymes, affecting their binding characteristics or activity and leading to inaccurate results.

Q3: How can I detect if my assay is experiencing interference?

A3: A common method to detect interference is to perform a spike and recovery experiment. A known amount of the analyte is "spiked" into the biological sample matrix and a control buffer. If the recovery of the spiked analyte in the sample matrix is significantly different from the recovery in the control buffer (typically outside of an 80-120% range), it suggests the presence of interference. Another approach is to perform serial dilutions of the sample; in the presence of some types of interference, the analyte concentration will not be linear upon dilution.[1][2]

Q4: What are the most common types of interference from biological samples?

A4: The most prevalent types of interference include:

  • Hemolysis: The rupture of red blood cells, which releases hemoglobin and other intracellular components into the sample.

  • Lipemia: A high concentration of lipids (fats) in the sample, giving it a turbid or milky appearance.

  • High Protein Concentration: Abnormally high levels of proteins, such as in certain disease states, can cause non-specific binding.

  • Cross-reactivity: When substances structurally similar to the target analyte bind to the assay antibodies.

  • Endogenous Antibodies: The presence of human anti-animal antibodies (HAAA), such as human anti-mouse antibodies (HAMA), or heterophile antibodies can bridge capture and detection antibodies in immunoassays, leading to false-positive results.[1]

Troubleshooting Guides

Issue 1: Suspected Matrix Effect

If you suspect a matrix effect is impacting your assay, follow this troubleshooting workflow:

Troubleshooting Workflow for Matrix Effects Troubleshooting Workflow for Matrix Effects A Inaccurate or Inconsistent Results B Perform Spike and Recovery Experiment A->B C Perform Serial Dilution Analysis A->C D Recovery Outside 80-120%? B->D E Non-linear Dilution? C->E F Matrix Effect Confirmed D->F Yes L No Matrix Effect Detected. Investigate other sources of error. D->L No E->F Yes E->L No G Implement Mitigation Strategy F->G H Sample Dilution G->H I Matrix-Matched Calibrators G->I J Sample Cleanup (e.g., SPE, Protein Precipitation) G->J K Re-validate Assay H->K I->K J->K

A logical workflow for identifying and mitigating matrix effects.
Issue 2: Hemolysis (Reddish-Tinged Sample)

Hemolysis can interfere with assays through spectral interference (hemoglobin absorbs light) or by the release of intracellular components.

Quantitative Impact of Hemolysis on Clinical Chemistry Analytes

AnalyteHemoglobin Concentration (g/L) causing >10% InterferenceDirection of Interference
Aspartate Aminotransferase (AST)>0.6Positive
Lactate Dehydrogenase (LDH)>0.6Positive
Potassium>0.5Positive
Total Bilirubin>1.0Negative
Insulin (B600854)>0.3Negative
C-peptide>0.3Negative
Estradiol>0.5Negative
Serum Folate>2.5Negative
Free T4>20Negative
Homocysteine>5Negative
Vitamin B12>20Negative

Data compiled from multiple sources. The exact interference threshold can vary by assay methodology and instrumentation.[3]

Troubleshooting Steps:

  • Visual Inspection: Note any pink or red color in the serum or plasma.

  • Quantify Hemolysis: If your instrument has a hemolysis index, use it to determine the level of interference.

  • Sample Rejection: For highly affected analytes (e.g., LDH, Potassium), it is often necessary to request a new, non-hemolyzed sample.

  • Data Flagging: If a new sample is not obtainable, report the results with a flag indicating the potential for interference from hemolysis.

Issue 3: Lipemia (Turbid or Milky Sample)

Lipemia interferes with spectrophotometric assays by scattering light and can also cause partitioning of the analyte between the aqueous and lipid phases.

Quantitative Impact of Lipemia (Triglycerides) on Immunoassays

AnalyteTriglyceride Concentration (mmol/L) causing Significant InterferenceDirection of Interference
Progesterone>9.58Negative
25-OH Vitamin D>10.66Negative
Testosterone>18.81Negative
Estradiol>35.82Negative
BNP>0.8Negative
Serum Folate>1.5Negative
Homocysteine>10Negative

This table presents data from a study on a specific immunoassay platform. Interference thresholds can vary.[3][4][5][6]

Troubleshooting Steps:

  • Assess Lipemia: Note the turbidity of the sample. If available, use a lipemic index.

  • Sample Dilution: Diluting the sample can sometimes reduce the interference to an acceptable level.[1]

  • Sample Clarification:

    • High-Speed Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) to pellet the lipids. Carefully collect the cleared infranatant for analysis.

    • Lipid Clearing Agents: Use commercially available lipid clearing agents, but validate their use for your specific assay as they can sometimes introduce their own interference.

Experimental Protocols

Protocol 1: Protein Precipitation using Trichloroacetic Acid (TCA)

This method is used to remove high concentrations of proteins from a sample.

Materials:

  • Trichloroacetic acid (TCA), 100% (w/v) solution

  • Ice-cold acetone (B3395972)

  • Microcentrifuge

  • Sample in a microcentrifuge tube

Procedure:

  • To 4 volumes of your protein sample, add 1 volume of 100% TCA stock solution (e.g., to 1.0 mL of sample, add 250 µL of TCA).

  • Vortex briefly to mix.

  • Incubate the tube on ice for 10-20 minutes to allow the protein to precipitate.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Carefully decant the supernatant without disturbing the white protein pellet.

  • Add 200 µL of ice-cold acetone to the pellet to wash it.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Carefully decant the acetone. Repeat the wash step (steps 6-8) for a total of two washes.

  • Air-dry the pellet for 5-10 minutes to remove residual acetone.

  • Reconstitute the pellet in an appropriate assay buffer. Ensure the pH is neutralized before proceeding with the assay.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Cleanup using C18 Cartridges

This protocol is for the removal of non-polar interfering substances (e.g., lipids, certain drugs) from aqueous samples like plasma or serum prior to immunoassay.

Materials:

  • C18 SPE Cartridge (e.g., 100mg/1mL)

  • SPE vacuum manifold

  • Conditioning Solution: 100% Methanol

  • Equilibration Solution: Deionized Water

  • Wash Solution: 5% Methanol in Water

  • Elution Solution: 90% Acetonitrile in Water with 0.1% Formic Acid (adjust as needed for your analyte)

  • Sample, pre-treated (e.g., diluted 1:1 with deionized water and acidified to pH < 3 with formic acid)

Procedure:

  • Conditioning: Pass 3 mL of 100% Methanol through the C18 cartridge. Do not let the sorbent bed go dry.

  • Equilibration: Pass 3 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 drop per second).

  • Washing: Pass 1 mL of the Wash Solution (5% Methanol in Water) through the cartridge to remove polar interferences.

  • Elution: Elute the analyte of interest by passing 1 mL of the Elution Solution through the cartridge. Collect the eluate in a clean tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the assay buffer.

Signaling Pathway Visualization

Biological matrix components can interfere with signaling pathways by binding to receptors, ligands, or signaling molecules, thereby altering the downstream cascade. The insulin signaling pathway is a critical pathway that can be affected.

Insulin Signaling Pathway Simplified Insulin Signaling Pathway Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS Proteins InsulinReceptor->IRS Phosphorylation PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Promotes translocation GSK3 GSK3 Akt->GSK3 Inhibits GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake GlycogenSynthase Glycogen Synthase GSK3->GlycogenSynthase Inhibits (when active) GlycogenSynthesis Glycogen Synthesis GlycogenSynthase->GlycogenSynthesis Interference Matrix Interference (e.g., binding proteins) Interference->Insulin Interference->InsulinReceptor

References

preventing enzyme inhibition in O-Methyl-O-(N-Butylfluorescein)phosphate assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing O-Methyl-O-(N-Butylfluorescein)phosphate (MBFP) in enzyme activity assays. Our goal is to help you prevent and resolve common issues, particularly those related to enzyme inhibition, to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound assay?

A1: The this compound (MBFP) assay is a fluorescence-based method used to measure the activity of phosphatases. MBFP is a non-fluorescent substrate. When a phosphatase enzyme removes the phosphate (B84403) group from MBFP, it is converted to a highly fluorescent product, O-Methyl-O-(N-Butylfluorescein). The rate of increase in fluorescence intensity is directly proportional to the phosphatase activity.

Q2: Which types of phosphatases can be assayed using MBFP?

A2: MBFP is a versatile substrate for various phosphatases, including alkaline phosphatases and protein serine/threonine phosphatases. The specific enzyme you are studying will determine the optimal assay conditions.

Q3: What are the common causes of enzyme inhibition in this assay?

A3: Enzyme inhibition can arise from several sources:

  • Contaminating substances in the sample: Samples may contain known phosphatase inhibitors.

  • Components of the assay buffer: Certain ions or additives can interfere with enzyme activity.

  • Test compounds: When screening for potential drugs, the compounds themselves may inhibit the enzyme.

  • Product inhibition: High concentrations of the fluorescent product can sometimes inhibit the enzyme.

Q4: How can I be sure that the observed decrease in signal is due to specific inhibition of my enzyme?

A4: It is crucial to perform a series of control experiments to rule out assay interference.[1] These include:

  • No-enzyme control: To check for substrate autohydrolysis.

  • No-substrate control: To measure background fluorescence from the sample itself.

  • Positive control: An assay with a known inhibitor of your enzyme.

  • Negative control: An assay with a compound known not to inhibit your enzyme.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Fluorescence Signal
Possible Cause Recommended Solution
Inactive Enzyme Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.[1]
Incorrect Assay Buffer Verify the buffer pH is optimal for your enzyme's activity. Ensure the assay buffer is at room temperature before use, as cold buffers can inhibit enzyme activity.[1][2]
Substrate Degradation MBFP is light-sensitive. Store it protected from light. Prepare fresh substrate solutions and avoid prolonged exposure to ambient light.[1]
Incorrect Wavelength Settings Confirm that your plate reader is set to the correct excitation and emission wavelengths for the fluorescent product (O-Methyl-O-(N-Butylfluorescein). These are typically around 485 nm for excitation and 520-530 nm for emission.
Suboptimal Concentrations The concentrations of the enzyme or substrate may be too low. Perform titration experiments to determine the optimal concentrations.[1]
Problem 2: High Background Fluorescence
Possible Cause Recommended Solution
Substrate Autohydrolysis The MBFP substrate may be unstable in your assay buffer and hydrolyzing spontaneously. Run a "no-enzyme" control to check for this. If significant, consider preparing the substrate solution fresh immediately before use or exploring alternative buffer conditions.[1]
Contaminated Reagents Buffers or other reagents might be contaminated with fluorescent compounds. Prepare fresh reagents using high-purity water.[1]
Autofluorescence of Test Compounds If screening a compound library, the compounds themselves may be fluorescent. Measure the fluorescence of the compounds in the assay buffer without the enzyme or substrate.[3]
Well-to-Well Contamination Use careful pipetting techniques to avoid cross-contamination, especially when adding high concentrations of the fluorescent product for a standard curve.[1]
Problem 3: Inconsistent or Non-Reproducible Results
Possible Cause Recommended Solution
Improperly Thawed Components Thaw all kit components completely and mix them gently but thoroughly before use.[2]
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting. When possible, prepare a master mix for the reaction components to minimize variability.[2]
Presence of Interfering Substances Some common laboratory reagents can interfere with enzymatic assays. For example, EDTA (>0.5 mM), SDS (>0.2%), and azide (B81097) (>0.2%) should be avoided in sample preparations.[2]
Light Scattering from Precipitated Compounds If test compounds precipitate in the assay well, they can scatter light and interfere with the fluorescence reading. Check the solubility of your compounds in the assay buffer.[3]

Common Phosphatase Inhibitors

When setting up your assay, be aware of common phosphatase inhibitors that might be present in your sample or inadvertently introduced.

Inhibitor Class Examples Target Phosphatases
Serine/Threonine Phosphatase Inhibitors Okadaic Acid, Calyculin A, Microcystin-LR, Tautomycin[4]PP1, PP2A, PP4, PP5[4]
Tyrosine Phosphatase Inhibitors Sodium Orthovanadate, Sodium FluorideProtein Tyrosine Phosphatases
Alkaline Phosphatase Inhibitors Levamisole, HomoarginineMammalian Alkaline Phosphatases (isoenzyme-specific)

Note: The effectiveness of these inhibitors can be concentration-dependent and specific to the enzyme isoform.

Experimental Protocols

General Protocol for MBFP Phosphatase Assay

This protocol provides a starting point. You may need to optimize it for your specific enzyme and experimental conditions.

  • Prepare Assay Buffer: Prepare a buffer suitable for your phosphatase of interest (e.g., Tris-HCl, pH 7.5). Ensure the buffer is at room temperature before use.

  • Prepare MBFP Substrate Solution: Dissolve MBFP in a suitable solvent (e.g., DMSO) to make a stock solution. Dilute the stock solution in the assay buffer to the desired final concentration. Protect the solution from light.

  • Prepare Enzyme Solution: Dilute the phosphatase to the desired concentration in cold assay buffer. Keep the enzyme on ice until use.

  • Set up the Assay Plate:

    • Add your test compounds or known inhibitors to the wells of a black, clear-bottom 96-well plate.

    • Add the enzyme solution to the wells.

    • Incubate for a pre-determined time at the optimal temperature for your enzyme.

  • Initiate the Reaction: Add the MBFP substrate solution to all wells to start the reaction.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader (Excitation: ~485 nm, Emission: ~520-530 nm).

  • Data Analysis: Calculate the rate of the reaction (change in fluorescence over time). Compare the rates in the presence of test compounds to the control (vehicle-treated) wells to determine the percent inhibition.

Protocol for Identifying Assay Interference

This protocol helps to identify if your test compounds are interfering with the assay through mechanisms other than direct enzyme inhibition.

  • Set up Control Plates: Prepare three separate 96-well plates.

  • Plate 1 (No Enzyme Control): Add assay buffer, MBFP substrate, and your test compounds. This plate checks for autohydrolysis of the substrate and compound autofluorescence.

  • Plate 2 (No Substrate Control): Add assay buffer, enzyme, and your test compounds. This plate checks for background fluorescence from the enzyme and test compounds.

  • Plate 3 (Full Assay): Run the complete assay with enzyme, substrate, and test compounds.

  • Incubate and Read: Incubate all plates under the same conditions and measure fluorescence.

  • Analyze the Data:

    • High signal in Plate 1: Indicates compound autofluorescence or that the compound is causing substrate breakdown.

    • High signal in Plate 2: Indicates compound autofluorescence.

    • By comparing the results, you can distinguish true inhibition from assay artifacts.

Visualizing Experimental Workflows and Logic

// Troubleshooting Paths ts_low_1 [label="Check Enzyme Activity\n& Buffer Conditions", shape="rectangle"]; ts_low_2 [label="Verify Substrate Integrity\n& Wavelengths", shape="rectangle"]; ts_bg_1 [label="Run No-Enzyme Control\n(Autohydrolysis)", shape="rectangle"]; ts_bg_2 [label="Check for Contamination\n& Autofluorescence", shape="rectangle"]; ts_incon_1 [label="Review Pipetting\n& Reagent Prep", shape="rectangle"]; ts_incon_2 [label="Check for Interfering\nSubstances & Precipitation", shape="rectangle"];

start -> check_signal; check_signal -> low_signal [label="Low"]; check_signal -> high_bg [label="High BG"]; check_signal -> inconsistent [label="Inconsistent"]; check_signal -> good_signal [label="Normal"];

low_signal -> ts_low_1; ts_low_1 -> ts_low_2; high_bg -> ts_bg_1; ts_bg_1 -> ts_bg_2; inconsistent -> ts_incon_1; ts_incon_1 -> ts_incon_2; good_signal -> end_point; } caption: Troubleshooting workflow for the MBFP assay.

// Control experiments no_enzyme [label="No-Enzyme Control\n(Substrate + Compound)", shape="rectangle"]; no_substrate [label="No-Substrate Control\n(Enzyme + Compound)", shape="rectangle"]; full_assay [label="Full Assay\n(Enzyme + Substrate + Compound)", shape="rectangle"];

// Interpretations interpret [label="Interpret Results", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; autofluorescence [label="Compound Autofluorescence", shape="rectangle", fillcolor="#EA4335", fontcolor="#FFFFFF"]; substrate_instability [label="Substrate Instability", shape="rectangle", fillcolor="#EA4335", fontcolor="#FFFFFF"]; true_inhibition [label="True Enzyme Inhibition", shape="rectangle", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> run_controls; run_controls -> no_enzyme; run_controls -> no_substrate; run_controls -> full_assay;

no_enzyme -> interpret; no_substrate -> interpret; full_assay -> interpret;

interpret -> autofluorescence [label="Signal in No-Enzyme\nOR No-Substrate"]; interpret -> substrate_instability [label="Signal in No-Enzyme only"]; interpret -> true_inhibition [label="Signal decrease in\nFull Assay only"]; } caption: Logic for control experiments to identify assay interference.

References

O-Methyl-O-(N-Butylfluorescein)phosphate stability in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of O-Methyl-O-(N-Butylfluorescein)phosphate in various buffer systems. The following troubleshooting guides and FAQs will help address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting the stability of this compound in aqueous solutions?

A1: The primary factor affecting the stability of this compound is hydrolysis of the phosphate (B84403) ester bond. This hydrolysis is significantly influenced by the pH of the buffer. Like other fluorescein-based phosphate esters, this compound is susceptible to both acid- and base-catalyzed hydrolysis, leading to the release of the fluorescent O-Methyl-O-(N-Butylfluorescein) and inorganic phosphate.

Q2: How does pH affect the fluorescence of the product after hydrolysis?

A2: The fluorescence of fluorescein (B123965) and its derivatives is highly pH-dependent. The dianionic form of fluorescein, which is predominant at pH values above its pKa (around 6.4), is intensely fluorescent.[1][2] Below this pH, the fluorescence intensity decreases significantly as the monoanionic and neutral forms become more prevalent.[1][2] Therefore, maintaining a consistent and appropriate pH is critical for obtaining reliable and reproducible fluorescence measurements. For optimal fluorescence, a pH above 7 is recommended.

Q3: Which buffers are recommended for use with this compound?

A3: While specific stability data for this compound across a wide range of buffers is not extensively published, buffers that maintain a stable pH in the neutral to slightly alkaline range (pH 7.0 - 8.5) are generally recommended to ensure optimal fluorescence of the hydrolyzed product. Commonly used buffers in this range include Phosphate-Buffered Saline (PBS), Tris, and HEPES. However, it is crucial to consider potential interactions between buffer components and the assay system. For instance, phosphate buffers should be used with caution in assays where phosphate is being measured or where the activity of enzymes sensitive to phosphate concentration is being assessed.

Q4: Can I expect the stability of this compound to be similar in different buffer systems at the same pH?

A4: Not necessarily. While pH is a major driver of hydrolysis, other buffer components can also influence stability. Some buffer species can act as catalysts for hydrolysis. It is always recommended to perform a stability check of the substrate in the specific buffer system you intend to use for your experiments, especially for long-term studies.

Q5: How should I store this compound solutions?

A5: Stock solutions should be prepared in a high-quality, anhydrous organic solvent such as DMSO and stored at -20°C or -80°C, protected from light. For working solutions in aqueous buffers, it is recommended to prepare them fresh for each experiment to minimize hydrolysis. If short-term storage of aqueous solutions is necessary, they should be kept on ice and protected from light.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
High background fluorescence in "no-enzyme" or "time-zero" controls. Spontaneous hydrolysis of the substrate in the assay buffer.1. Prepare fresh working solutions of the substrate immediately before the experiment.2. Evaluate the stability of the substrate in your specific assay buffer by incubating it for the duration of the experiment and measuring the increase in fluorescence.3. Consider using a slightly lower pH buffer if compatible with your assay, as hydrolysis may be slower at neutral pH compared to alkaline pH.
Inconsistent or non-reproducible fluorescence readings. Fluctuation in assay buffer pH.1. Ensure your buffer has sufficient buffering capacity for the experimental conditions.2. Verify the pH of your buffer before each experiment.3. Be mindful of any additions to your assay (e.g., acidic or basic compounds) that could alter the final pH.
Low fluorescence signal. 1. The pH of the assay buffer is too low for optimal fluorescence of the hydrolyzed product.2. Insufficient substrate concentration.3. Degradation of the substrate due to improper storage.1. Check the pH of your final assay solution and adjust to the optimal range for fluorescein fluorescence (typically pH > 7.0).2. Optimize the substrate concentration for your specific assay.3. Ensure stock solutions have been stored correctly (frozen, protected from light and moisture).
Precipitation of the compound in the aqueous buffer. The concentration of the substrate exceeds its aqueous solubility.1. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low enough to not cause precipitation.2. If solubility issues persist, consider using a small amount of a non-ionic surfactant like Tween® 20 (e.g., 0.01%) in your buffer, if compatible with your assay.

Stability Data in Different Buffers (Estimated)

Direct quantitative stability data for this compound is limited in published literature. The following table provides an estimated stability profile based on the known behavior of similar fluorescein monophosphate derivatives. Users are strongly encouraged to perform their own stability tests for their specific experimental conditions.

Buffer System pH Estimated Spontaneous Hydrolysis Rate Recommendation
50 mM Sodium Acetate5.0LowNot recommended for fluorescence readout due to low quantum yield of fluorescein at this pH.
50 mM MES6.0ModerateSub-optimal for fluorescence readout. Hydrolysis may be significant over long incubations.
50 mM Phosphate (PBS)7.4Moderate to HighGood for fluorescence readout. Prepare substrate solution fresh and use promptly. High phosphate concentration may interfere with some enzymatic assays.
50 mM HEPES7.4Moderate to HighGood for fluorescence readout. A common alternative to phosphate buffers.
50 mM Tris-HCl7.4Moderate to HighGood for fluorescence readout. Widely used and generally compatible with many biological assays.
50 mM Tris-HCl8.5HighOptimal for fluorescence readout, but spontaneous hydrolysis will be more rapid. Suitable for short, kinetic experiments.
50 mM Carbonate-Bicarbonate9.2Very HighMaximizes fluorescence but significantly increases the rate of spontaneous hydrolysis. Only suitable for very rapid measurements.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Specific Buffer

This protocol allows you to determine the rate of spontaneous hydrolysis of this compound in your buffer of choice.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your chosen experimental buffer (e.g., 50 mM HEPES, pH 7.4)

  • A highly fluorescent, stable fluorescein derivative as a standard (e.g., Carboxyfluorescein)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Prepare a Standard Curve: Prepare a series of dilutions of the stable fluorescein derivative in your experimental buffer to create a standard curve. This will allow you to convert relative fluorescence units (RFU) to the concentration of the hydrolyzed product.

  • Set up the Stability Assay:

    • In a 96-well black microplate, add your experimental buffer to a set of wells.

    • Add a small volume of the this compound stock solution to each well to achieve the desired final concentration (e.g., 10 µM). Mix well.

    • Include buffer-only wells as a blank.

  • Kinetic Measurement:

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the experimental temperature.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for fluorescein (e.g., Ex: 490 nm, Em: 515 nm) at regular intervals (e.g., every 5 minutes) for the planned duration of your experiment (e.g., 60 minutes).

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the fluorescence intensity (RFU) against time.

    • The slope of the initial linear portion of this plot represents the rate of spontaneous hydrolysis.

    • Using the standard curve, you can convert the rate from RFU/min to µM/min.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO working Dilute Stock to Final Concentration in Experimental Buffer stock->working plate Add to 96-well Plate working->plate std_curve Prepare Fluorescein Standard Curve quantify Quantify with Standard Curve std_curve->quantify read Kinetic Fluorescence Reading (Ex: 490 nm, Em: 515 nm) plate->read plot Plot Fluorescence vs. Time read->plot rate Determine Rate of Hydrolysis plot->rate rate->quantify degradation_pathway substrate This compound (Non-fluorescent) hydrolysis Hydrolysis (pH-dependent) substrate->hydrolysis product O-Methyl-O-(N-Butylfluorescein) (Fluorescent) phosphate Inorganic Phosphate hydrolysis->product hydrolysis->phosphate

References

Validation & Comparative

A Comparative Guide: O-Methyl-O-(N-Butylfluorescein)phosphate vs. 3-O-methylfluorescein phosphate as Fluorogenic Phosphatase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two fluorogenic substrates used for the detection of phosphatase activity: O-Methyl-O-(N-Butylfluorescein)phosphate and 3-O-methylfluorescein phosphate (B84403). While both molecules are derivatives of fluorescein (B123965) and designed to yield a fluorescent signal upon enzymatic dephosphorylation, the available scientific literature and technical documentation provide significantly more performance data and established protocols for 3-O-methylfluorescein phosphate.

Introduction to Fluorogenic Phosphatase Substrates

Fluorogenic substrates are essential tools in biochemical assays, enabling the sensitive detection of enzyme activity. In the context of phosphatases, these substrates are typically non-fluorescent phosphate esters. Upon enzymatic cleavage of the phosphate group, a highly fluorescent molecule is released. The rate of fluorescence increase is directly proportional to the phosphatase activity, allowing for quantitative measurements of enzyme kinetics and inhibitor screening.

The core principle of this detection method is illustrated in the signaling pathway below:

Substrate Non-Fluorescent Substrate (Phosphate Ester) Enzyme Phosphatase Substrate->Enzyme Binding Product Fluorescent Product (Alcohol/Phenol) Enzyme->Product Hydrolysis Phosphate Inorganic Phosphate Enzyme->Phosphate Release

Caption: General signaling pathway for a fluorogenic phosphatase assay.

Comparative Analysis

A direct, quantitative comparison of this compound and 3-O-methylfluorescein phosphate is challenging due to the limited availability of public data for the former. The following sections summarize the available information for both compounds.

Chemical and Physical Properties
PropertyThis compound3-O-methylfluorescein phosphate
Molecular Formula C25H23O8P[1]C21H15O8P
Molecular Weight 482.42 g/mol [1]426.31 g/mol
CAS Number 887406-94-2[1]21233-09-0 (cyclohexylammonium salt)
Appearance Pale Yellow to Light Yellow SolidData not available
Solubility DMSO (Slightly), Methanol (Slightly)Water, DMSO
Performance Data

For 3-O-methylfluorescein, the dephosphorylated product of 3-O-methylfluorescein phosphate, these values are well-documented.

Performance MetricHydrolysis Product of this compound3-O-methylfluorescein
Fluorescence Quantum Yield (ΦF) Data not available0.85 - 0.92
Molar Extinction Coefficient (ε) Data not availableData not available
Excitation Wavelength (λex) Data not available~485 nm
Emission Wavelength (λem) Data not available~525 nm

Note: The lack of publicly available performance data for this compound significantly hinders a direct comparison of its sensitivity and brightness against 3-O-methylfluorescein phosphate.

Experimental Protocols

Detailed experimental protocols for the use of this compound in phosphatase assays are not widely published. In contrast, numerous protocols for 3-O-methylfluorescein phosphate are available, highlighting its established use in the scientific community.

General Experimental Workflow for a Phosphatase Assay

The following diagram illustrates a typical workflow for a microplate-based phosphatase assay using a fluorogenic substrate.

A Prepare Reagents (Buffer, Enzyme, Substrate, Controls) B Add Enzyme and Buffer to Microplate Wells A->B C Add Inhibitor/Test Compound (Optional) B->C D Pre-incubate C->D E Initiate Reaction by Adding Substrate D->E F Incubate at Controlled Temperature E->F G Measure Fluorescence at Appropriate Wavelengths F->G H Data Analysis (Calculate Reaction Rates, IC50, etc.) G->H

Caption: A generalized workflow for a microplate-based fluorogenic phosphatase assay.

Detailed Protocol for Alkaline Phosphatase Assay using 3-O-methylfluorescein phosphate

This protocol is adapted from established methods for the use of 3-O-methylfluorescein phosphate in an alkaline phosphatase assay.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 10 mM MgCl2.

  • Substrate Stock Solution: Dissolve 3-O-methylfluorescein phosphate (cyclohexylammonium salt) in DMSO to a concentration of 10 mM. Store at -20°C.

  • Enzyme Solution: Dilute alkaline phosphatase in assay buffer to the desired concentration.

  • Stop Solution: 0.5 M EDTA, pH 8.0.

2. Assay Procedure (96-well plate format):

  • Add 50 µL of assay buffer to each well.

  • Add 10 µL of enzyme solution or sample to each well.

  • For inhibitor screening, add 10 µL of inhibitor solution at various concentrations. For control wells, add 10 µL of vehicle (e.g., DMSO).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Prepare the working substrate solution by diluting the 10 mM stock solution in assay buffer to the desired final concentration (e.g., 100 µM).

  • Initiate the reaction by adding 30 µL of the working substrate solution to each well.

  • Immediately start measuring the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) using a fluorescence plate reader.

  • Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then stop the reaction by adding 20 µL of stop solution. Measure the final fluorescence.

3. Data Analysis:

  • Plot the fluorescence intensity against time. The initial rate of the reaction is the slope of the linear portion of this curve.

  • For inhibitor studies, calculate the percentage of inhibition and determine the IC50 value.

Logical Relationship and Structure

The chemical structures of the two compounds are based on the fluorescein core, with modifications that render them non-fluorescent until the phosphate group is removed. The key difference lies in the additional N-butyl group on this compound.

cluster_0 This compound cluster_1 3-O-methylfluorescein phosphate A Fluorescein Core B Methyl Group A->B C Phosphate Group A->C D N-Butyl Group A->D E Fluorescein Core F Methyl Group E->F G Phosphate Group E->G

Caption: Structural relationship of the two fluorogenic substrates.

Conclusion

Based on the currently available information, 3-O-methylfluorescein phosphate is a well-characterized and widely adopted fluorogenic substrate for phosphatase assays. Its performance characteristics are documented, and detailed experimental protocols are readily accessible, making it a reliable choice for researchers.

In contrast, This compound is commercially available but lacks the extensive public documentation of its performance and application. While it is described as a fluorogenic substrate, the absence of quantitative data on its fluorescence properties and specific assay protocols makes it difficult to objectively assess its suitability and potential advantages over more established probes like 3-O-methylfluorescein phosphate.

Researchers and drug development professionals are advised to rely on well-validated reagents. For new or less-documented compounds like this compound, in-house validation and characterization would be necessary to establish its performance for any given application.

References

A Comparative Guide to Phosphatase Substrates: O-Methyl-O-(N-Butylfluorescein)phosphate vs. p-Nitrophenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate measurement of phosphatase activity. This guide provides a detailed comparison of two commonly used phosphatase substrates: the fluorogenic O-Methyl-O-(N-Butylfluorescein)phosphate and the chromogenic p-nitrophenyl phosphate (B84403) (pNPP).

This comparison presents key performance data, detailed experimental protocols, and visual representations of the assay principles to aid in selecting the optimal substrate for your research needs.

Performance Comparison

This compound, often referred to in literature as 3-O-methylfluorescein phosphate (OMFP), offers significantly higher sensitivity compared to pNPP. This is primarily due to the nature of the detection method, fluorescence versus absorbance, and inherent differences in their kinetic parameters with phosphatases.

ParameterThis compound (as OMFP)p-Nitrophenyl Phosphate (pNPP)
Detection Method FluorogenicChromogenic
Product 3-O-methylfluoresceinp-nitrophenol
Excitation Wavelength ~485 nmNot Applicable
Emission Wavelength ~525 nmNot Applicable
Absorbance Wavelength Not Applicable405 nm[1][2][]
Molar Extinction Coefficient (of product) Not Applicable1.78 x 10⁴ M⁻¹cm⁻¹[1]
Relative Sensitivity HighModerate
Km for (Na⁺ + K⁺)-ATPase ~2 orders of magnitude lower than pNPP[1]Higher than OMFP[1]
Vmax for (Na⁺ + K⁺)-ATPase ~2 times greater than pNPP[1]Lower than OMFP[1]
Molecular Weight 482.42 g/mol 219.09 g/mol (free acid)[2]

Principles of Detection

The fundamental difference between these two substrates lies in the signaling output upon enzymatic dephosphorylation.

This compound: A Fluorogenic Approach

This compound is a non-fluorescent molecule. When a phosphatase enzyme cleaves the phosphate group, it releases the highly fluorescent compound 3-O-methylfluorescein. The increase in fluorescence intensity is directly proportional to the phosphatase activity.

sub This compound (Non-fluorescent) enz Phosphatase sub->enz Dephosphorylation prod 3-O-methylfluorescein (Fluorescent) enz->prod pho Phosphate enz->pho sub p-Nitrophenyl Phosphate (Colorless) enz Phosphatase sub->enz Dephosphorylation prod p-Nitrophenol (Yellow at alkaline pH) enz->prod pho Phosphate enz->pho prep Prepare Enzyme Dilution in Assay Buffer add_enz Add Enzyme to Microplate Wells prep->add_enz add_sub Add OMFP Substrate to Initiate Reaction add_enz->add_sub measure Measure Fluorescence (Ex: 485 nm, Em: 525 nm) Over Time add_sub->measure analyze Analyze Data: Plot Fluorescence vs. Time measure->analyze prep Prepare Enzyme Dilutions in Assay Buffer add_enz Add Enzyme to Microplate Wells prep->add_enz add_sub Add pNPP Substrate to Initiate Reaction add_enz->add_sub incubate Incubate at Constant Temperature add_sub->incubate stop Add Stop Solution incubate->stop measure Measure Absorbance at 405 nm stop->measure

References

Navigating the Landscape of Phosphate Detection: A Guide to Fluorescein Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of phosphate (B84403) is paramount. While fluorescein-based probes have long been a staple, a diverse array of alternative methods now offers significant advantages in sensitivity, selectivity, and experimental flexibility. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal phosphate detection strategy for your research needs.

Overview of Alternative Phosphate Probes

The limitations of fluorescein-based probes, such as photobleaching and spectral overlap, have spurred the development of novel detection chemistries. This guide explores three major classes of alternatives: luminescent probes, colorimetric assays, and bioluminescent sensors. Each category presents unique strengths, catering to a wide range of applications from high-throughput screening to in-situ environmental monitoring.

Comparative Performance of Phosphate Probes

The selection of a suitable phosphate probe hinges on its performance characteristics. The following table summarizes key quantitative data for representative examples from each class of alternative probes, offering a direct comparison of their capabilities.

Probe/Assay ClassSpecific Example/MethodDetection LimitLinear RangeKey Advantages
Luminescent Probes Europium-Tetracycline Complex4 µM[1]14 - 68 µM (for inhibitor)[1]Time-resolved fluorescence reduces background interference[2][3]
Europium Coordination Polymer1.52 µM[4]3 - 500 µM[4]High selectivity and stability in a wide pH range (3-10)[4][5]
Terbium/Quantum Dot Array10 µM[6]Not specifiedHigh signal-to-noise ratio, suitable for complex mixtures[2][6]
Colorimetric Assays Malachite Green0.02 µM - 0.1 µM[7][8]0.02 - 40 µM[8]Simple, rapid, and cost-effective[8][9]
"Phosphate Blue" (improved)~0.01 mg/L (~0.1 µM)[10][11]0.01 - 1.00 mg/L[10][11]Improved sensitivity and reduced temperature effects[10]
MESG-based Assay0.2 µM[12]Not specifiedUV-absorption based, avoids visible spectrum interference[12]
Bioluminescent Sensors BRET-based Biosensor1.3 µg/L (~0.014 µM)[13]3.3 - 434 µg/L[13][14][15]High sensitivity and selectivity, environmentally friendly[13][16]

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental steps is crucial for understanding and implementing these assays. The following diagrams, created using the DOT language, illustrate the signaling pathways and workflows for each class of phosphate probe.

LuminescentProbe_Signaling cluster_lanthanide Lanthanide-Based Luminescence Lanthanide Lanthanide Ion (e.g., Eu³⁺, Tb³⁺) Quenched_Complex Luminescent Complex (Water Coordinated) Lanthanide->Quenched_Complex Forms Ligand Sensitizing Ligand/ Chelator Ligand->Quenched_Complex Phosphate Phosphate (Pi) Emissive_Complex Highly Luminescent Complex (Phosphate Coordinated) Phosphate->Emissive_Complex Quenched_Complex->Emissive_Complex Displaces Water Light_Emission Light Emission Emissive_Complex->Light_Emission Emits Light

Caption: Signaling pathway for a typical lanthanide-based luminescent phosphate probe.

ColorimetricAssay_Workflow cluster_malachite Malachite Green Colorimetric Assay Workflow Start Start: Sample containing Phosphate Add_Molybdate Add Acidic Molybdate (B1676688) Solution Start->Add_Molybdate Form_Complex Formation of Phosphomolybdate Complex Add_Molybdate->Form_Complex Add_Malachite Add Malachite Green Reagent Form_Complex->Add_Malachite Color_Development Formation of Green Complex Add_Malachite->Color_Development Measure_Absorbance Measure Absorbance (~620-660 nm) Color_Development->Measure_Absorbance

Caption: Experimental workflow for the Malachite Green colorimetric phosphate assay.

BRET_Signaling cluster_bret Bioluminescence Resonance Energy Transfer (BRET) for Phosphate Phosphate Phosphate (Pi) PiBP Phosphate Binding Protein (PiBP) Phosphate->PiBP Binds to High_BRET High BRET Signal PiBP->High_BRET Conformational Change Donor Bioluminescent Donor (e.g., NanoLuc) No_BRET Low BRET Signal Donor->No_BRET No Pi Donor->High_BRET With Pi Acceptor Fluorescent Acceptor (e.g., Venus) Acceptor->No_BRET Acceptor->High_BRET

Caption: Signaling mechanism of a BRET-based biosensor for phosphate detection.

Detailed Experimental Protocols

To facilitate the adoption of these alternative methods, detailed experimental protocols for key assays are provided below.

Malachite Green Colorimetric Assay

This protocol is a generalized procedure based on commercially available kits.[8][17]

Materials:

  • Malachite Green Reagent A (containing malachite green and stabilizer)

  • Malachite Green Reagent B (containing ammonium (B1175870) molybdate in acid)

  • Phosphate Standard Solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~620-660 nm

Procedure:

  • Prepare Standards: Prepare a series of phosphate standards by diluting the stock solution in the same buffer as the samples.

  • Sample Preparation: Prepare experimental samples. If necessary, dilute samples to fall within the linear range of the assay.

  • Assay Reaction:

    • Add 50 µL of each standard and sample to separate wells of the microplate.

    • Prepare the working Malachite Green reagent by mixing Reagent A and Reagent B according to the kit instructions. This is typically done fresh for each experiment.

    • Add 100 µL of the working Malachite Green reagent to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for color development.[17]

  • Measurement: Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (no phosphate) from all readings. Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the standard curve to determine the phosphate concentration in the experimental samples.

Bioluminescence Resonance Energy Transfer (BRET)-based Assay

This protocol is based on the methodology described for a BRET-based phosphate biosensor.[13][16]

Materials:

  • BRET sensor protein (e.g., PiBP fused to a donor and acceptor)

  • Bioluminescent substrate (e.g., furimazine)

  • Assay buffer

  • Phosphate standards

  • White, opaque 96-well microplate

  • Microplate reader with dual-emission detection capabilities (e.g., for 460 nm and 528 nm)

Procedure:

  • Prepare Standards and Samples: Prepare a dilution series of phosphate standards and the experimental samples in the assay buffer.

  • Assay Setup:

    • Pipette 80 µL of the BRET sensor protein solution into each well of the white microplate.

    • Add 10 µL of the phosphate standards or samples to the corresponding wells.

  • Initiate Reaction: Just before measurement, add 10 µL of the bioluminescent substrate to each well.

  • Measurement: Immediately measure the luminescence at two wavelengths: the donor emission wavelength (e.g., ~460 nm) and the acceptor emission wavelength (e.g., ~528 nm).

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Plot the BRET ratio of the standards against their concentration to create a standard curve. Determine the phosphate concentration in the samples from this curve.

Conclusion

The field of phosphate detection has evolved significantly, offering researchers a powerful toolkit beyond traditional fluorescein-based probes. Luminescent probes provide the advantage of time-resolved measurements, minimizing background fluorescence and enhancing sensitivity. Colorimetric assays, particularly those based on Malachite Green, remain a simple, robust, and cost-effective option for a wide range of applications. For ultimate sensitivity and selectivity, bioluminescent sensors based on BRET technology represent the cutting edge. By carefully considering the specific requirements of their experimental system, including desired sensitivity, sample matrix, and available instrumentation, researchers can confidently select the most appropriate and effective phosphate detection method to advance their scientific inquiries.

References

Validating Enzyme Kinetics: A Comparative Guide to O-Methyl-O-(N-Butylfluorescein)phosphate and Alternative Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount for understanding biological pathways and developing novel therapeutics. This guide provides a comprehensive comparison of O-Methyl-O-(N-Butylfluorescein)phosphate and other common substrates for the validation of enzyme kinetics, with a focus on phosphatases. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.

Performance Comparison of Phosphatase Substrates

The choice of substrate is critical for the success of any enzyme kinetic assay. Factors such as sensitivity, signal stability, and the required instrumentation are key considerations. Below is a comparison of this compound and its alternatives.

SubstrateTypeDetection MethodKey AdvantagesKey Disadvantages
This compound FluorogenicFluorescenceHigh sensitivity, continuous assay possible.Limited availability of specific kinetic data.
3-O-Methylfluorescein Phosphate (B84403) (3-OMFP) FluorogenicFluorescenceHigh sensitivity, continuous assay format.[1]Signal can be pH-dependent.
Fluorescein (B123965) Diphosphate (FDP) FluorogenicFluorescenceHigh sensitivity.Can exhibit two-hit kinetics and chemical instability.
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) FluorogenicFluorescenceExcellent substrate for continuous assays of acid phosphatases due to low pKa of its product.[2]More expensive than some other substrates.[3]
4-Methylumbelliferyl Phosphate (MUP) FluorogenicFluorescenceWidely used, cost-effective.[4]Product is optimally fluorescent at alkaline pH, limiting its use for acid phosphatases.[2]
p-Nitrophenyl Phosphate (pNPP) ChromogenicAbsorbanceInexpensive, simple "mix-and-measure" procedure.[5]Lower sensitivity compared to fluorogenic and chemiluminescent substrates.
AMPPD ChemiluminescentLuminescenceExtremely high sensitivity, often the choice for detecting low-abundance proteins.[4]Signal is transient, requiring precise measurement timing.[4]

Quantitative Data Summary

The following table summarizes the kinetic parameters for various phosphatase substrates. It is important to note that these values can be highly dependent on the specific enzyme and assay conditions.

SubstrateEnzymeK_m_ (µM)V_max_ (relative)Reference
3-O-Methylfluorescein Phosphate (3-OMFP)(Na+ + K+)-ATPase~10 (2 orders of magnitude less than pNPP)~2x greater than pNPP[6]
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP)Serine/threonine protein phosphatase type 5 (PP5c)Modestly lower than MUP-[3]
p-Nitrophenyl Phosphate (pNPP)Alkaline Phosphatase~1000-[6]

Experimental Protocols

General Protocol for a Fluorogenic Phosphatase Assay using a Fluorescein-Based Substrate

This protocol is adapted for a generic fluorescein-based monophosphate substrate, such as this compound or 3-OMFP, and can be performed in a 96-well microplate format.[1]

Materials:

  • Enzyme of interest (e.g., a protein tyrosine phosphatase like PTP1B)

  • Fluorogenic substrate (e.g., this compound) stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 30 mM Tris-HCl, pH 7.0, 1 mM EDTA, 0.1 mM DTT, 75 mM NaCl, and 0.33% BSA)[1]

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Enzyme Dilutions: Prepare serial dilutions of the enzyme in the assay buffer to determine the optimal enzyme concentration.

  • Prepare Substrate Working Solution: Dilute the fluorogenic substrate stock solution in the assay buffer to the desired final concentrations. A typical starting point is a final concentration of 10 µM.[1]

  • Set up the Assay Plate:

    • Add a fixed volume of the enzyme dilution to each well.

    • Include control wells with assay buffer only (no enzyme) to measure background fluorescence.

  • Initiate the Reaction: Add a volume of the substrate working solution to each well to start the enzymatic reaction. The final reaction volume is typically 100-200 µL.[1][3]

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C), protected from light.[1]

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (for fluorescein derivatives, typically around 485 nm excitation and 520 nm emission) at regular time intervals (kinetic mode) or after a fixed incubation period (endpoint mode).[1]

  • Data Analysis:

    • Subtract the background fluorescence from the fluorescence readings of the enzyme-containing wells.

    • For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Mandatory Visualizations

Experimental Workflow for Enzyme Kinetic Validation

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Enzyme Dilutions Prepare Enzyme Dilutions Mix Enzyme and Substrate in Microplate Mix Enzyme and Substrate in Microplate Prepare Enzyme Dilutions->Mix Enzyme and Substrate in Microplate Prepare Substrate Solutions Prepare Substrate Solutions Prepare Substrate Solutions->Mix Enzyme and Substrate in Microplate Incubate at Constant Temperature Incubate at Constant Temperature Mix Enzyme and Substrate in Microplate->Incubate at Constant Temperature Measure Fluorescence Over Time Measure Fluorescence Over Time Incubate at Constant Temperature->Measure Fluorescence Over Time Calculate Initial Velocity (V₀) Calculate Initial Velocity (V₀) Measure Fluorescence Over Time->Calculate Initial Velocity (V₀) Plot V₀ vs. [Substrate] Plot V₀ vs. [Substrate] Calculate Initial Velocity (V₀)->Plot V₀ vs. [Substrate] Determine K_m and V_max Determine K_m and V_max Plot V₀ vs. [Substrate]->Determine K_m and V_max

Caption: Workflow for determining enzyme kinetic parameters using a fluorogenic substrate.

Signaling Pathway: Validation of PTP1B Activity in Insulin (B600854) Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[4][7] The activity of PTP1B can be validated using a fluorogenic substrate like this compound. In this pathway, insulin binding to its receptor (IR) triggers a phosphorylation cascade. PTP1B dephosphorylates the activated insulin receptor and its substrates (like IRS-1), thus attenuating the signal.[4][6] A fluorescent substrate allows for the direct measurement of PTP1B's catalytic activity in this context.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR binds IR_P Insulin Receptor-P IR->IR_P autophosphorylation IRS1 IRS-1 IR_P->IRS1 phosphorylates IRS1_P IRS-1-P IRS1->IRS1_P PI3K PI3K IRS1_P->PI3K activates Akt Akt PI3K->Akt activates Downstream\nSignaling Downstream Signaling Akt->Downstream\nSignaling PTP1B PTP1B PTP1B->IR_P dephosphorylates PTP1B->IRS1_P dephosphorylates Product Fluorescent Product PTP1B->Product catalyzes Substrate Fluorogenic Substrate Substrate->PTP1B Measurement Fluorescence Measurement Product->Measurement

Caption: Role of PTP1B in insulin signaling and its validation with a fluorogenic substrate.

References

Cross-Validation of Results: A Comparative Guide to Phosphatase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of phosphatase activity is critical for dissecting cellular signaling pathways and advancing therapeutic development. The choice of substrate is a pivotal factor influencing the sensitivity, specificity, and overall reliability of these assays. This guide provides an objective comparison of commonly used phosphatase substrates, supported by experimental data and detailed protocols to facilitate cross-validation of results.

The diverse family of phosphatases, which catalyze the removal of phosphate (B84403) groups from proteins and other molecules, necessitates a variety of assay methods and substrates to suit different research needs. Substrates can be broadly categorized into small molecules that produce a detectable signal upon dephosphorylation and more complex phosphopeptide or phosphoprotein substrates that mimic natural targets. The selection of an appropriate substrate is contingent on the specific phosphatase being studied, the required assay sensitivity, and the intended application, such as high-throughput screening or detailed kinetic analysis.

Comparative Analysis of Phosphatase Substrates

The performance of different phosphatase substrates varies significantly in terms of their signal output, sensitivity, and suitability for different assay formats. This section provides a comparative overview of common chromogenic, fluorogenic, and chemiluminescent substrates.

Substrate ClassSubstrate NameSignal TypeKey CharacteristicsCommon Applications
Chromogenic p-Nitrophenyl Phosphate (pNPP)Colorimetric (Yellow)Soluble end product, suitable for quantitative ELISAs, rapid assay of total phosphatase activity.[1][2]ELISA, general phosphatase activity assays.[2]
5-Bromo-4-chloro-3-indolyl phosphate/Nitro Blue Tetrazolium (BCIP/NBT)Colorimetric (Dark-blue/purple precipitate)Insoluble precipitate provides sharp, localized signal.[2]Western blotting, Immunohistochemistry (IHC).[2]
Fluorogenic 4-Methylumbelliferyl phosphate (MUP)FluorescentStable signal, advantageous for kinetic studies and high-throughput screening.[3]High-throughput screening, kinetic assays.[3]
Chemiluminescent AMPPD (3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane)ChemiluminescentHighest sensitivity for detecting low-abundance targets, transient signal requires precise measurement timing.[3]ELISA, Western blotting for low-abundance proteins.[3]

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable results. Below are methodologies for key phosphatase assays.

Protocol 1: Colorimetric Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol describes a basic method for determining serine/threonine phosphatase activity using the chromogenic substrate pNPP.[1]

Materials:

  • Protein phosphatase samples

  • 1x colorimetric assay buffer

  • 10 mM pNPP substrate solution

  • 5 N NaOH

  • 96-well plate

  • Spectrophotometer (405 nm)

Procedure:

  • Dilute protein phosphatase samples to 50 µl in 1x colorimetric assay buffer in the wells of a 96-well plate at room temperature.

  • Prepare a 10 mM pNPP substrate solution in 1x colorimetric assay buffer.

  • Initiate the reaction by adding 50 µl of the pNPP solution to each well at regular time intervals (e.g., 10 seconds).

  • Allow the reaction to proceed for 10–45 minutes at room temperature.

  • Stop the reaction by adding 20 µl of 5 N NaOH to each well, using the same time interval as in step 3.

  • Gently tap the side of the plate to mix and incubate for 30 seconds at room temperature.

  • Measure the absorbance at 405 nm using a spectrophotometer.

Protocol 2: Radioactive Release Assay using a 32P-labeled Protein Substrate

This method offers high specificity by using a physiologically relevant protein substrate.[1]

Materials:

  • Phosphatase enzyme

  • 32P-labeled protein substrate

  • 1x reaction buffer

  • Inhibitors/Activators (optional)

  • PD-10 desalting column

Procedure:

  • Prepare the following solutions:

    • Solution A (Substrate): Dilute the 32P-labeled protein substrate to a 3x working solution in 1x reaction buffer.

    • Solution B (Enzyme): Dilute the phosphatase in 1x reaction buffer.

    • Solution C (Inhibitors/Activators): Prepare a 3x solution of the desired compound in 1x reaction buffer.

  • In separate tubes, combine 10 µl of Solution B with 10 µl of Solution C. Include blank controls.

  • Equilibrate all solutions to 30°C for 5 minutes.

  • Start the reaction by adding 10 µl of Solution A to each tube.

  • Incubate the reaction at 30°C for an appropriate time (e.g., 1-2 hours).

  • Stop the reaction and separate the released 32P from the labeled protein using a PD-10 desalting column.

  • Measure the radioactivity in the collected fractions to determine phosphatase activity.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures can aid in understanding and troubleshooting.

G cluster_0 Phosphatase Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding Kinase Kinase Receptor->Kinase 2. Activation Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate 3. Phosphorylation Dephosphorylated Substrate Dephosphorylated Substrate Phosphorylated Substrate->Dephosphorylated Substrate 4. Dephosphorylation Phosphatase Phosphatase Phosphatase->Phosphorylated Substrate Cellular Response Cellular Response Dephosphorylated Substrate->Cellular Response 5. Downstream Effect

Caption: A simplified signaling pathway illustrating the role of kinases and phosphatases.

G cluster_1 Phosphatase Assay Workflow Prepare Reagents Prepare Reagents Incubate Enzyme and Substrate Incubate Enzyme and Substrate Prepare Reagents->Incubate Enzyme and Substrate 1. Reaction Setup Stop Reaction Stop Reaction Incubate Enzyme and Substrate->Stop Reaction 2. Enzymatic Reaction Signal Detection Signal Detection Stop Reaction->Signal Detection 3. Measurement Data Analysis Data Analysis Signal Detection->Data Analysis 4. Quantification

Caption: A general workflow for a typical in vitro phosphatase assay.

Substrate Specificity

It is crucial to recognize that phosphatases exhibit varying degrees of substrate specificity. While small molecule substrates like pNPP are dephosphorylated by a broad range of phosphatases, they do not provide information about the enzyme's selectivity for its natural protein substrates.[1][4] The amino acid sequence surrounding the phosphorylation site is a key determinant of substrate recognition and binding affinity for many phosphatases, such as PP1 and PP2A.[5][6][7][8] For instance, the well-known RVxF motif is a common binding motif for Protein Phosphatase 1 (PP1).[7] Therefore, for studies focused on the regulation of specific signaling pathways, the use of phosphopeptide or full-length phosphoprotein substrates is often necessary to achieve physiological relevance. High-throughput methods utilizing pooled synthetic peptides and mass spectrometry are emerging as powerful tools for defining the substrate specificity of phosphatases.[9]

References

A Comparative Guide to Fluorogenic Substrates for β-Lactamase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commonly used fluorogenic substrates for the sensitive detection of β-lactamase activity. The selection of an appropriate substrate is critical for the development of robust and reliable assays in research and drug discovery, particularly in the context of antibiotic resistance. This document offers a side-by-side comparison of key performance indicators, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Data Presentation: Comparison of Fluorogenic Substrates

The following table summarizes the kinetic parameters and performance characteristics of several fluorogenic substrates for β-lactamase. It is important to note that direct comparisons of kinetic parameters across different studies should be made with caution due to variations in experimental conditions, such as buffer composition, pH, and the specific β-lactamase variant used. The data presented here is primarily for the common TEM-1 β-lactamase, unless otherwise specified.

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Signal-to-Background Ratio
Dichlorofluorescein Cephalosporin (B10832234)TEM-1 β-Lactamase~30-40[1][2]Not ReportedNot ReportedNot Reported
Difluorofluorescein CephalosporinTEM-1 β-Lactamase~30-40[1][2]Not ReportedNot ReportedNot Reported
CC1β-Lactamase46[3]58[3]1.3 x 10⁶[3]>150-fold fluorescence enhancement
CC2β-Lactamase350[3]10[3]2.9 x 10⁴[3]Not Reported
CCF2TEM-1 β-Lactamase23[3]29[3]1.3 x 10⁶[3]Not Reported
FC4NDM-1 (Metallo-β-lactamase)1.8 ± 0.211.5 ± 0.36.4 x 10⁶High Sensitivity
FC5NDM-1 (Metallo-β-lactamase)3.4 ± 0.32.4 ± 0.17.1 x 10⁵High Sensitivity[4]

Experimental Protocols

A generalized protocol for a comparative study of fluorogenic substrates for β-lactamase is provided below. This protocol can be adapted for specific experimental needs.

Objective: To determine and compare the kinetic parameters (Km and Vmax) and signal-to-background ratio of different fluorogenic substrates for a specific β-lactamase.

Materials:

  • Purified β-lactamase (e.g., TEM-1) of known concentration.

  • Fluorogenic substrates (e.g., CCF2-AM, Nitrocefin, and others for comparison).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, or Tris buffer, pH 8.0.[1]

  • 96-well black microplates, suitable for fluorescence measurements.

  • Fluorescence microplate reader with appropriate excitation and emission filters.

  • DMSO for dissolving substrates.

Procedure:

  • Substrate Preparation:

    • Prepare stock solutions of each fluorogenic substrate in DMSO.

    • Create a series of dilutions of each substrate in the assay buffer to cover a range of concentrations (e.g., from 0.1 to 10 times the expected Km).

  • Enzyme Preparation:

    • Prepare a working solution of the purified β-lactamase in the assay buffer to a final concentration that yields a linear reaction rate for the duration of the assay.

  • Assay Protocol:

    • To each well of the 96-well microplate, add 50 µL of the diluted substrate solution.

    • To measure the background fluorescence, read the plate in the fluorescence microplate reader at the appropriate excitation and emission wavelengths for each substrate before adding the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the β-lactamase working solution to each well.

    • Immediately start monitoring the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Signal-to-Background Ratio: For each substrate concentration, calculate the signal-to-background ratio by dividing the maximum fluorescence intensity by the initial background fluorescence.

    • Initial Velocity (V₀) Calculation: For each substrate concentration, determine the initial velocity of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot. Convert the fluorescence units to molar concentration of the product using a standard curve of the free fluorophore.

    • Kinetic Parameter Determination: Plot the initial velocities (V₀) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate. The kcat can be calculated by dividing Vmax by the enzyme concentration.

Mandatory Visualization

Signaling Pathway of β-Lactamase Induction in Gram-Negative Bacteria

Beta_Lactamase_Induction cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibition Muropeptides Muropeptide Fragments PBP->Muropeptides Release AmpG AmpG Permease Muropeptides->AmpG Transport NagZ NagZ AmpD AmpD UDP_MurNAc_peptide UDP-MurNAc-peptide AmpD->UDP_MurNAc_peptide Conversion AmpR_inactive AmpR (Inactive) AmpR_active AmpR (Active) AmpR_inactive->AmpR_active Activation ampC_gene ampC gene AmpR_active->ampC_gene Transcription Activation UDP_MurNAc_peptide->AmpR_inactive Binding BetaLactamase β-Lactamase ampC_gene->BetaLactamase Translation BetaLactamase->BetaLactam Hydrolysis

Caption: β-Lactamase induction pathway in Gram-Negative Bacteria.

Experimental Workflow for Comparative Substrate Analysis

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis SubstratePrep Prepare Substrate Dilutions AddSubstrate Add Substrate to Microplate SubstratePrep->AddSubstrate EnzymePrep Prepare Enzyme Solution AddEnzyme Add Enzyme & Start Reaction EnzymePrep->AddEnzyme ReadBackground Read Background Fluorescence AddSubstrate->ReadBackground ReadBackground->AddEnzyme MonitorFluorescence Monitor Fluorescence Increase AddEnzyme->MonitorFluorescence CalcSBR Calculate Signal-to-Background Ratio MonitorFluorescence->CalcSBR CalcV0 Calculate Initial Velocities (V₀) MonitorFluorescence->CalcV0 MMPlot Plot V₀ vs. [S] (Michaelis-Menten) CalcV0->MMPlot DetermineKinetics Determine Km, Vmax, kcat MMPlot->DetermineKinetics

Caption: Workflow for comparing fluorogenic β-lactamase substrates.

References

Unveiling the Constraints: A Comparative Guide to O-Methyl-O-(N-Butylfluorescein)phosphate in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes for enzyme activity assays, particularly in the context of organophosphate detection and cholinesterase inhibition, a thorough understanding of the tools at their disposal is paramount. This guide provides an objective comparison of O-Methyl-O-(N-Butylfluorescein)phosphate, a fluorogenic substrate, with alternative probes, supported by a review of existing data and general experimental protocols. While specific research detailing the limitations of this compound is sparse, we can infer its potential drawbacks based on the known characteristics of its parent molecule, fluorescein (B123965), and compare it to other available technologies.

This compound is a fluorogenic substrate designed to detect the activity of certain enzymes, such as cholinesterases. The underlying principle of its application lies in the enzymatic cleavage of the phosphate (B84403) group, which liberates the fluorescein derivative, resulting in a measurable increase in fluorescence. This "turn-on" mechanism is a common strategy in the design of fluorescent probes for enzyme activity.

Inherent Limitations of Fluorescein-Based Probes

Fluorescein and its derivatives, while widely used due to their high quantum yields and well-characterized spectral properties, are known to have several limitations that can impact their performance in research settings. These limitations are likely to extend to this compound.

pH Sensitivity: The fluorescence of fluorescein is highly dependent on the pH of the surrounding environment.[1][2] The fluorescence intensity of fluorescein is at its maximum in basic conditions (pH > 8) and significantly decreases in acidic environments.[1] This pH sensitivity can be a major drawback in biological assays where pH fluctuations are common, potentially leading to inaccurate measurements of enzyme activity.

Photobleaching: A significant drawback of fluorescein-based dyes is their susceptibility to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[1][2] This can be particularly problematic in experiments that require prolonged or repeated measurements, such as time-lapse microscopy, as it can lead to a diminishing signal that is not related to enzyme activity.

Spectral Overlap and Small Stokes Shift: Fluorescein has a relatively small Stokes shift, which is the difference between the maximum excitation and emission wavelengths. This can lead to self-quenching at high concentrations and can make it challenging to separate the excitation and emission signals, potentially increasing background noise.[2] Furthermore, its broad emission spectrum can overlap with that of other fluorophores, limiting its use in multiplexing applications.[2]

Comparative Analysis with Alternative Fluorescent Probes

To overcome the limitations of fluorescein-based probes, researchers have developed a variety of alternative fluorescent probes for detecting organophosphates and assaying cholinesterase activity. These alternatives often offer improved photostability, reduced pH sensitivity, and better spectral properties.

FeatureThis compound (Fluorescein-based)Coumarin-based ProbesPeptide-based ProbesLanthanide-based Probes
Principle Enzymatic cleavage of phosphate group releases fluorescent fluorescein derivative.Enzymatic or chemical reaction induces a change in the fluorescence of the coumarin (B35378) scaffold.[3]Organophosphates react with a serine residue in a peptide, leading to aggregation and a change in fluorescence (Aggregation-Induced Emission).[4]The presence of organophosphates or the product of an enzymatic reaction quenches the fluorescence of a lanthanide complex.[5]
pH Sensitivity High; fluorescence is significantly affected by pH changes.[1][2]Generally less pH-sensitive than fluorescein, but can vary depending on the specific derivative.Can be designed to be less pH-sensitive within the physiological range.Generally insensitive to pH in the physiological range.[5]
Photostability Moderate to low; susceptible to photobleaching.[1][2]Generally higher photostability than fluorescein.High photostability is a characteristic of many AIE probes.Excellent photostability.[5]
Stokes Shift Small.[2]Generally larger than fluorescein.Can be designed to have a large Stokes shift.Very large Stokes shifts.[5]
Quantum Yield High (in optimal conditions).Moderate to high.Can be high in the aggregated state.Lower than organic dyes, but compensated by long lifetimes.
Multiplexing Limited due to broad emission spectrum.[2]Can be suitable for multiplexing with appropriate spectral design.Potential for multiplexing with different peptide sequences and AIEgens.Excellent for multiplexing due to narrow emission bands.

Experimental Methodologies

General Protocol for Acetylcholinesterase Inhibition Assay using a Fluorescent Probe

1. Reagent Preparation:

  • Assay Buffer: Prepare a phosphate buffer (e.g., 50 mM, pH 7.4). The optimal pH may need to be determined empirically for this compound to mitigate its pH sensitivity.

  • Enzyme Solution: Prepare a stock solution of acetylcholinesterase (from electric eel or human recombinant) in the assay buffer. The final concentration in the assay should be optimized to ensure a linear reaction rate.

  • Substrate Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired working concentration in assay buffer just before use. Protect from light.

  • Inhibitor Solutions: Prepare serial dilutions of the test compounds (potential inhibitors) and a known AChE inhibitor as a positive control.

2. Assay Procedure (96-well plate format):

  • Add assay buffer to each well.

  • Add the test compound solution or control (solvent for 100% activity, known inhibitor for positive control).

  • Add the AChE solution to all wells except the blank.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence microplate reader.

3. Data Analysis:

  • Subtract the background fluorescence (from wells without enzyme).

  • Calculate the rate of the enzymatic reaction (change in fluorescence per unit time).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Workflow and Signaling Pathway

cluster_workflow Experimental Workflow for AChE Inhibition Assay Reagent Prep Reagent Prep Plate Setup Plate Setup Reagent Prep->Plate Setup Buffer, Enzyme, Inhibitor, Substrate Pre-incubation Pre-incubation Plate Setup->Pre-incubation Add Enzyme & Inhibitor Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Add Substrate Fluorescence Reading Fluorescence Reading Reaction Initiation->Fluorescence Reading Measure Signal Data Analysis Data Analysis Fluorescence Reading->Data Analysis Calculate Inhibition

Figure 1: Generalized experimental workflow for an acetylcholinesterase (AChE) inhibition assay using a fluorescent probe.

cluster_pathway Signaling Pathway of a Fluorescein-Based Phosphate Probe Probe This compound (Non-fluorescent) Enzyme Cholinesterase Probe->Enzyme Substrate Product Fluorescein Derivative (Fluorescent) Enzyme->Product Cleavage Signal Fluorescence Signal Product->Signal Emission

Figure 2: The "turn-on" signaling mechanism of a fluorescein-based phosphate probe upon enzymatic cleavage.

Conclusion

This compound, as a member of the fluorescein family of probes, likely offers high sensitivity under optimal conditions. However, researchers must be cognizant of the inherent limitations of fluorescein derivatives, namely their pH sensitivity and susceptibility to photobleaching. For applications requiring high photostability, insensitivity to pH fluctuations, or multiplexing capabilities, alternative probes such as coumarin-based, peptide-based, or lanthanide-based systems may offer superior performance. The selection of an appropriate fluorescent probe should be guided by the specific requirements of the experimental system and the need for robust and reproducible data. Further research directly comparing the performance of this compound with these alternatives is needed to provide a more definitive assessment of its advantages and limitations.

References

A Comparative Performance Analysis of Fluorogenic Phosphatase Substrates: DiFMUP vs. O-Methylfluorescein Phosphate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the sensitive and accurate detection of phosphatase activity. This guide provides an objective comparison of the performance of two common fluorogenic phosphatase substrates: 6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) and 3-O-Methylfluorescein phosphate (OMFP), a close analog of the less documented O-Methyl-O-(N-Butylfluorescein)phosphate. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the optimal substrate for specific research applications.

While this compound is commercially available, public domain data on its performance as a phosphatase substrate is scarce.[1][2][3][4] Therefore, this guide will focus on its close structural analog, 3-O-Methylfluorescein phosphate (OMFP), for which there is a more extensive body of scientific literature.

At a Glance: Key Performance Characteristics

FeatureThis compoundDiFMUP (6,8-Difluoro-4-methylumbelliferyl phosphate)
Reported Use Fluorogenic Substrate / Fluorescent Dye[1][2]Widely used fluorogenic phosphatase substrate[5]
Molecular Formula C25H23O8P[2]C10H7F2O6P
Molecular Weight 482.42[2]292.13
Excitation Max. Not specified in available literature.~358 nm[5]
Emission Max. Not specified in available literature.~450-455 nm[5]
Key Advantage Data unavailableLower pKa of its fluorescent product (DiFMU) makes it suitable for continuous assays at neutral or acidic pH.[6]
Kinetic Data (Km) Data unavailableFor Protein Phosphatase 5 (PP5), Km = 141 ± 10.7 µM.[3]
Feature3-O-Methylfluorescein phosphate (OMFP)DiFMUP (6,8-Difluoro-4-methylumbelliferyl phosphate)
Excitation Max. ~488 nm[5]~358 nm[5]
Emission Max. ~515 nm[5]~450-455 nm[5]
Key Advantage Hydrolysis by phosphatases yields a highly fluorescent product, 3-O-methylfluorescein.[5]Lower pKa of its fluorescent product (DiFMU) allows for continuous assays across a broader pH range.[6]
Kinetic Data (Km) For (Na+ + K+)-ATPase, the Km is significantly lower than for p-nitrophenyl phosphate. For STEP46, Km = 50 µM.[7][8]For Protein Phosphatase 5 (PP5), Km = 141 ± 10.7 µM.[3]

Enzymatic Reaction and Experimental Workflow

The fundamental principle behind both DiFMUP and OMFP as phosphatase substrates is the enzymatic cleavage of a phosphate group, which results in a fluorescent product. This process allows for the real-time monitoring of phosphatase activity.

Enzymatic_Reaction sub Fluorogenic Substrate (DiFMUP or OMFP) phos Phosphatase sub->phos Binds to active site prod Fluorescent Product (DiFMU or 3-OMF) phos->prod Catalyzes hydrolysis pi Inorganic Phosphate

Caption: Enzymatic hydrolysis of a fluorogenic substrate by a phosphatase.

A typical experimental workflow for comparing the performance of these substrates involves measuring the fluorescence signal over time in the presence of a phosphatase.

Experimental_Workflow start Start prep_reagents Prepare Reagents: - Phosphatase Enzyme - Substrate Stock Solutions  (DiFMUP & OMFP) - Assay Buffer start->prep_reagents setup_assay Set up Assay Plate: - Add buffer to wells - Add varying concentrations  of substrates prep_reagents->setup_assay initiate_reaction Initiate Reaction: Add phosphatase to each well setup_assay->initiate_reaction measure_fluorescence Measure Fluorescence: - Kinetic read on a plate reader - Ex/Em for DiFMUP: ~358/450 nm - Ex/Em for OMFP: ~488/515 nm initiate_reaction->measure_fluorescence analyze_data Data Analysis: - Plot fluorescence vs. time - Calculate initial reaction velocities - Determine Km and Vmax measure_fluorescence->analyze_data end End analyze_data->end

References

Bridging the Gap: Correlating O-Methyl-O-(N-Butylfluorescein)phosphate (OMFP) Assays with Mass Spectrometry for Robust Enzyme Activity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and biological research, the accurate measurement of enzyme activity is paramount. For researchers investigating phosphatases, the fluorogenic substrate O-Methyl-O-(N-Butylfluorescein)phosphate (OMFP) offers a sensitive and high-throughput method for determining enzyme kinetics and inhibition. However, the validation of these fluorescence-based results with an orthogonal, label-free technique like mass spectrometry is crucial for ensuring data accuracy and regulatory confidence. This guide provides a comprehensive comparison of these two methodologies, offering detailed experimental protocols, comparative data, and visual workflows to aid researchers in correlating their findings.

The dephosphorylation of the OMFP substrate by a phosphatase results in the release of the highly fluorescent 3-O-methylfluorescein (3-OMF), providing a direct measure of enzyme activity. While fluorescence assays are lauded for their simplicity and speed, mass spectrometry offers a direct and highly specific quantification of both the substrate and the product, providing an unambiguous measure of the reaction progress. The use of these methods in tandem can offer a powerful approach to validate findings and gain deeper insights into enzyme function.

Comparative Performance of OMFP and Mass Spectrometry Assays

The choice between a fluorescence-based assay and a mass spectrometry approach often depends on the specific experimental goals, available instrumentation, and the stage of the research. Below is a summary of their key performance characteristics.

FeatureOMFP Fluorescence AssayMass Spectrometry (LC-MS/MS)
Principle Indirectly measures enzyme activity by detecting the fluorescence of the product (3-OMF).Directly measures the mass-to-charge ratio of the substrate (OMFP) and product (3-OMF) for quantification.
Sensitivity High, with detection limits often in the low nanomolar range of the product.Very high, capable of detecting and quantifying analytes at picomolar to femtomolar concentrations.
Throughput High, easily adaptable to 96-, 384-, and 1536-well plate formats for automated screening.Lower, with sample analysis times typically ranging from minutes per sample.
Information Provides a continuous, real-time measurement of enzyme activity.Provides absolute quantification of substrate and product, and can identify reaction byproducts or off-target effects.
Interference Susceptible to interference from fluorescent compounds and light scattering.[1]Can be affected by ion suppression from matrix components, but this can be mitigated with proper sample preparation and chromatography.
Cost Generally lower cost per sample, with less expensive instrumentation.Higher initial instrument cost and more expensive consumables and maintenance.
Validation Results may require validation by an orthogonal method to rule out artifacts.[1]Considered a "gold standard" for analytical validation due to its high specificity and direct measurement capabilities.[2]

Experimental Protocols

Herein, we provide detailed methodologies for conducting a phosphatase assay using OMFP and for the subsequent analysis of the reaction mixture by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: OMFP Phosphatase Activity Assay

This protocol outlines a typical procedure for measuring phosphatase activity in a 96-well plate format.

Materials:

  • Recombinant phosphatase enzyme

  • This compound (OMFP) substrate stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 20 mM Bis-Tris, pH 6.0, 1 mM DTT, 0.005% Tween-20)[3]

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader with excitation at ~485 nm and emission at ~525 nm[]

Procedure:

  • Prepare Enzyme Dilutions: Prepare serial dilutions of the phosphatase enzyme in the assay buffer to determine the optimal concentration. A suitable enzyme concentration should result in a linear reaction rate for the desired assay duration.[1]

  • Prepare Substrate Working Solution: Dilute the OMFP stock solution in the assay buffer to the desired final concentration (e.g., 10-100 µM). The final concentration should ideally be at or below the Michaelis constant (Km) for initial velocity measurements.[5]

  • Assay Setup: To each well of the microplate, add 50 µL of the enzyme dilution. Include control wells with assay buffer only (no enzyme) to measure background fluorescence.

  • Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the OMFP working solution to each well.

  • Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 25°C or 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) using a fluorescence plate reader.

  • Data Analysis: Subtract the background fluorescence from the readings of the enzyme-containing wells. Plot the fluorescence intensity against time to determine the initial reaction velocity (V₀).

Protocol 2: LC-MS/MS Analysis of OMFP and 3-OMF

This protocol provides a general framework for the quantitative analysis of the OMFP substrate and its product, 3-OMF, from the enzymatic reaction.

Materials:

  • Reaction samples from the OMFP assay

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • C18 reverse-phase HPLC column

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: At various time points during the enzymatic reaction, quench a 50 µL aliquot of the reaction mixture by adding 50 µL of a stop solution (e.g., 100% acetonitrile with 0.1% formic acid). This will precipitate the enzyme and halt the reaction. Centrifuge the samples to pellet the precipitated protein.

  • Chromatographic Separation:

    • Inject a small volume (e.g., 5-10 µL) of the supernatant onto the C18 column.

    • Use a gradient elution method with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might run from 5% to 95% mobile phase B over several minutes to separate OMFP and 3-OMF.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive or negative ion mode, depending on which provides better sensitivity for the analytes.

    • Perform analyte tuning by infusing standard solutions of OMFP and 3-OMF to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).[6]

    • Set up MRM transitions for both OMFP and 3-OMF to allow for specific and sensitive quantification.

  • Data Analysis:

    • Generate standard curves for both OMFP and 3-OMF using solutions of known concentrations.

    • Integrate the peak areas for the MRM transitions of OMFP and 3-OMF in the experimental samples.

    • Quantify the concentration of the substrate and product in each sample by comparing their peak areas to the respective standard curves.

Visualizing the Methodologies

To better understand the workflows and the relationship between the two techniques, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 OMFP Fluorescence Assay Workflow cluster_1 Mass Spectrometry Workflow A Prepare Reagents (Enzyme, OMFP, Buffer) B Dispense into Microplate A->B C Initiate Reaction (Add OMFP) B->C D Incubate and Read Fluorescence C->D E Data Analysis (Calculate V₀) D->E F Quench Reaction Aliquots G Sample Preparation (Protein Precipitation) F->G H LC Separation (C18 Column) G->H I MS/MS Detection (MRM) H->I J Data Analysis (Quantify Substrate/Product) I->J

Caption: Parallel workflows of the OMFP fluorescence assay and mass spectrometry analysis.

G cluster_0 Data Correlation Framework A OMFP Assay Results (Fluorescence Units/Time) C Correlation Analysis A->C B Mass Spec Results (μM Product/Time) B->C D Validated Enzyme Activity C->D

Caption: Logical flow for correlating OMFP fluorescence data with mass spectrometry quantification.

References

Safety Operating Guide

Safe Disposal of O-Methyl-O-(N-Butylfluorescein)phosphate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for O-Methyl-O-(N-Butylfluorescein)phosphate, a fluorogenic substrate. Adherence to these guidelines is crucial for ensuring personnel safety, minimizing environmental impact, and maintaining regulatory compliance within the laboratory setting. The following procedures are based on best practices for handling fluorescent dyes and phosphate (B84403) ester compounds.

Disclaimer: These are general guidelines. All laboratory personnel must consult and strictly adhere to their institution's specific Environmental Health and Safety (EHS) protocols and local, state, and federal regulations for chemical waste management.

I. Immediate Safety and Handling

Before beginning any procedure involving this compound, it is imperative to be familiar with its hazard profile. This compound should be handled as a hazardous chemical.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat is required to protect from spills.

Ventilation: All handling of the compound in its solid form or in solution should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any aerosols or dust.

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Alert Personnel: Notify all personnel in the immediate vicinity of the spill.

  • Evacuate (if necessary): For large or uncontained spills, evacuate the area and contact your institution's EHS department immediately.

  • Containment: For minor spills, prevent the spread of the material by creating a dike around the spill using an inert absorbent material such as sand, earth, vermiculite, or a commercial spill absorbent.[1]

  • Absorption: Cover the spill with the absorbent material.[1]

  • Collection: Once the material is fully absorbed, carefully scoop the mixture into a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone (B3395972) or methanol (B129727) for fluorescein-based compounds), followed by a rinse with soap and water.[3] All cleaning materials must also be disposed of as hazardous waste.

III. Waste Disposal Procedures

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4] All waste generated must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder, contaminated gloves, pipette tips, and other solid materials in a designated, leak-proof hazardous waste container. The container must be clearly labeled with "Hazardous Waste: this compound".

  • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Contaminated Labware: Disposable labware should be placed in the solid hazardous waste container. Reusable glassware should be decontaminated before washing. This can be achieved by rinsing with a solvent that dissolves the compound (e.g., acetone or methanol) and collecting the rinse as liquid hazardous waste.[3] Subsequent washing with a laboratory detergent, such as Hellmanex, can then be performed.[3]

Waste Storage and Disposal:

  • Container Labeling: All hazardous waste containers must be sealed and labeled in accordance with your institution's and local regulations. The label must clearly identify the contents and any associated hazards.[4]

  • Storage: Store sealed waste containers in a designated and secure secondary containment area, away from incompatible materials, pending pickup by your institution's EHS department.

  • EHS Coordination: Contact your institution's EHS department to schedule a pickup for the hazardous waste.

IV. Quantitative Data Summary

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses with side shields or goggles, lab coat.[4][5]
Spill Cleanup Absorbent Inert, non-combustible material (e.g., sand, earth, vermiculite).[1]
Waste Classification Hazardous Chemical Waste.[4]
Aqueous Waste pH for Neutralization (General Guide for Phosphate Esters) Adjust to a pH between 6.0 and 9.0 before collection for disposal (if permitted by EHS).[6]
Disposal Route Collection by certified hazardous waste management service (e.g., institutional EHS).[4][7]
Prohibited Disposal Do not dispose down the drain or in regular trash.[4]

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal A This compound (Solid or Solution) D Liquid Hazardous Waste Container A->D B Contaminated Materials (Gloves, Tips, Labware) C Solid Hazardous Waste Container B->C E Label and Seal Containers C->E D->E F Store in Secondary Containment E->F G Contact EHS for Pickup F->G H Proper Disposal by EHS G->H

Caption: Waste Disposal Workflow for this compound.

References

Personal protective equipment for handling O-Methyl-O-(N-Butylfluorescein)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not intended for diagnostic or therapeutic use.

This document provides immediate safety, operational, and disposal guidance for researchers, scientists, and drug development professionals handling O-Methyl-O-(N-Butylfluorescein)phosphate (CAS 887406-94-2). The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the utmost care, assuming it is hazardous. The following recommendations are based on best practices for handling chemicals with unknown hazards and data from structurally similar compounds.

Chemical and Physical Properties

PropertyValue
CAS Number 887406-94-2[1]
Molecular Formula C25H23O8P[1]
Molecular Weight 482.42 g/mol [1]

Hazard Identification and Precautionary Measures

  • Inhalation: May be harmful if inhaled. May cause respiratory tract irritation.

  • Skin Contact: May be harmful if absorbed through the skin. May cause skin irritation.

  • Eye Contact: May cause eye irritation. Direct contact may cause transient discomfort, tearing, or redness.[2]

  • Ingestion: May be harmful if swallowed.

Precautionary Statements:

CategoryStatement
Prevention Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray.
Response If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled: Remove person to fresh air and keep comfortable for breathing. If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
Storage Store in a well-ventilated place. Keep container tightly closed.
Disposal Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound due to the unknown specific hazards.

Protection TypeRecommended Equipment
Eye/Face Protection Wear safety glasses with side shields or goggles.
Skin Protection Wear protective gloves (nitrile rubber, polychloroprene, butyl rubber, or fluorocaoutchouc are suggested for similar dry solids) and a lab coat.[2] Ensure gloves are inspected before use and replaced if contaminated.[2]
Respiratory Protection If engineering controls are insufficient to maintain airborne concentrations below exposure limits (if established), or if irritation is experienced, use a NIOSH/MSHA-approved respirator.
Hand Hygiene Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Designate a specific area for handling, such as a chemical fume hood.

    • Ensure all necessary PPE is available and in good condition.

    • Have spill cleanup materials readily accessible.

    • Review the experimental protocol and this safety guide.

  • Handling:

    • Work within a properly functioning chemical fume hood to minimize inhalation exposure.

    • Avoid the formation of dust and aerosols.

    • Use appropriate tools (spatulas, etc.) to handle the solid material.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Response:

    • Minor Spill:

      • Alert others in the area.

      • Wearing appropriate PPE, clean up the spill immediately.

      • For a solid spill, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust.

      • Clean the spill area with an appropriate solvent and then with soap and water.

    • Major Spill:

      • Evacuate the immediate area.

      • Alert your supervisor and institutional safety office.

      • Prevent the spread of the spill.

      • Follow institutional procedures for major chemical spills.

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.

  • Unused Material: If recycling is not an option, the material should be disposed of as hazardous waste. Consult your institution's environmental health and safety office for specific guidance.

  • Contaminated Materials: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with the chemical should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container. Do not pour down the drain.

Experimental Workflow and Safety

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_area Prepare Workspace prep_ppe->prep_area prep_spill Ready Spill Kit prep_area->prep_spill handling_weigh Weigh Compound prep_spill->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Workspace handling_experiment->cleanup_decontaminate emergency_spill Spill Occurs handling_experiment->emergency_spill emergency_exposure Personal Exposure handling_experiment->emergency_exposure cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe emergency_spill->cleanup_decontaminate Follow Spill Protocol emergency_exposure->cleanup_ppe Follow First Aid

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.